Avalide
Description
Properties
CAS No. |
448264-66-2 |
|---|---|
Molecular Formula |
C32H36ClN9O5S2 |
Molecular Weight |
726.3 g/mol |
IUPAC Name |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C25H28N6O.C7H8ClN3O4S2/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30);1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
NZPSYYOURGWZCM-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Other CAS No. |
448264-66-2 |
Origin of Product |
United States |
Foundational & Exploratory
The Synergistic Antihypertensive Mechanism of Irbesartan and Hydrochlorothiazade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of the fixed-dose combination of irbesartan (B333) and hydrochlorothiazide (B1673439), a widely prescribed antihypertensive therapy. By targeting distinct yet complementary physiological pathways, this combination therapy achieves superior blood pressure control compared to monotherapy with either agent alone. This document provides a comprehensive overview of the individual and combined pharmacological actions, supported by quantitative data from clinical trials, detailed experimental protocols from pivotal studies, and illustrative diagrams of the involved signaling pathways.
Core Mechanism of Action
The enhanced efficacy of the irbesartan/hydrochlorothiazide combination lies in the synergistic interplay of their individual mechanisms. Irbesartan addresses the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade in blood pressure regulation, while hydrochlorothiazide promotes diuresis and natriuresis by acting on the kidneys.
Irbesartan: Selective Angiotensin II Receptor Blockade
Irbesartan is a potent and selective angiotensin II receptor blocker (ARB) that specifically antagonizes the AT1 receptor subtype.[1][2][3][4] Angiotensin II, a powerful vasoconstrictor, normally binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[1][2] It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.[1][4]
By competitively blocking the AT1 receptor, irbesartan prevents the actions of angiotensin II, resulting in:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and a reduction in blood pressure.[2][5]
-
Reduced Aldosterone Secretion: This leads to decreased sodium and water reabsorption in the kidneys, contributing to a reduction in blood volume and blood pressure.[1][4]
Irbesartan's blockade of the RAAS also mitigates the reactive increase in renin and angiotensin II levels that can occur with diuretic monotherapy, thereby enhancing the overall antihypertensive effect.[6]
Hydrochlorothiazide: Inhibition of the Sodium-Chloride Cotransporter
Hydrochlorothiazide (HCTZ) is a thiazide diuretic that acts on the distal convoluted tubules of the nephron in the kidneys.[7][8][9] Its primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter on the apical membrane of the tubular cells.[7][8] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.
The key effects of hydrochlorothiazide include:
-
Natriuresis and Diuresis: Increased excretion of sodium and water in the urine, leading to a reduction in extracellular fluid and plasma volume, which lowers blood pressure.[7][8][10]
-
Reduced Peripheral Resistance: While the initial blood pressure-lowering effect is due to diuresis, long-term administration of hydrochlorothiazide leads to a sustained reduction in peripheral vascular resistance through a mechanism that is not fully understood but may involve direct effects on vascular smooth muscle.[8][9]
Synergistic Antihypertensive Effect
The combination of irbesartan and hydrochlorothiazide produces an additive and synergistic blood pressure-lowering effect.[5][11][12] Hydrochlorothiazide-induced volume depletion can lead to a compensatory activation of the RAAS. Irbesartan effectively counteracts this by blocking the effects of the increased angiotensin II, leading to a more profound and sustained reduction in blood pressure than can be achieved with either drug alone.[6][13] Furthermore, irbesartan can attenuate the hypokalemia (low potassium levels) that can be a side effect of hydrochlorothiazide by reducing aldosterone-mediated potassium excretion.[14][15][16]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy and pharmacokinetics of the irbesartan/hydrochlorothiazide combination from key clinical trials.
Table 1: Comparative Efficacy of Irbesartan/Hydrochlorothiazide Combination vs. Monotherapy in Patients with Moderate to Severe Hypertension
| Treatment Group | Mean Baseline Blood Pressure (mmHg) | Mean Reduction in Seated Systolic Blood Pressure (SeSBP) at Week 8 (mmHg) | Mean Reduction in Seated Diastolic Blood Pressure (SeDBP) at Week 8 (mmHg) |
| Irbesartan 300 mg / HCTZ 25 mg | ~162 / 98 | 27.1 | - |
| Irbesartan 300 mg | ~162 / 98 | 22.1 | - |
| HCTZ 25 mg | ~162 / 98 | 15.7 | - |
| Irbesartan 150 mg / HCTZ 12.5 mg (Severe Hypertension) | - | - | 4.7 greater than Irbesartan monotherapy |
| Irbesartan 150 mg (Severe Hypertension) | - | - | - |
Data from a prospective, double-blind, parallel-group study in patients with moderate hypertension.[10] And a randomized, double-blind, active-controlled, multicenter trial in patients with severe hypertension.[3]
Table 2: Blood Pressure Reduction in the INCLUSIVE Trial (Patients with Uncontrolled Systolic Blood Pressure on Monotherapy)
| Treatment Phase | Duration | Mean Change from Baseline in SBP (mmHg) | Mean Change from Baseline in DBP (mmHg) |
| HCTZ 12.5 mg | 2 weeks | -2.9 | - |
| Irbesartan 150 mg / HCTZ 12.5 mg | 8 weeks | - | - |
| Irbesartan 300 mg / HCTZ 25 mg | 8 weeks | -21.5 | -10.4 |
Data from the multicenter, prospective, open-label, single-arm INCLUSIVE trial.[5][7][14]
Table 3: Pharmacokinetic Parameters of Irbesartan and Hydrochlorothiazide (Single Oral Dose)
| Parameter | Irbesartan | Hydrochlorothiazide |
| Bioavailability | 60-80% | 50-80% |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | 1 - 2.5 hours |
| Elimination Half-life (t½) | 11 - 15 hours | 5.6 - 14.8 hours |
| Metabolism | Hepatic (CYP2C9) and glucuronide conjugation | Not metabolized |
| Excretion | Biliary and renal | Primarily renal (unchanged) |
Coadministration of irbesartan and hydrochlorothiazide has no clinically significant effect on the pharmacokinetics of either drug.
Experimental Protocols
The following sections outline the methodologies of key clinical trials that have established the efficacy and safety of the irbesartan/hydrochlorothiazide combination.
Protocol for a Double-Blind, Active-Controlled Trial in Severe Hypertension
-
Objective: To compare the efficacy and safety of initial therapy with irbesartan/HCTZ combination versus irbesartan monotherapy in patients with severe hypertension.[3]
-
Study Design: A prospective, randomized, double-blind, active-controlled, multicenter trial.[3]
-
Patient Population: Patients with seated diastolic blood pressure (SeDBP) ≥110 mmHg, either untreated or uncontrolled on monotherapy.[3]
-
Treatment Protocol:
-
Primary Endpoint: The proportion of patients achieving SeDBP <90 mmHg after 5 weeks of therapy.[3]
-
Secondary Endpoints: Assessment of safety and tolerability, including the frequency of hypotension, dizziness, syncope, headache, and electrolyte abnormalities.[3]
Protocol for the INCLUSIVE Trial (Uncontrolled Systolic Hypertension)
-
Objective: To determine the efficacy and safety of fixed-dose irbesartan/HCTZ combinations in patients with uncontrolled systolic blood pressure (SBP) on at least 4 weeks of antihypertensive monotherapy.[5][7][14]
-
Study Design: A multicenter, prospective, open-label, single-arm study.[7][14]
-
Patient Population: Patients aged 18 years and older with SBP of 140–159 mmHg (130–159 mmHg for type 2 diabetes mellitus) despite monotherapy.[7]
-
Treatment Protocol (Sequential):
-
Primary Endpoint: Mean change in SBP from baseline to the end of the 18-week treatment period.[7]
-
Efficacy Assessments: Measurement of seated trough cuff blood pressure at each study visit.[7]
Protocol for Assessing Natriuretic and Diuretic Effects
-
Objective: To quantify the natriuretic and diuretic response to diuretic therapy. While not specific to an irbesartan/HCTZ trial, this methodology is fundamental to understanding the action of the HCTZ component.
-
Study Design: A pragmatic randomized trial in patients with acute heart failure, as an example of diuretic response measurement.
-
Methodology:
-
Urine Collection: Timed urine collections (e.g., 24 and 48 hours) after administration of the diuretic.
-
Electrolyte Measurement: Measurement of urinary sodium concentration to determine the total sodium excretion (natriuresis).
-
Volume Measurement: Measurement of total urine volume to determine the diuretic effect.
-
Data Analysis: Comparison of natriuresis and diuresis between treatment groups or against baseline values.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
References
- 1. Once-daily fixed-combination irbesartan 300 mg/ hydrochlorothiazide 25 mg and circadian blood pressure profile in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Irbesartan/HCTZ Combination Therapy As Initial Treatment for Rapid Control of Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy and Safety of Low‐ and High‐ Dose Fixed Combinations of Irbesartan/Hydrochlorothiazide in Patients With Uncontrolled Systolic Blood Pressure on Monotherapy: The INCLUSIVE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Efficacy and Safety of Fixed Combinations of Irbesartan/Hydrochlorothiazide in Hypertensive Women: The Inclusive Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicines.org.uk [medicines.org.uk]
- 14. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natriuresis-guided diuretic therapy in acute heart failure: a pragmatic randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natriuretic Equation to Predict Loop Diuretic Response in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Dance: A Technical Guide to the Pharmacokinetics of Irbesartan and Hydrochlorothiazide in Combination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of the combination therapy of irbesartan (B333), an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic. This combination is a widely prescribed antihypertensive agent, and a thorough understanding of its pharmacokinetic profile is essential for effective drug development and clinical application. This document synthesizes data from multiple clinical and bioanalytical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Pharmacokinetic Profiles of Irbesartan and Hydrochlorothiazide
The combination of irbesartan and hydrochlorothiazide has been shown to have an additive effect in lowering blood pressure.[1] Pharmacokinetic studies have been conducted to evaluate the potential for drug-drug interactions when these two agents are co-administered.
Irbesartan Pharmacokinetics
Irbesartan is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1.5 to 2 hours.[1] It exhibits linear pharmacokinetics over the therapeutic dose range.[1] The absolute bioavailability of irbesartan is approximately 60-80%.[1] Food does not have a significant effect on the bioavailability of irbesartan.
Irbesartan is metabolized in the liver via glucuronide conjugation and oxidation, primarily by the cytochrome P450 isoenzyme CYP2C9.[2] Its metabolites are largely inactive. Elimination of irbesartan and its metabolites occurs through both biliary and renal routes.[2] The terminal elimination half-life of irbesartan is approximately 11 to 15 hours.[1]
Hydrochlorothiazide Pharmacokinetics
Hydrochlorothiazide is also well absorbed from the gastrointestinal tract, with a bioavailability of about 50% to 80%.[1] Peak plasma concentrations are generally observed within 1 to 2.5 hours after oral administration.[1] The onset of diuretic action begins within 2 hours, peaks at about 4 hours, and lasts for 6 to 12 hours.[3]
Hydrochlorothiazide is not significantly metabolized and is primarily excreted unchanged in the urine.[4] The elimination half-life of hydrochlorothiazide is variable, ranging from 5.6 to 14.8 hours.
Pharmacokinetic Interaction in Combination Therapy
Clinical studies have demonstrated that the co-administration of irbesartan and hydrochlorothiazide has minimal impact on the pharmacokinetics of either drug.[2] This lack of significant interaction allows for predictable dosing and therapeutic effects when the two drugs are combined.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for irbesartan and hydrochlorothiazide when administered alone and in combination.
Table 1: Pharmacokinetic Parameters of Irbesartan (Mean ± SD)
| Parameter | Irbesartan Alone | Irbesartan in Combination with HCTZ | Reference |
| Cmax (ng/mL) | Data varies with dosage | No significant change | [2] |
| Tmax (h) | 1.5 - 2.0 | No significant change | [1] |
| AUC (ng·h/mL) | Data varies with dosage | No significant change | [2] |
| Half-life (h) | 11 - 15 | No significant change | [1] |
Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide (Mean ± SD)
| Parameter | Hydrochlorothiazide Alone | Hydrochlorothiazide in Combination with Irbesartan | Reference |
| Cmax (ng/mL) | Data varies with dosage | No significant change | [2] |
| Tmax (h) | 1.0 - 2.5 | No significant change | [1] |
| AUC (ng·h/mL) | Data varies with dosage | No significant change | [2] |
| Half-life (h) | 5.6 - 14.8 | No significant change |
Experimental Protocols
The determination of irbesartan and hydrochlorothiazide concentrations in biological matrices, typically human plasma, is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Bioanalytical Method: LC-MS/MS for Simultaneous Determination in Human Plasma
This protocol outlines a typical LC-MS/MS method for the simultaneous quantification of irbesartan and hydrochlorothiazide in human plasma.[4][5]
4.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microfuge tube, add an internal standard solution (e.g., losartan).[4]
-
Add 500 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.[5]
4.1.2. Liquid Chromatography Parameters
-
Column: Acquity U-HPLC BEH C18 column or equivalent.[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]
-
Flow Rate: 0.35 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 40 °C.[6]
4.1.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4][5]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Clinical Study Design: Bioequivalence Study
A common study design to assess the pharmacokinetics of a combination product is a randomized, two-period, crossover study in healthy volunteers.[4]
-
Subject Recruitment: A cohort of healthy adult volunteers is enrolled.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Treatment Period 1: Subjects receive a single oral dose of either the test formulation (combination tablet) or the reference formulations (individual tablets of irbesartan and hydrochlorothiazide).
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Washout Period: A washout period of at least 7 days is implemented between treatment periods to ensure complete elimination of the drugs.
-
Treatment Period 2: Subjects receive the alternate treatment according to the crossover design.
-
Bioanalysis: Plasma samples are analyzed using a validated bioanalytical method as described above.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters between the test and reference formulations to determine bioequivalence.
Mandatory Visualizations
Metabolic Pathway of Irbesartan
Caption: Metabolic pathway of irbesartan.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a pharmacokinetic study.
References
- 1. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. agilent.com [agilent.com]
Irbesartan's Interaction with the Angiotensin II Type 1 Receptor: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of irbesartan (B333), a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. A thorough understanding of these molecular interactions is fundamental to its pharmacological profile and clinical efficacy in the management of hypertension and other cardiovascular diseases.
Quantitative Analysis of Irbesartan's Binding Affinity
Irbesartan exhibits a high affinity for the human AT1 receptor, a key characteristic that underpins its potent antagonist activity. This high affinity ensures effective receptor blockade at therapeutic concentrations. The binding affinity of irbesartan is quantified by several parameters, primarily the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters signifies a stronger binding affinity.
The following table summarizes the reported binding affinity values for irbesartan at the AT1 receptor from various in vitro studies. For comparative purposes, data for other prominent AT1 receptor blockers (ARBs) are also included.
| Compound | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Receptor Selectivity (AT1 vs. AT2) |
| Irbesartan | ~1-5 [1] | 0.9 - 4.05 [2][3] | >10,000-fold [1] |
| Losartan | 25.2[3] | 20[1] | >10,000-fold[1] |
| Valsartan | ~10-30[1] | - | >20,000-fold[1] |
| Candesartan | ~0.3-1.0[1] | - | >10,000-fold[1] |
| Telmisartan | ~3-9[1] | - | >30,000-fold[1] |
Note: The exact values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Binding Kinetics and Insurmountable Antagonism
Beyond its high affinity, the kinetic profile of irbesartan's interaction with the AT1 receptor is a defining feature of its pharmacology. Irbesartan is classified as an insurmountable antagonist , which is a direct consequence of its binding kinetics, particularly its slow dissociation from the receptor.[4]
-
Association Rate (k_on): This constant reflects the speed at which irbesartan binds to the AT1 receptor.
-
Dissociation Rate (k_off): This constant indicates the rate at which the irbesartan-AT1 receptor complex breaks apart.
While specific numerical values for the association and dissociation rate constants of irbesartan are not consistently reported in the literature, a consensus exists that irbesartan exhibits a slow dissociation rate .[5][6] This prolonged receptor occupancy contributes to its long duration of action and the insurmountable nature of its antagonism.[4] Insurmountable antagonism means that even with increasing concentrations of the natural agonist, Angiotensin II, the maximal response cannot be fully restored in the presence of irbesartan.[5] This is in contrast to surmountable antagonists, like losartan, where increased agonist concentrations can overcome the receptor blockade.[7]
The slow dissociation kinetics of irbesartan are a key factor in its sustained therapeutic effect, allowing for effective blood pressure control with once-daily dosing.[4]
Experimental Protocols
The determination of binding affinity and kinetics relies on robust in vitro experimental methodologies. The following sections detail the protocols for two standard techniques used to characterize the interaction of ligands with the AT1 receptor.
Radioligand Binding Assay
Radioligand binding assays are a gold-standard method for determining the binding affinity of a compound to its target receptor.
Objective: To determine the inhibition constant (Ki) of irbesartan for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells) or from tissues with high AT1 receptor expression (e.g., rat liver).[1]
-
Radioligand: A high-affinity AT1 receptor ligand labeled with a radioisotope, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.
-
Test Compound: Irbesartan.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM losartan).
-
Apparatus: 96-well plates, glass fiber filters, a cell harvester, and a scintillation counter.
Workflow for Competition Radioligand Binding Assay:
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of irbesartan concentrations.
-
Incubation: Add the membrane preparation, radioligand, and either buffer, excess unlabeled ligand, or irbesartan to the respective wells. Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the irbesartan concentration and fit the data using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic information such as association and dissociation rates.
Objective: To determine the association (k_on) and dissociation (k_off) rate constants for the binding of irbesartan to the AT1 receptor.
Materials:
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: A sensor chip suitable for capturing membrane proteins (e.g., a CM5 chip for amine coupling or a capture-based chip).
-
Receptor Preparation: Purified, solubilized AT1 receptor.
-
Analyte: Irbesartan in a suitable running buffer.
-
Running Buffer: A buffer compatible with both the receptor and the analyte (e.g., HBS-P+).
-
Immobilization Reagents: For covalent immobilization, EDC/NHS.
Workflow for Surface Plasmon Resonance (SPR) Analysis:
Procedure:
-
Ligand Immobilization: The purified AT1 receptor is immobilized onto the surface of the sensor chip. This can be achieved through covalent coupling or by using a capture-based approach.
-
Analyte Injection (Association): A solution of irbesartan at a known concentration is flowed over the sensor chip surface. The binding of irbesartan to the immobilized AT1 receptor is detected as an increase in the resonance signal.
-
Buffer Flow (Dissociation): The irbesartan solution is replaced with a continuous flow of running buffer. The dissociation of the irbesartan-AT1 receptor complex is observed as a decrease in the resonance signal.
-
Regeneration: A regeneration solution is injected to remove any remaining bound irbesartan, preparing the chip surface for the next injection cycle.
-
Data Analysis: The resulting sensorgram (a plot of resonance signal versus time) is analyzed using appropriate software. By fitting the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model), the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (KD) can be determined.
AT1 Receptor Signaling Pathway
The binding of the endogenous agonist, Angiotensin II, to the AT1 receptor initiates a cascade of intracellular signaling events that mediate its physiological effects, such as vasoconstriction, aldosterone (B195564) release, and cell growth. Irbesartan, by blocking the binding of Angiotensin II, effectively inhibits these downstream signaling pathways.
The primary signaling pathway activated by the AT1 receptor involves its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of the Angiotensin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AT(1)-receptor blockers: differences that matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrochlorothiazide's Interaction with the NCC Cotransporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the diuretic drug hydrochlorothiazide (B1673439) (HCTZ) and the Na-Cl cotransporter (NCC), a critical protein in renal salt reabsorption and blood pressure regulation. This document details the structural basis of inhibition, the complex signaling pathways that regulate NCC activity, and the experimental methodologies used to investigate these interactions.
Executive Summary
Hydrochlorothiazide, a cornerstone in the treatment of hypertension and edema, exerts its therapeutic effect by directly inhibiting the thiazide-sensitive Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to decreased sodium reabsorption and subsequent diuresis. Recent advancements in structural biology and molecular physiology have elucidated the precise binding site of HCTZ on the NCC and the intricate signaling cascades that modulate the transporter's activity. Understanding these molecular details is paramount for the development of novel and more targeted diuretic therapies with improved efficacy and reduced side-effect profiles.
Mechanism of Action: Direct Occlusion of the Ion Translocation Pathway
Structural studies, including cryo-electron microscopy, have revealed that hydrochlorothiazide binds to an orthosteric site within the transmembrane domain of the NCC.[1][2][3] This binding physically obstructs the ion translocation pathway, preventing the cotransport of Na⁺ and Cl⁻ ions across the apical membrane of distal convoluted tubule cells.[1][2][3] HCTZ fits into a pocket formed by several transmembrane helices, and its interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues of the NCC protein.[4][5] Notably, the sulfamoyl group of HCTZ plays a crucial role in its binding and inhibitory activity.
Quantitative Analysis of Hydrochlorothiazide-NCC Interaction
The interaction between hydrochlorothiazide and the NCC has been quantified through various in vitro and in vivo studies. The following table summarizes key quantitative data, including inhibition constants (IC₅₀) and the effects on ion transport.
| Parameter | Value | Species/System | Experimental Method | Reference |
| IC₅₀ for NCC Inhibition | ~4-fold increased sensitivity in NCCcryo2 compared to NCCchimera | Human (recombinant) | Cell-based iodide uptake assay | [4] |
| Effect on Na⁺ Uptake | Complete inhibition of NCC-mediated Cl⁻ influx | Human NCC in HEK293 cells | Cell-based Cl⁻ flux assay | [1][3][6] |
| Effect on Na⁺ Uptake | HCTZ inhibits NCC stimulation by WNK3 | Xenopus laevis oocytes expressing NCC | ²²Na⁺ uptake assay | [7] |
| Correlation with Blood Pressure | Increased NCC abundance in urinary extracellular vesicles correlates with blood pressure response to HCTZ | Human (essential hypertensive patients) | Immunoblot analysis of urinary extracellular vesicles | [8] |
The WNK-SPAK/OSR1 Signaling Pathway: Master Regulator of NCC Activity
The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[9][10][11] This pathway is a central hub for integrating various hormonal and physiological signals that control salt balance and blood pressure.[12][13]
The canonical activation of this pathway begins with the activation of WNK kinases (WNK1 and WNK4) in response to stimuli such as low intracellular chloride, angiotensin II, and aldosterone (B195564).[10][12][14] Activated WNKs then phosphorylate and activate the downstream kinases SPAK and OSR1.[10][14] In turn, activated SPAK/OSR1 directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC.[10][15] This phosphorylation is a critical step that enhances the trafficking of NCC to the apical membrane and increases its transport activity.[4]
Interestingly, while HCTZ directly inhibits NCC activity, long-term treatment has been shown to paradoxically increase the abundance and phosphorylation of NCC.[8] This adaptive response may contribute to the phenomenon of diuretic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Enhanced phosphorylation of Na-Cl cotransporter in experimental metabolic syndrome – role of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Regulation of the Na-Cl cotransporter NCC by dietary NaCl: a role for WNKs, SPAK, OSR1, and aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Development of Hydrochlorothiazide: A Technical Guide
An In-depth Examination of the Synthetic Pathways, Experimental Protocols, and Purification of a Cornerstone Diuretic
Hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic, has been a mainstay in the treatment of hypertension and edema since its introduction in the late 1950s. Its continued clinical relevance underscores the importance of understanding its synthesis and development. This technical guide provides a comprehensive overview of the core synthetic routes for hydrochlorothiazide, detailed experimental methodologies, and a summary of relevant quantitative data for researchers, scientists, and drug development professionals.
Core Synthetic Methodologies
The industrial synthesis of hydrochlorothiazide primarily follows two well-established routes: the condensation of 5-chloro-2,4-disulfamoylaniline with formaldehyde (B43269) and the reduction of its unsaturated precursor, chlorothiazide (B1668834).
Synthesis from 5-Chloro-2,4-disulfamoylaniline
This is the most direct and widely employed method for the synthesis of hydrochlorothiazide. It involves the reaction of 5-chloro-2,4-disulfamoylaniline (also known as 4-amino-6-chloro-1,3-benzenedisulfonamide) with a source of formaldehyde, typically paraformaldehyde. The reaction is generally carried out in a suitable solvent and can be catalyzed by either acid or base, or conducted under neutral conditions. The choice of reaction conditions can influence the yield and impurity profile of the final product.
A common approach involves heating 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) and paraformaldehyde in an alcoholic solvent under reflux.[1] An inorganic acid, such as sulfuric or hydrochloric acid, can be added to the refluxing mixture to facilitate the reaction.[1] To drive the reaction to completion, additional portions of paraformaldehyde may be added periodically.[1]
Alternatively, the reaction can be performed in an aqueous medium. In one described method, 4-amino-6-chlorobenzene-1,3-disulfonamide is heated with an aqueous solution of formaldehyde.[2] The reaction proceeds by dropwise addition of 36% formaldehyde at 80°C, followed by heating to 100°C.[2]
Synthesis via Reduction of Chlorothiazide
An alternative route to hydrochlorothiazide involves the reduction of chlorothiazide (6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide). This method leverages the readily available chlorothiazide as a starting material. The reduction of the double bond in the thiadiazine ring of chlorothiazide yields hydrochlorothiazide.
One documented procedure for this reduction utilizes potassium borohydride (B1222165) in methanol (B129727).[3] The reaction is carried out at a low temperature, typically between -10°C and 5°C, in the presence of acetic acid.[3] This method has been reported to produce a high yield of hydrochlorothiazide.[3]
Experimental Protocols
Below are detailed methodologies for the key synthetic routes to hydrochlorothiazide.
Protocol 1: Synthesis of Hydrochlorothiazide from 4-Amino-6-chloro-1,3-benzenedisulfonamide
Materials:
-
4-Amino-6-chloro-1,3-benzenedisulfonamide
-
Paraformaldehyde
-
Ethanol
-
Ethanolic Hydrochloric Acid
Procedure:
-
A suspension of 20 g (0.07 mol) of 4-Amino-6-chloro-1,3-benzenedisulfonamide and 1.57 g (0.052 mol) of paraformaldehyde in 28.8 ml of ethanolic hydrochloric acid is prepared in a reaction vessel equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for one hour.
-
An additional 0.46 g (0.015 mol) of paraformaldehyde is added to the reaction mixture.
-
Reflux is continued for another hour, after which a final portion of 0.27 g (0.009 mol) of paraformaldehyde is added.
-
The reaction mixture is refluxed for a total of six hours.
-
After the reflux period, the mixture is cooled to 20-30°C.
-
The precipitated crude hydrochlorothiazide is collected by filtration.
Protocol 2: Synthesis of Hydrochlorothiazide by Reduction of Chlorothiazide
Materials:
-
Chlorothiazide
-
Potassium Borohydride
-
Methanol
-
Acetic Acid
Procedure:
-
To a reaction vessel containing 50 mL of methanol, add 3.65 g (67.6 mmol, 2 eq) of potassium borohydride.
-
Cool the mixture to 0-5°C.
-
Slowly add 8.11 g (135.2 mmol, 4 eq) of acetic acid dropwise while maintaining the temperature between 0-5°C.
-
Stir the mixture for 1-2 hours at this temperature.
-
Cool the reaction mixture to -10°C.
-
Add 10 g (33.8 mmol, 1 eq) of chlorothiazide to the cold mixture.
-
Maintain the reaction temperature between -10°C and 5°C for 4 hours.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with a small amount of cold methanol (10 mL).
-
Dry the white solid to obtain hydrochlorothiazide.
Purification of Hydrochlorothiazide
The purity of hydrochlorothiazide is crucial for its pharmaceutical application. Several methods have been developed to purify the crude product, aiming to achieve a purity of 99.9% or greater.[1] A common impurity that needs to be removed is 4-amino-6-chloro-1,3-benzenesulfonamide.[1]
Protocol 3: Recrystallization and Purification of Crude Hydrochlorothiazide
Materials:
-
Crude Hydrochlorothiazide
-
Activated Carbon
-
Aqueous Sulfuric Acid (20%)
-
Water
Procedure:
-
Dissolve the crude hydrochlorothiazide in aqueous acetone or acetone and heat the solution to reflux.
-
Add activated carbon to the refluxing solution and continue to reflux for 20 minutes for decolorization.
-
Filter the hot solution through a hyflow bed to remove the activated carbon and wash the bed with acetone.
-
Adjust the pH of the filtrate to below 3.0 by adding 20% aqueous sulfuric acid.
-
Heat the acidified solution to reflux.
-
Add water to the refluxing mass and distill off the solvent until the temperature of the reaction mass reaches 101-102°C.[1]
-
Continue to reflux for an additional 2 hours.
-
Cool the mixture to a temperature between 45-60°C.
-
Filter the solid product and wash the cake twice with water.
-
Dry the purified product to obtain a white crystalline compound.
Quantitative Data
The efficiency of the synthesis and purification processes can be evaluated through various quantitative metrics, primarily reaction yield and product purity.
| Synthesis Method | Starting Material(s) | Key Reagents | Reported Yield | Reported Purity | Reference(s) |
| Condensation Reaction | 4-Amino-6-chloro-1,3-benzenedisulfonamide, Paraformaldehyde | Ethanolic HCl | ~74% (crude) | - | [1] |
| Condensation Reaction with Purification | 4-Amino-6-chloro-1,3-benzenedisulfonamide, Paraformaldehyde | Sulfuric Acid, Acetone | 86% (overall) | >99.9% (HPLC) | [1] |
| Reduction of Chlorothiazide | Chlorothiazide | Potassium Borohydride, Acetic Acid, Methanol | 93.9% | - | [3] |
| Reduction of Chlorothiazide (alternative conditions) | 6-chloro-7-sulfamyl-1,2,4-benzothiadiazine-1,1-dioxide | 5% Ruthenium | 83% | - | [1] |
| Reduction of Chlorothiazide (alternative conditions) | Chlorothiazide | Sodium Hydroxide, Formaldehyde, HCl, Ammonia | 62.3 - 79% | - | [1] |
Visualizing the Synthesis and Mechanism of Action
To further elucidate the processes described, the following diagrams illustrate the chemical synthesis pathways and the mechanism of action of hydrochlorothiazide.
References
Preclinical Pharmacology of Irbesartan/Hydrochlorothiazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of the fixed-dose combination of irbesartan (B333) and hydrochlorothiazide (B1673439), a widely used antihypertensive therapy. The information presented herein is intended to support research, discovery, and development efforts in the field of cardiovascular therapeutics.
Introduction
The combination of irbesartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (HCTZ), a thiazide diuretic, is a cornerstone in the management of hypertension. This combination therapy leverages two distinct yet complementary mechanisms of action to achieve greater blood pressure control than either agent alone. This guide delves into the preclinical data that forms the foundation of our understanding of the pharmacodynamics, pharmacokinetics, and toxicology of this important therapeutic combination.
Mechanism of Action
The synergistic antihypertensive effect of the irbesartan/hydrochlorothiazide combination stems from their distinct actions on the Renin-Angiotensin-Aldosterone System (RAAS) and renal electrolyte handling.[1]
Irbesartan: As a selective antagonist of the angiotensin II type 1 (AT1) receptor, irbesartan competitively inhibits the binding of angiotensin II. Angiotensin II is a potent vasoconstrictor and a key regulator of salt and water balance through its stimulation of aldosterone (B195564) release. By blocking the AT1 receptor, irbesartan leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2]
Hydrochlorothiazide: HCTZ is a thiazide diuretic that acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter. This action results in increased excretion of sodium, chloride, and water, leading to a reduction in extracellular fluid volume and plasma volume, which contributes to its antihypertensive effect. The initial drop in blood pressure is due to a decrease in cardiac output. With chronic use, peripheral resistance decreases.
Synergistic Effect: The combination of irbesartan and HCTZ produces an additive, and in some cases synergistic, antihypertensive effect.[3] HCTZ-induced volume depletion can lead to a compensatory activation of the RAAS. Irbesartan effectively counteracts this, leading to a more pronounced and sustained reduction in blood pressure.
Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by irbesartan.
Pharmacodynamics
Preclinical studies have consistently demonstrated the potent antihypertensive effects of the irbesartan/hydrochlorothiazide combination in various animal models of hypertension.
Key Findings:
-
Synergistic Blood Pressure Reduction: In spontaneously hypertensive rats (SHRs), the combination of irbesartan and HCTZ has been shown to produce a greater reduction in blood pressure than either agent administered alone.
-
Dose-Dependent Effects: The antihypertensive effects of the combination are dose-dependent.
Experimental Protocol: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical experimental design to evaluate the pharmacodynamic effects of the irbesartan/hydrochlorothiazide combination.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension, are used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are housed in a temperature- and light-controlled environment with free access to standard chow and water.
-
Drug Administration:
-
Irbesartan and hydrochlorothiazide are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
The drugs are administered orally via gavage once daily for a specified period (e.g., 4 weeks).
-
Treatment groups typically include:
-
Vehicle control
-
Irbesartan alone
-
Hydrochlorothiazide alone
-
Irbesartan/hydrochlorothiazide combination
-
-
-
Blood Pressure Measurement:
-
Systolic blood pressure (SBP) and heart rate (HR) are measured non-invasively using the tail-cuff method.
-
Measurements are taken at baseline and at regular intervals throughout the study period (e.g., weekly).
-
To ensure accuracy, animals are trained for the tail-cuff procedure for several days before the start of the study.
-
-
Data Analysis: Changes in SBP and HR from baseline are calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA).
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted to characterize the absorption, distribution, metabolism, and excretion of irbesartan and hydrochlorothiazide when administered in combination. While comprehensive rat-specific data for the combination is limited in publicly available literature, studies in other species, such as dogs, provide valuable insights.
Key Findings from a Study in Renal Hypertensive Dogs:[3]
-
The concentration-time course of irbesartan was not significantly altered by the co-administration of HCTZ.[3]
-
Irbesartan increased the peak plasma concentration (Cmax) and the area under the curve (AUC) of HCTZ at steady-state.[3]
Table 1: Preclinical Pharmacokinetic Parameters
| Parameter | Irbesartan (in Dogs) | Hydrochlorothiazide (in Dogs, with Irbesartan) |
| Model | Two-compartment | - |
| Effect of HCTZ on Irbesartan | No significant change in concentration-time course[3] | - |
| Effect of Irbesartan on HCTZ | - | Increased Cmax and AUC at steady-state[3] |
Experimental Protocol: Pharmacokinetic Study in Rats
A typical protocol to determine the pharmacokinetic profile of the irbesartan/hydrochlorothiazide combination in rats would involve the following steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: A single oral dose of the irbesartan/hydrochlorothiazide combination is administered via oral gavage.
-
Blood Sampling: Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Plasma concentrations of irbesartan and hydrochlorothiazide are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2), using non-compartmental or compartmental analysis.
Toxicology
The preclinical safety of the irbesartan/hydrochlorothiazide combination has been evaluated in a range of toxicology studies.
Table 2: Summary of Preclinical Toxicology Data
| Study Type | Species | Key Findings |
| Acute Oral Toxicity | Rat | LD50 for Irbesartan: >2000 mg/kg.[1] LD50 for Hydrochlorothiazide: Not specified for the combination. |
| Mouse | No mortality was observed with the combination at doses up to 2000/4000 mg/kg (irbesartan/HCTZ).[1] | |
| Carcinogenicity | Rat & Mouse | No evidence of carcinogenicity for irbesartan or hydrochlorothiazide individually. No carcinogenicity studies have been conducted with the combination. |
| Mutagenicity | In vitro & In vivo | The irbesartan/hydrochlorothiazide combination was not mutagenic in a battery of standard tests. |
| Reproductive Toxicity | Rat & Rabbit | Irbesartan has been shown to be fetotoxic in late gestation. The combination is contraindicated in pregnancy. |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol describes a method for determining the acute oral toxicity of the irbesartan/hydrochlorothiazide combination, aiming to reduce the number of animals used.
-
Animal Model: Female rats are typically used as they are generally more sensitive.
-
Dosing: A single animal is dosed with the test substance. The starting dose is selected based on available information.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
LD50 Estimation: This process is continued until enough data is collected to calculate the LD50 using statistical methods.
Experimental Workflow
The preclinical evaluation of a combination antihypertensive agent like irbesartan/hydrochlorothiazide follows a structured workflow to assess its safety and efficacy.
Conclusion
The preclinical data for the irbesartan/hydrochlorothiazide combination provides a strong rationale for its clinical use in hypertension. The synergistic pharmacodynamic effects, characterized by significant blood pressure reduction in relevant animal models, coupled with a well-defined safety profile, underscore the therapeutic value of this combination. This guide has summarized the key preclinical findings and provided detailed experimental methodologies to aid researchers and drug development professionals in their ongoing efforts to develop novel and improved cardiovascular therapies. Further research into the specific pharmacokinetic interactions in rodent models would provide a more complete preclinical profile.
References
In Vitro Characterization of Irbesartan's AT1 Antagonism: A Technical Guide
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of irbesartan (B333), a potent and selective angiotensin II type 1 (AT1) receptor antagonist. The document is intended for researchers, scientists, and drug development professionals engaged in the study of the renin-angiotensin system and the development of cardiovascular therapeutics.
Quantitative Analysis of Irbesartan's AT1 Receptor Interaction
Irbesartan's interaction with the AT1 receptor is characterized by high binding affinity and potent functional antagonism. The following tables summarize key quantitative parameters from various in vitro studies.
Table 1: Binding Affinity of Irbesartan for the AT1 Receptor
| Parameter | Value | Cell/Tissue System | Radioligand | Reference |
| Ki | 4.05 nM | WB-Fischer 344 (WB) rat liver epithelial cells | [125I]Angiotensin II | [1] |
| IC50 | 1.3 nM | Not Specified | Not Specified | |
| IC50 | 0.9 nmol/L | Rat adrenal cortical microsomes | 125I-Ang II | |
| Binding Affinity Order | Irbesartan > EXP3174 > Valsartan > Losartan | Wild-Type AT1 Receptor | Not Specified | [2] |
Table 2: Functional Antagonism of Irbesartan at the AT1 Receptor
| Parameter | Value | Assay Type | Tissue/Cell System | Reference |
| IC50 | 4 nM | Angiotensin II-induced contraction | Rabbit aorta ring | [3] |
| Antagonism Type | Insurmountable | Angiotensin II-induced contraction | Rabbit aorta | [4] |
| Inverse Agonism | Demonstrated | Constitutive AT1 receptor activity | Not Specified | [2][5] |
| Schild Analysis Slope | 0.77 | In vivo Ang II dose-effect | Healthy humans |
AT1 Receptor Signaling Pathways and Irbesartan's Mechanism of Action
The AT1 receptor, a G-protein coupled receptor (GPCR), mediates the physiological effects of angiotensin II through two primary signaling cascades: the canonical Gq-protein dependent pathway and the β-arrestin-mediated pathway. Irbesartan competitively binds to the AT1 receptor, blocking the initiation of these downstream signals.
Gq-Protein Dependent Signaling
Upon angiotensin II binding, the AT1 receptor activates the Gq/11 family of G-proteins.[6][7] This initiates a cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] These events lead to various cellular responses, including vasoconstriction and inflammation.
β-Arrestin-Mediated Signaling
In addition to G-protein coupling, the activated AT1 receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[10][11] β-arrestin binding desensitizes the G-protein signaling and promotes receptor internalization.[11] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating a distinct wave of signaling, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is implicated in cell growth and proliferation.[11][12] Irbesartan's blockade of the AT1 receptor also prevents these β-arrestin-mediated events.
Detailed Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of irbesartan for the AT1 receptor.
Objective: To quantify the binding affinity of irbesartan by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells) or rat liver membranes.[13][14]
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[15]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: 10 µM unlabeled Angiotensin II.
-
Test Compound: Irbesartan, serially diluted.
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation.
-
Wash the pellet and resuspend in assay buffer.
-
Determine the protein concentration (e.g., BCA assay).[15]
-
-
Assay Setup (in triplicate):
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + 10 µM unlabeled Angiotensin II.
-
Competition Binding: Receptor membranes + Radioligand + varying concentrations of Irbesartan.
-
-
Incubation:
-
Filtration and Washing:
-
Detection and Analysis:
-
Dry the filters and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of irbesartan to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay: Calcium Mobilization
This protocol outlines a cell-based assay to measure irbesartan's ability to inhibit angiotensin II-induced calcium mobilization.
Objective: To determine the functional potency (IC50) of irbesartan by measuring its inhibition of AT1 receptor-mediated intracellular calcium release.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the AT1 receptor.
-
Calcium-sensitive Dye: Fluo-4 AM or similar.[16]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Angiotensin II.
-
Antagonist: Irbesartan.
-
Apparatus: Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[16]
-
-
Dye Loading:
-
Remove culture medium and add the fluorescent calcium dye solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[16]
-
-
Compound Addition:
-
Add serial dilutions of irbesartan to the respective wells.
-
Incubate for 15-30 minutes at room temperature.[16]
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined concentration of angiotensin II (typically EC80) to all wells.
-
Immediately begin kinetic fluorescence reading for 90-120 seconds.[16]
-
-
Data Analysis:
-
The primary endpoint is the inhibition of the peak fluorescence signal induced by angiotensin II.
-
Normalize the data to controls (0% inhibition = agonist alone; 100% inhibition = no agonist).
-
Plot the percent inhibition against the log concentration of irbesartan to determine the IC50 value.
-
Functional Antagonism Assay: IP-One HTRF Assay
This protocol describes a method to quantify irbesartan's antagonism by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Objective: To determine the functional potency (IC50) of irbesartan by inhibiting angiotensin II-stimulated IP1 production.
Materials:
-
Cells: Cells expressing the AT1 receptor.
-
Assay Kit: HTRF IP-One assay kit (contains IP1-d2 conjugate and anti-IP1 cryptate antibody).[17]
-
Stimulation Buffer: Provided in the kit, typically containing LiCl to prevent IP1 degradation.[18]
-
Agonist: Angiotensin II.
-
Antagonist: Irbesartan.
-
Apparatus: HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation:
-
Plate cells and incubate overnight.
-
Add irbesartan at various concentrations and pre-incubate.
-
Add angiotensin II (at its EC80 concentration) and incubate for the recommended time (e.g., 1 hour at 37°C).[19]
-
-
Lysis and Detection:
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).[19]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the IP1 concentration.
-
Generate a standard curve to convert HTRF ratios to IP1 concentrations.
-
Plot the inhibition of IP1 production against the log concentration of irbesartan to determine the IC50.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the investigation of irbesartan's effect on the β-arrestin-mediated signaling pathway by measuring the phosphorylation of ERK1/2.
Objective: To determine if irbesartan inhibits angiotensin II-induced ERK1/2 phosphorylation.
Materials:
-
Cells: Cells expressing the AT1 receptor.
-
Agonist: Angiotensin II.
-
Antagonist: Irbesartan.
-
Lysis Buffer: Laemmli sample buffer or similar.
-
Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. HRP-conjugated secondary antibody.[20]
-
Apparatus: SDS-PAGE equipment, Western blot transfer system, chemiluminescence detector.
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse directly in sample buffer.[21]
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[22]
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[12]
-
Quantify band intensities using densitometry.
-
Express phospho-ERK1/2 levels as a ratio to total ERK1/2 and compare the effect of irbesartan to the agonist-only control.
-
Conclusion
The in vitro characterization of irbesartan reveals it to be a highly potent and specific AT1 receptor antagonist. Its high binding affinity, coupled with insurmountable antagonism and inverse agonist properties, contributes to its robust and sustained pharmacological effects. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these key characteristics, from receptor binding to the modulation of complex downstream signaling pathways. This information is critical for the continued research and development of AT1 receptor blockers for the treatment of cardiovascular diseases.
References
- 1. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Function Basis of Attenuated Inverse Agonism of Angiotensin II Type 1 Receptor Blockers for Active-State Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular and Molecular Effects of Hydrochlorothiazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular effects of hydrochlorothiazide (B1673439) (HCTZ), a widely prescribed thiazide diuretic. It delves into its primary mechanism of action, its influence on key signaling pathways, and its broader physiological impacts. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)
The principal molecular target of hydrochlorothiazide is the thiazide-sensitive Na+-Cl- cotransporter (NCC), encoded by the SLC12A3 gene. This cotransporter is located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2] Under normal physiological conditions, the NCC is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood.[2]
Hydrochlorothiazide acts as an inhibitor of NCC, binding to the chloride-binding site of the transporter and preventing the reabsorption of Na+ and Cl- ions.[1][3] This inhibition leads to an increased excretion of sodium and chloride in the urine, a process known as natriuresis.[2] As water follows the osmotic gradient created by these ions, there is a subsequent increase in urine output, or diuresis.[1] This reduction in extracellular fluid volume contributes to the initial blood pressure-lowering effect of HCTZ.[2]
While the acute effect is primarily driven by diuresis, the long-term antihypertensive effect of HCTZ is also attributed to a decrease in peripheral vascular resistance, although the precise molecular mechanisms underlying this vasodilation are not fully elucidated.[2]
The WNK-SPAK/OSR1 Signaling Pathway: Regulating NCC Activity
The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4] This pathway plays a crucial role in modulating sodium reabsorption in the DCT in response to various physiological stimuli.
The WNK-SPAK/OSR1 pathway ultimately leads to the phosphorylation of NCC at specific threonine and serine residues in its N-terminal domain, which is a key step in activating the cotransporter.[5] Hydrochlorothiazide, by directly inhibiting NCC, can lead to complex feedback mechanisms within this regulatory pathway. Studies have shown that chronic HCTZ treatment can paradoxically lead to an increase in the total abundance and phosphorylation of NCC.[6] This is thought to be a compensatory response to the sustained inhibition of the transporter.
Below is a diagram illustrating the WNK-SPAK/OSR1-NCC signaling pathway.
Quantitative Data on Hydrochlorothiazide's Effects
The following tables summarize key quantitative data on the cellular and molecular effects of hydrochlorothiazide.
Table 1: Dose-Response of Hydrochlorothiazide on Blood Pressure and Serum Electrolytes
| Parameter | Dose of HCTZ | Change from Baseline | Reference |
| Systolic Blood Pressure | 12.5 mg/day | -8 mmHg | [7][8] |
| 25 mg/day | -11 mmHg | [1] | |
| 50 mg/day | Further small decrease | [1] | |
| 75 mg/day | Minimal additional decrease | [1] | |
| Diastolic Blood Pressure | 12.5 mg/day | Significant decrease | [1] |
| 25 mg/day | -11 mmHg | [7][8] | |
| Serum Potassium | 12.5 mg/day | No significant change | [7][8] |
| >25 mg/day | -0.7 mEq/L | [7][8] | |
| Serum Uric Acid | 12.5 mg/day | Increase of ~36 µmol/L | [9] |
| Serum Calcium | Not specified | Significant decrease in urinary calcium | [10][11] |
| Serum Magnesium | Not specified | Hypomagnesemia can occur | [2] |
Table 2: Molecular Effects of Hydrochlorothiazide on NCC and Other Proteins
| Target | Effect | Magnitude of Change | Experimental System | Reference |
| NCC Abundance (Total) | Increased | 2.2-fold increase | Mice with chronic metabolic acidosis | [12] |
| NCC Phosphorylation (p-T58) | Increased | 1.6-fold increase | Mice with chronic metabolic acidosis | [12] |
| NCC Phosphorylation (p-S71) | Increased | 2.3-fold increase | Mice with chronic metabolic acidosis | [12] |
| Aquaporin-2 (AQP2) mRNA | Decreased | Statistically significant decrease | Rat kidney inner medulla | [13] |
| Aquaporin-2 (AQP2) Protein | Decreased | Statistically significant decrease | Rat kidney inner medulla | [13] |
| Urinary AQP2 Excretion | Increased | Statistically significant increase | Rats | [13] |
Table 3: Effects of Hydrochlorothiazide on Glucose Metabolism and Lipids
| Parameter | Dose of HCTZ | Change | Patient Population | Reference |
| Fasting Glucose | Low-dose | Significantly increased | Type 2 Diabetes | [14] |
| HbA1c | Low-dose | Significantly increased | Type 2 Diabetes | [14] |
| Insulin (B600854) Sensitivity (M-value) | 25-50 mg/day | Reduced (6.90 to 6.07 mg/kg/min) | Nondiabetic, obese, hypertensive patients | [15] |
| Total Cholesterol | 12.5 mg/day | ~12% increase | Postmenopausal black female hypertensives | [7][8] |
| LDL Cholesterol | 12.5 mg/day | ~20% increase | Postmenopausal black female hypertensives | [7][8] |
| HDL Cholesterol | Low-dose | Decreased | Type 2 Diabetes | [14] |
Broader Cellular and Molecular Effects
Beyond its primary action on the NCC, hydrochlorothiazide exerts a range of other cellular and molecular effects.
Effects on Other Ion Transporters and Channels
While the primary target of HCTZ is the NCC, it can also affect other ion transport mechanisms, particularly at higher concentrations. In vascular smooth muscle, HCTZ has been shown to open large-conductance calcium-activated potassium channels (BKCa), which can contribute to its vasodilatory effects.
Impact on Aquaporin-2 and Water Reabsorption
Hydrochlorothiazide has been shown to decrease the expression of aquaporin-2 (AQP2) mRNA and protein in the kidney's inner medulla.[13] AQP2 is a water channel crucial for vasopressin-regulated water reabsorption in the collecting ducts. Despite the decrease in AQP2 expression in the medulla, HCTZ treatment leads to an overall increase in urinary AQP2 excretion.[13]
Endothelial Function and Oxidative Stress
The effects of hydrochlorothiazide on endothelial function and oxidative stress are complex and not fully resolved. Some studies suggest that HCTZ does not improve endothelial function or reduce oxidative stress markers.[16][17] In fact, in some experimental models, HCTZ has been shown to exacerbate nephrosclerosis when nitric oxide production is blocked.
Insulin Resistance and Glucose Metabolism
A significant clinical consideration with long-term thiazide diuretic use is the potential for adverse metabolic effects, including the development of insulin resistance and new-onset diabetes. Hydrochlorothiazide has been shown to impair glucose tolerance and is associated with an increase in fasting blood glucose and HbA1c levels.[14] The underlying mechanisms are thought to involve alterations in the gut microbiota, leading to increased lipopolysaccharide (LPS) levels and subsequent activation of TLR4 signaling and macrophage polarization, which contributes to inflammation and insulin resistance.
Gut Microbiota
Recent research has highlighted the role of the gut microbiota in mediating some of the metabolic side effects of HCTZ. HCTZ consumption has been shown to disturb the structure of the intestinal microbiota, leading to an increase in Gram-negative Enterobacteriaceae and elevated levels of LPS.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis of NCC Phosphorylation
This protocol describes the detection of total and phosphorylated NCC in kidney tissue lysates.
Materials:
-
Kidney tissue
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-NCC (total)
-
Rabbit anti-phospho-NCC (e.g., pT58 or pS71)
-
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize kidney tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Mix protein lysates with Laemmli sample buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining of NCC in Kidney Sections
This protocol outlines the procedure for visualizing the localization of NCC in kidney tissue sections.
Materials:
-
Paraffin-embedded kidney tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 10 mM sodium citrate, pH 6.0)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-NCC
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 70%; 2 minutes each) to water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval solution at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization:
-
Incubate slides in permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate slides in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-NCC antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides three times with PBS.
-
Incubate with DAPI solution for 5 minutes.
-
Wash with PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope with appropriate filter sets.
-
Hyperinsulinemic-Euglycemic Clamp in Rodents
This protocol is the gold standard for assessing insulin sensitivity in vivo.
Materials:
-
Anesthetized rodent with jugular vein and carotid artery catheters
-
Infusion pumps
-
Insulin solution
-
Dextrose (glucose) solution
-
Blood glucose meter
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the rodent and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling). Allow for a recovery period.
-
Fasting: Fast the animal overnight before the clamp procedure.
-
Basal Period: Infuse saline and collect baseline blood samples to measure basal glucose and insulin levels.
-
Clamp Period:
-
Start a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min) through the jugular vein catheter.
-
Simultaneously, begin a variable infusion of a dextrose solution.
-
Monitor blood glucose levels every 5-10 minutes from the arterial catheter.
-
Adjust the glucose infusion rate (GIR) to maintain a stable blood glucose level (euglycemia) at the basal concentration.
-
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant GIR for at least 30 minutes), the GIR is recorded. A higher GIR indicates greater insulin sensitivity.
-
Sample Collection: Collect blood samples during the steady state to measure plasma insulin and other metabolites.
Conclusion
Hydrochlorothiazide remains a cornerstone in the management of hypertension. Its primary molecular action, the inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule, is well-established. However, its broader cellular and molecular effects are complex and multifaceted, influencing a range of physiological processes from ion homeostasis and water balance to endothelial function and glucose metabolism. A thorough understanding of these molecular mechanisms is crucial for optimizing its therapeutic use and mitigating its potential adverse effects. This technical guide provides a detailed overview of the current knowledge, offering a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate the intricate signaling pathways affected by hydrochlorothiazide and to develop strategies to harness its benefits while minimizing its metabolic liabilities.
References
- 1. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. graphviz dot file example · GitHub [gist.github.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for multimodal analysis of human kidney tissue by imaging mass spectrometry and CODEX multiplexed immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utupub.fi [utupub.fi]
- 7. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. uab.edu [uab.edu]
- 10. researchgate.net [researchgate.net]
- 11. Gut Microbiota Analysis Results Are Highly Dependent on the 16S rRNA Gene Target Region, Whereas the Impact of DNA Extraction Is Minor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thiazide diuretics, endothelial function, and vascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of hydrochlorothiazide on oxidative stress and pulse pressure in hypertensive patients with chronic stroke: the EMINENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrochlorothiazide exacerbates nitric oxide-blockade nephrosclerosis with glomerular hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. graphviz.org [graphviz.org]
The Synergistic Antihypertensive Effects of Irbesartan and Hydrochlorothiazide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synergistic antihypertensive effects achieved through the combination of irbesartan (B333), an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic. The co-administration of these two agents is a well-established therapeutic strategy that leverages distinct yet complementary mechanisms of action to achieve superior blood pressure control compared to monotherapy with either agent alone. This document delves into the underlying pharmacology, presents quantitative clinical data, outlines typical experimental protocols, and visualizes the key pathways and logical relationships.
Core Mechanisms of Action
The enhanced efficacy of the irbesartan/HCTZ combination stems from their individual and interactive effects on the physiological regulation of blood pressure.
Irbesartan: This agent is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][][3] Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1][4] By blocking the AT1 receptor, irbesartan prevents angiotensin II from binding and exerting its potent vasoconstrictive effects, leading to the relaxation of blood vessels.[1][][4] This blockade also inhibits the release of aldosterone (B195564) from the adrenal cortex, which in turn reduces sodium and water retention by the kidneys.[1][]
Hydrochlorothiazide (HCTZ): As a thiazide diuretic, HCTZ acts primarily on the distal convoluted tubules of the nephron in the kidneys.[5][6][7] It inhibits the sodium-chloride cotransporter, thereby reducing the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.[5][6] This leads to an increase in the excretion of sodium, chloride, and consequently water, a process known as natriuresis.[7] The resulting decrease in extracellular fluid and plasma volume contributes to a reduction in cardiac output and blood pressure.[6] Over the long term, HCTZ is also believed to have a vasodilatory effect, further contributing to its antihypertensive action.[5][6]
Synergistic Interaction: The combination of irbesartan and HCTZ produces a greater antihypertensive effect than the sum of the individual components.[8][9][10] HCTZ-induced volume depletion can lead to a compensatory activation of the RAAS, which may partially counteract its blood pressure-lowering effect.[11] Irbesartan effectively blunts this reactive rise in angiotensin II, thus enhancing the diuretic's efficacy.[11] Conversely, the volume and sodium depletion caused by HCTZ potentiates the antihypertensive effect of irbesartan. The co-administration of these drugs targets two distinct and fundamental mechanisms of blood pressure control, leading to a more pronounced and sustained reduction.
Quantitative Data from Clinical Studies
Numerous clinical trials have demonstrated the superior efficacy of the irbesartan/HCTZ combination therapy. The following tables summarize key quantitative data from representative studies.
| Study/Parameter | Irbesartan Monotherapy | HCTZ Monotherapy | Irbesartan/HCTZ Combination Therapy | Placebo | Reference |
| Mean Reduction in Seated Diastolic Blood Pressure (SeDBP) at 8 weeks (mmHg) | 7.1 - 10.2 | 5.1 - 8.3 | 8.1 - 15.0 | 3.5 | [9] |
| Mean Reduction in Seated Systolic Blood Pressure (SBP) / Diastolic Blood Pressure (DBP) at 5 weeks in Severe Hypertension (mmHg) | 29 / 19 | Not Reported | 41 / 23 | Not Reported | [9] |
| Mean Reduction in SBP/DBP at 18 weeks (mmHg) | Not Reported | Not Reported | 21.5 / 10.4 | Not Reported | [9][12] |
| Blood Pressure Control Achievement Rate at 18 weeks | Not Reported | Not Reported | 84% | Not Reported | [9] |
| Study Comparison | Irbesartan/HCTZ 150/12.5 mg | Valsartan/HCTZ 80/12.5 mg | Losartan/HCTZ 50/12.5 mg | Reference |
| Mean Reduction in SBP (mmHg) - HBPM | 13.0 | 10.6 | Not Reported | [9] |
| Mean Reduction in DBP (mmHg) - HBPM | 9.5 | 7.4 | Not Reported | [9] |
| BP Normalization Rate (SBP/DBP < 135/85 mmHg) - HBPM | 50.2% | 33.2% | Not Reported | [9] |
| Adjusted Mean Change in 24-hour Ambulatory DBP (mmHg) | -10.5 | Not Reported | -6.1 | [9] |
Experimental Protocols
The following outlines a typical experimental protocol for a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the synergistic antihypertensive effects of irbesartan and hydrochlorothiazide.
-
Patient Population:
-
Inclusion criteria typically include adult patients (e.g., 18-80 years old) with a diagnosis of essential hypertension (e.g., seated diastolic blood pressure between 95 and 110 mmHg).[13]
-
Exclusion criteria often encompass secondary hypertension, severe renal or hepatic impairment, a history of hypersensitivity to either drug, pregnancy, or lactation.
-
-
Study Design:
-
Washout Period: A 4-5 week single-blind placebo lead-in period to establish a stable baseline blood pressure and ensure patient compliance.[9]
-
Randomization: Eligible patients are randomized to receive one of the following treatments: irbesartan monotherapy, HCTZ monotherapy, irbesartan/HCTZ combination therapy, or placebo.
-
Treatment Period: A predefined duration of treatment, typically 8 to 12 weeks, during which patients receive the assigned medication once daily.
-
Dose Titration: In some study designs, the dosage of the study medication may be titrated upwards at specific intervals if blood pressure goals are not achieved.[12]
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary outcome is often the change from baseline in seated diastolic or systolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints: These may include the proportion of patients achieving a target blood pressure, changes in 24-hour ambulatory blood pressure, and response rates.
-
Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and laboratory parameters (including serum electrolytes, particularly potassium, and renal function tests) are conducted at regular intervals throughout the study.[14]
-
-
Statistical Analysis:
-
The primary analysis is typically an analysis of covariance (ANCOVA) to compare the change in blood pressure from baseline between the treatment groups, with baseline blood pressure as a covariate.
-
Statistical significance is generally set at a p-value of <0.05.
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action of irbesartan and hydrochlorothiazide.
Experimental Workflow for a Clinical Trial
Caption: Typical workflow of a randomized controlled clinical trial.
Logical Relationship of Synergistic Antihypertensive Effects
Caption: Logical flow of the synergistic action of irbesartan and HCTZ.
Conclusion
The combination of irbesartan and hydrochlorothiazide represents a rational and highly effective approach to the management of hypertension. By targeting both the renin-angiotensin-aldosterone system and renal sodium and water handling, this combination therapy provides a synergistic reduction in blood pressure that is greater than that achieved with either agent alone. The robust body of clinical evidence supports its use in patients whose blood pressure is not adequately controlled on monotherapy, as well as for initial therapy in individuals who are likely to require multiple agents to achieve their blood pressure goals.[14][15] The favorable tolerability profile and the convenience of a fixed-dose combination further enhance its clinical utility. Future research may continue to explore the long-term cardiovascular outcomes and potential pleiotropic effects of this combination in diverse patient populations.
References
- 1. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 3. Irbesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. nbinno.com [nbinno.com]
- 5. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 7. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Pharmacokinetic and pharmacodynamic interaction between irbesartan and hydrochlorothiazide in renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irbesartan and hydrochlorothiazide association in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Efficacy and Safety of Low‐ and High‐ Dose Fixed Combinations of Irbesartan/Hydrochlorothiazide in Patients With Uncontrolled Systolic Blood Pressure on Monotherapy: The INCLUSIVE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. healio.com [healio.com]
- 13. ovid.com [ovid.com]
- 14. drugs.com [drugs.com]
- 15. Angiotensin Receptor Blockers and HCTZ Combination Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Avalide's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate effects of Avalide, a fixed-dose combination of the angiotensin II receptor blocker (ARB) irbesartan (B333) and the thiazide diuretic hydrochlorothiazide (B1673439) (HCTZ), on the renin-angiotensin-aldosterone system (RAAS). The synergistic action of these two agents results in a potent antihypertensive effect, which is largely mediated through their distinct yet complementary interactions with the RAAS.
Core Mechanism of Action
This compound's therapeutic efficacy stems from its dual blockade and modulation of the RAAS. Irbesartan directly antagonizes the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor and aldosterone-secreting effects of angiotensin II.[1] This selective blockade prevents vasoconstriction and reduces aldosterone (B195564) production.[1] Hydrochlorothiazide, a diuretic, decreases plasma volume by inhibiting sodium reabsorption in the distal convoluted tubules, which in turn stimulates the RAAS, leading to an increase in plasma renin activity.[2] The combination of these two mechanisms results in a more pronounced blood pressure reduction than with either agent alone.[3][4]
Quantitative Effects on RAAS Components
Clinical studies have quantified the impact of irbesartan, both as a monotherapy and in combination with hydrochlorothiazide, on key components of the RAAS.
Irbesartan Monotherapy
Long-term treatment with irbesartan leads to significant alterations in the RAAS cascade. Chronic administration has been shown to cause a 1.5 to 2-fold increase in plasma angiotensin II concentrations and a 2 to 3-fold increase in plasma renin levels.[5] Despite these increases, the antihypertensive effect of irbesartan is maintained due to the blockade of the AT1 receptor.[1] Aldosterone plasma concentrations generally decline following irbesartan administration.[1]
A long-term study (the Swedish Irbesartan Left Ventricular Hypertrophy Investigation versus Atenolol - SILVHIA) provided specific data on these changes after 48 weeks of treatment with irbesartan in hypertensive patients.
| RAAS Component | Baseline (Mean ± SD) | After 48 Weeks of Irbesartan (Mean ± SD) |
| Plasma Renin Activity (ng/mL/h) | 0.9 ± 0.7 | 3.4 ± 4.2 |
| Angiotensin II (pmol/L) | 3.0 ± 1.6 | 13.0 ± 17.7 |
| Serum Aldosterone (pmol/L) | 346 ± 140 | 325 ± 87 |
Data from the SILVHIA study.
Furthermore, studies investigating the aldosterone-to-renin ratio (ARR), a key marker in the diagnosis of primary aldosteronism, have demonstrated that irbesartan significantly reduces this ratio. One study reported a -43% ± 27% change from control in the ARR in patients taking irbesartan.
Irbesartan and Hydrochlorothiazide Combination (this compound)
This study measured trough plasma aldosterone levels at baseline and after one week of treatment with irbesartan alone and in combination with two different doses of hydrochlorothiazide.
| Treatment Group | Baseline Trough Plasma Aldosterone (ng/dL, Mean ± SEM) | After 1 Week of Treatment (ng/dL, Mean ± SEM) |
| Irbesartan 300 mg | 3.6 ± 0.7 | No significant change |
| Irbesartan 300 mg / HCTZ 12.5 mg | 3.6 ± 0.7 | 4.9 ± 1.8 |
| Irbesartan 300 mg / HCTZ 25 mg | 3.6 ± 0.7 | 7.5 ± 1.2* |
*Statistically significant increase (P=0.05) compared to pre-treatment values.[6] Data from Burnier M, et al. (2024).[6]
These findings suggest that while irbesartan alone tends to decrease or have a neutral effect on aldosterone, the addition of HCTZ, particularly at a higher dose, can lead to a reactive increase in plasma aldosterone, likely secondary to the pronounced increase in renin activity. However, the clinical significance of this is offset by the potent blood pressure-lowering effects of the combination therapy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the effects of this compound on the RAAS.
Experimental Protocols
The quantification of RAAS components in clinical trials requires precise and validated methodologies. Below are detailed summaries of common protocols.
Measurement of Plasma Renin Activity (PRA)
PRA is typically measured by quantifying the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.
-
Sample Collection and Handling: Whole blood is collected in chilled EDTA-containing tubes to inhibit angiotensin-converting enzyme and angiotensinases. Plasma is separated by centrifugation at low temperatures and stored at -70°C or below until analysis.
-
Angiotensin I Generation: Plasma samples are incubated at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow renin to cleave angiotensinogen, generating angiotensin I. A parallel sample is kept at 4°C to prevent enzymatic activity and serves as a blank.
-
Quantification of Angiotensin I: The generated angiotensin I is quantified using a competitive radioimmunoassay (RIA) or a sensitive enzyme-linked immunosorbent assay (ELISA).
-
Calculation: PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms per milliliter per hour (ng/mL/h).
Measurement of Angiotensin II
The measurement of angiotensin II is challenging due to its short half-life and low plasma concentrations. A common and robust method involves high-performance liquid chromatography (HPLC) followed by radioimmunoassay (RIA).
-
Sample Collection and Extraction: Blood is collected into chilled tubes containing EDTA and a peptidase inhibitor (e.g., phenanthroline) to prevent angiotensin II degradation. Plasma is separated and angiotensin II is extracted and concentrated using solid-phase extraction cartridges (e.g., C18).
-
HPLC Separation: The extracted sample is injected into an HPLC system to separate angiotensin II from other cross-reactive peptides.
-
Radioimmunoassay (RIA): The fraction containing angiotensin II is collected and quantified using a specific and sensitive RIA. This involves the competitive binding of radiolabeled angiotensin II and the angiotensin II in the sample to a limited number of antibodies.
-
Quantification: The amount of radioactivity is measured, and the concentration of angiotensin II in the sample is determined by comparison to a standard curve.
Measurement of Aldosterone
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for aldosterone measurement due to its high specificity and sensitivity.
-
Sample Preparation: An internal standard (e.g., deuterated aldosterone) is added to the serum or plasma sample. Aldosterone is then extracted from the sample matrix using liquid-liquid extraction or solid-phase extraction.
-
LC Separation: The extracted sample is injected into a liquid chromatograph, where aldosterone is separated from other steroids and interfering substances on a chromatographic column.
-
MS/MS Detection: The eluate from the LC system is introduced into a tandem mass spectrometer. Aldosterone is ionized, and specific precursor and product ion transitions are monitored for both aldosterone and the internal standard.
-
Quantification: The concentration of aldosterone is determined by the ratio of the peak area of the analyte to that of the internal standard, with reference to a calibration curve.
Conclusion
This compound exerts a powerful antihypertensive effect through its dual impact on the renin-angiotensin-aldosterone system. Irbesartan provides a direct and selective blockade of the AT1 receptor, mitigating the vasoconstrictor and aldosterone-stimulating effects of angiotensin II. This action is complemented by hydrochlorothiazide, which reduces plasma volume and enhances the renin-stimulating effect, leading to a greater overall reduction in blood pressure. The net effect on RAAS components is a significant increase in plasma renin activity, a compensatory rise in angiotensin II (the effects of which are blocked by irbesartan), and a variable effect on aldosterone that is influenced by the opposing actions of the two components. This comprehensive understanding of this compound's pharmacodynamics on the RAAS is crucial for optimizing its clinical application and for the development of future antihypertensive therapies.
References
- 1. Pharmacokinetic and pharmacodynamic interaction between irbesartan and hydrochlorothiazide in renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Irbesartan and hydrochlorothiazide association in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Irbesartan/HCTZ Combination Therapy As Initial Treatment for Rapid Control of Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
The Structural Symphony of a Potent Antagonist: An In-depth Technical Guide to the Structure-Activity Relationship of Irbesartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural activity relationship (SAR) of irbesartan (B333), a potent and selective angiotensin II type 1 (AT1) receptor antagonist. By dissecting its molecular architecture, we will explore the key chemical features that govern its high-affinity binding and potent antihypertensive effects. This document will delve into the quantitative data from binding and functional assays, provide detailed experimental methodologies, and visualize the critical signaling pathways modulated by this important therapeutic agent.
Core Structural Features and Their Significance
Irbesartan's efficacy as an AT1 receptor antagonist is not coincidental but rather the result of a finely tuned molecular structure. Several key moieties contribute to its potent and selective inhibition of the angiotensin II signaling cascade. The fundamental pharmacophore of irbesartan consists of a biphenyl-tetrazole group, an n-butyl chain, and a unique spirocyclopentane imidazolinone moiety.
-
The Biphenyl-Tetrazole Moiety: This is a hallmark of many "sartan" drugs. The acidic tetrazole ring plays a pivotal role in anchoring the molecule within the AT1 receptor's binding pocket through ionic interactions with positively charged amino acid residues. The biphenyl (B1667301) scaffold provides the necessary structural rigidity and orientation for optimal interaction with the receptor.
-
The n-Butyl Group: This flexible alkyl chain is crucial for establishing hydrophobic interactions within a specific sub-pocket of the AT1 receptor. The length and lipophilicity of this chain are optimized for maximal binding affinity.
-
The Spirocyclopentane Imidazolinone Moiety: This distinctive feature sets irbesartan apart from many other sartans and is a key contributor to its high potency. The cyclopentyl group is thought to occupy a hydrophobic pocket within the receptor, leading to a tighter and more prolonged binding compared to analogs lacking this feature.[1] The carbonyl group within the imidazolinone ring can act as a hydrogen bond acceptor, further stabilizing the drug-receptor complex.
Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities of irbesartan and other related angiotensin II receptor antagonists for the AT1 receptor. The inhibitory constant (Ki) is a measure of the concentration of the antagonist required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.
| Compound | AT1 Receptor Binding Affinity (Ki, nM) | Source |
| Irbesartan | 4.05 | [2] |
| Losartan | 25.2 | [2] |
| Tasosartan | 46.6 | [2] |
Data obtained from radioligand binding assays using [125I]angiotensin II on membranes from WB-Fischer 344 (WB) rat liver epithelial cells.[2]
Experimental Protocols
AT1 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of test compounds for the angiotensin II type 1 (AT1) receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II (specific activity ~2200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM Angiotensin II.
-
Test Compounds: Irbesartan or its analogs dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hAT1 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with assay buffer and centrifuge again.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using Bradford assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [125I]Sar1,Ile8-Angiotensin II (final concentration ~0.1-0.5 nM), and 50 µL of membrane suspension (5-10 µg protein).
-
Non-specific Binding: 25 µL of 1 µM Angiotensin II, 25 µL of [125I]Sar1,Ile8-Angiotensin II, and 50 µL of membrane suspension.
-
Competition Binding: 25 µL of test compound at various concentrations, 25 µL of [125I]Sar1,Ile8-Angiotensin II, and 50 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the AT1 Receptor Radioligand Binding Assay.
Signaling Pathways Modulated by Irbesartan
Irbesartan exerts its therapeutic effect by blocking the primary signaling cascade initiated by the binding of angiotensin II to the AT1 receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq pathway.
Upon angiotensin II binding, the AT1 receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[3][4] This cascade ultimately leads to various physiological responses, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.
Irbesartan, by acting as a competitive antagonist at the AT1 receptor, prevents the initial binding of angiotensin II, thereby inhibiting the entire downstream signaling cascade.
Caption: Irbesartan blocks the Gq-mediated signaling cascade of the AT1 receptor.
Conclusion
The structural activity relationship of irbesartan reveals a molecule meticulously designed for high-affinity and selective antagonism of the AT1 receptor. The interplay of its biphenyl-tetrazole anchor, hydrophobic n-butyl chain, and the unique spirocyclopentane imidazolinone moiety results in potent inhibition of the angiotensin II signaling pathway. Understanding these intricate molecular interactions is paramount for the rational design of future generations of AT1 receptor blockers with improved pharmacological profiles. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers dedicated to advancing the field of cardiovascular drug discovery.
References
- 1. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
An In-Depth Technical Guide to the Diuretic Mechanism of Action of Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrochlorothiazide (B1673439) (HCTZ) is a cornerstone therapeutic agent in the management of hypertension and edema. Its diuretic effect is primarily achieved through the specific inhibition of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter or SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) of the nephron.[1][2] This inhibition leads to increased urinary excretion of sodium and water, thereby reducing extracellular fluid volume and blood pressure.[2][3] The activity of NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway, which represents a key area of research for understanding the full spectrum of thiazide diuretic action and for the development of novel therapeutic strategies. This guide provides a detailed technical overview of the molecular mechanisms, quantitative parameters, key experimental methodologies, and regulatory pathways central to hydrochlorothiazide's diuretic function.
Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)
Hydrochlorothiazide exerts its diuretic effect by directly binding to and inhibiting the Na+-Cl- cotransporter (NCC).[1][3] The NCC is a member of the SLC12 family of solute carriers and is responsible for the reabsorption of approximately 5-10% of filtered sodium from the tubular fluid back into the blood.[1] By blocking this transporter, hydrochlorothiazide increases the luminal concentration of sodium and chloride ions.[3] Since water reabsorption in this segment of the nephron is osmotically coupled to sodium reabsorption, the inhibition of NCC leads to a corresponding increase in water excretion, a process known as natriuresis and diuresis.[2][3]
The binding of hydrochlorothiazide to NCC is specific. It has been shown to bind to an orthosteric site within the transporter, occluding the ion translocation pathway.[4][5] This direct interaction prevents the conformational changes necessary for Na+ and Cl- transport across the apical membrane of the DCT cells.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of hydrochlorothiazide with its target and its physiological effects.
Table 1: NCC Inhibition by Hydrochlorothiazide
| Parameter | Value | Species/System | Reference |
| IC50 for NCC | ~7 x 10⁻⁵ M | Not Specified | [6] |
| NCC Sensitivity | NCCcryo2 showed ~4-fold increased sensitivity compared to NCCchimera | Human NCC constructs | [7] |
Table 2: Pharmacokinetics of Hydrochlorothiazide
| Parameter | Value | Conditions | Reference |
| Time to Onset of Diuresis | Within 2 hours | Oral administration | [8] |
| Peak Diuretic Effect | Approximately 4 hours | Oral administration | [8] |
| Duration of Action | 6 to 12 hours | Oral administration | [8] |
| Elimination Half-life (T1/2,β) | 14.8 hours | Normal renal function | [9] |
| Renal Clearance (CLR) | 18.3 L/h | Normal renal function (CLCR = 120 ml/min) | [9] |
| Non-renal Clearance | 2.44 L/h | Not Specified | [9] |
Table 3: Effects on Urinary Electrolyte Excretion
| Electrolyte | Effect of Hydrochlorothiazide | Mechanism | References |
| Sodium (Na+) | Increased excretion | Direct inhibition of NCC | [3] |
| Chloride (Cl-) | Increased excretion | Direct inhibition of NCC | [3] |
| Potassium (K+) | Increased excretion (Hypokalemia) | Increased distal delivery of Na+ stimulates aldosterone-mediated K+ secretion in the collecting duct. | [8][10][11] |
| Calcium (Ca2+) | Decreased excretion (Hypercalcemia) | Enhanced reabsorption in the distal tubule. | [8][10] |
| Urate | Decreased excretion (Hyperuricemia) | Increased reabsorption in the proximal tubule via OAT1 and OAT4. | [8] |
Experimental Protocols
Functional Analysis of NCC in Xenopus laevis Oocytes
This method is widely used to study the function and inhibition of ion transporters like NCC in a controlled environment.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[12]
-
cRNA Injection: Complementary RNA (cRNA) encoding the human NCC is microinjected into the cytoplasm of the oocytes.[6][13] Water-injected oocytes serve as a control.
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for protein expression and insertion into the oocyte membrane.[14]
-
Functional Assay (22Na+ Uptake):
-
Oocytes are pre-incubated in a Cl--free medium.
-
Uptake is initiated by transferring the oocytes to a solution containing 22Na+, Cl-, and other necessary ions, with or without varying concentrations of hydrochlorothiazide.
-
After a defined incubation period, the uptake is stopped by washing the oocytes with an ice-cold, isotope-free solution.
-
Individual oocytes are lysed, and the intracellular 22Na+ is quantified using a scintillation counter.
-
Thiazide-sensitive 22Na+ uptake is calculated as the difference in uptake between control and hydrochlorothiazide-treated oocytes.
-
Cryo-Electron Microscopy (Cryo-EM) of NCC
Cryo-EM has been instrumental in revealing the high-resolution structure of NCC and its interaction with thiazide diuretics.
Methodology:
-
Protein Expression and Purification: Human NCC is overexpressed in a suitable cell line (e.g., HEK293 cells) and purified using affinity chromatography.[15]
-
Complex Formation: The purified NCC is incubated with hydrochlorothiazide to form the NCC-drug complex.
-
Grid Preparation: A small volume of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane (B1197151) to vitrify the sample.[16]
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A series of images (a movie) is collected for each area to allow for motion correction.[17]
-
Image Processing:
-
The collected movies are processed to correct for beam-induced motion.
-
The contrast transfer function (CTF) of the microscope is estimated and corrected.
-
Individual particle images are picked from the micrographs.
-
2D and 3D classification and refinement are performed to generate a high-resolution 3D reconstruction of the NCC-hydrochlorothiazide complex.[18]
-
In Vivo Diuretic Activity in Rats
This protocol assesses the diuretic, natriuretic, and saluretic effects of hydrochlorothiazide in an animal model.
Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to metabolic cages for several days.
-
Dosing: Animals are divided into groups and administered either vehicle (control) or hydrochlorothiazide orally or via injection. A positive control group receiving a diuretic with a known potent effect, such as furosemide, is often included.[19]
-
Urine Collection: Urine is collected at specified time intervals (e.g., over 5 and 24 hours).[19][20]
-
Analysis:
-
Urine Volume: The total volume of urine is measured to determine the diuretic effect.
-
Electrolyte Concentration: The concentrations of Na+, K+, and Cl- in the urine are measured using a flame photometer or ion-selective electrodes.[19]
-
Natriuretic and Saluretic Activity: The total amount of Na+ and Cl- excreted is calculated to assess the natriuretic and saluretic effects, respectively.[19]
-
Signaling Pathways and Visualizations
The activity of NCC is tightly regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the SPAK/OSR1 kinases.
The WNK-SPAK/OSR1 Signaling Pathway
The WNK family of serine-threonine kinases (WNK1, WNK3, WNK4) acts as a sensor for various physiological signals, including plasma potassium levels and aldosterone.[17][18][21] WNKs, in turn, phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[17][19][21] Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC, leading to its activation and increased trafficking to the apical membrane.[17]
Caption: The WNK-SPAK/OSR1 signaling cascade regulating NCC activity.
Experimental Workflow for NCC Functional Analysis
The following diagram illustrates a typical workflow for studying the function of NCC and its inhibition by hydrochlorothiazide.
Caption: A generalized experimental workflow for studying NCC function.
Logical Relationship of Hydrochlorothiazide's Diuretic Effect
This diagram outlines the cause-and-effect relationships from drug administration to the final physiological outcome.
Caption: Logical flow of hydrochlorothiazide's diuretic and antihypertensive effects.
Conclusion
The diuretic mechanism of hydrochlorothiazide is well-established and centers on the inhibition of the NCC in the distal convoluted tubule. This targeted action leads to predictable and quantifiable changes in urine output and electrolyte balance. The elucidation of the WNK-SPAK/OSR1 signaling pathway has provided deeper insights into the complex regulation of NCC and offers new avenues for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for the continued investigation of thiazide diuretics and the development of novel compounds with improved efficacy and safety profiles. A thorough understanding of these core principles is essential for researchers and professionals in the fields of renal physiology, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The antidiuretic effect of chronic hydrochlorothiazide treatment in rats with diabetes insipidus: water and electrolyte balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Purification of Native Complexes for Structural Study Using a Tandem Affinity Tag Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 11. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous Protein Expression in the Xenopus Oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cryo-EM structure of the human sodium-chloride cotransporter NCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 17. Cryo-electron Microscopy of Membrane Proteins | Radiology Key [radiologykey.com]
- 18. guide.cryosparc.com [guide.cryosparc.com]
- 19. njppp.com [njppp.com]
- 20. researchgate.net [researchgate.net]
- 21. Handbook of Experimental Pharmacology Diuretics, Book 117, (Paperback) - Walmart.com [walmart.com]
An In-depth Technical Guide to the Early-Stage Clinical Profile of Avalide® (Irbesartan/Hydrochlorothiazide)
Disclaimer: This document summarizes publicly available data from clinical and pharmacological studies of irbesartan (B333) and hydrochlorothiazide (B1673439). Detailed, raw data and full experimental protocols from early-stage (Phase 1) clinical trials are often proprietary and not fully disclosed in public literature. This guide is intended for researchers, scientists, and drug development professionals as a synthesis of the available scientific information.
Introduction
Avalide® is a fixed-dose combination oral antihypertensive agent containing irbesartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (HCTZ), a thiazide diuretic.[1][2] The combination provides a synergistic effect, leading to greater blood pressure reduction than either component administered as monotherapy.[1][3] This guide focuses on the foundational early-stage clinical data, including the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and representative experimental designs used to evaluate this combination therapy.
Core Pharmacological Mechanisms
The two active components of this compound, irbesartan and hydrochlorothiazide, lower blood pressure through distinct and complementary mechanisms.[1]
Irbesartan: Angiotensin II Receptor Blockade
Irbesartan is a potent, selective, and orally active antagonist of the angiotensin II type 1 (AT1) receptor.[2][] Angiotensin II is the primary pressor agent of the renin-angiotensin system (RAS), causing vasoconstriction, stimulating aldosterone (B195564) secretion, and promoting sodium reabsorption.[5][6] Irbesartan competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these effects and leading to vasodilation and reduced aldosterone secretion.[][7] This action results in a decrease in systemic vascular resistance and a reduction in blood pressure.[2] Irbesartan demonstrates a much greater affinity (over 8500-fold) for the AT1 receptor than for the AT2 receptor, which is not known to be involved in cardiovascular homeostasis.[][6]
Hydrochlorothiazide: Thiazide Diuretic
Hydrochlorothiazide (HCTZ) is a diuretic that acts on the kidneys. It inhibits the Na+/Cl- cotransporter in the distal convoluted tubule, which is responsible for reabsorbing approximately 5% to 10% of filtered sodium.[8][9] By blocking sodium and chloride reabsorption, HCTZ increases the excretion of sodium and water, leading to a reduction in plasma volume.[5][9] This diuretic action contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure.[9] The reduction in plasma volume also leads to a compensatory increase in plasma renin activity, an effect that is counteracted by the co-administration of irbesartan.[5]
Synergistic Action and Signaling Pathways
The combination of irbesartan and HCTZ produces an additive antihypertensive effect.[3] Irbesartan mitigates the reactive increase in renin and angiotensin II that can result from HCTZ-induced volume depletion. Simultaneously, HCTZ enhances the blood pressure-lowering effect of irbesartan.[10] This dual mechanism provides more effective blood pressure control.[2]
The core signaling pathways are illustrated below.
Pharmacokinetic (PK) Profile
The pharmacokinetic profiles of irbesartan and HCTZ are well-characterized, both alone and in combination. Co-administration has minimal clinically significant impact on the pharmacokinetics of either drug.[11][12]
Data Presentation
The following tables summarize key pharmacokinetic parameters derived from early-stage and clinical studies.
Table 1: Pharmacokinetic Parameters of Irbesartan
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 60% - 80% | [][12] |
| Tmax (Time to Peak) | 1.5 - 2 hours | [12] |
| Protein Binding | ~90% | [] |
| Metabolism | Hepatic (CYP2C9, Glucuronidation) | [] |
| Elimination Half-Life | 11 - 15 hours | [12] |
| Excretion | Feces (~80%), Urine (~20%) |[12] |
Table 2: Pharmacokinetic Parameters of Hydrochlorothiazide (HCTZ)
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 50% - 80% | [12] |
| Tmax (Time to Peak) | 1 - 2.5 hours | [12] |
| Metabolism | Not metabolized | [12] |
| Elimination | Primarily renal excretion |[5] |
Table 3: Pharmacokinetic Interactions
| Interaction | Observation | Reference |
|---|---|---|
| HCTZ on Irbesartan PK | No significant effect on irbesartan's pharmacokinetic profile. | [11][13] |
| Irbesartan on HCTZ PK | One study in normotensive subjects noted a 25% decrease in HCTZ AUC and a 25% increase in its clearance.[13] Another study in hypertensive dogs showed irbesartan increased the peak plasma concentration and AUC of HCTZ at steady-state.[10] |[10][13] |
Pharmacodynamic (PD) and Efficacy Profile
The pharmacodynamic effect of this compound is a dose-dependent reduction in systolic and diastolic blood pressure. The combination therapy demonstrates a synergistic effect, with greater blood pressure lowering than either agent alone.[12][13]
Data Presentation
Table 4: Summary of Blood Pressure Reduction (Combination vs. Monotherapy)
| Study Population | Treatment Groups | Mean Systolic BP Reduction | Mean Diastolic BP Reduction | Reference |
|---|---|---|---|---|
| Moderate Hypertension | Irbesartan/HCTZ | 27.1 mmHg | 14.6 mmHg | [12] |
| Irbesartan Monotherapy | 22.1 mmHg | 11.6 mmHg | [12] | |
| HCTZ Monotherapy | 15.7 mmHg | 7.3 mmHg | [12] | |
| Severe Hypertension | Irbesartan/HCTZ (Initial Therapy) | 30.8 mmHg | 24.1 mmHg | [14] |
| | Irbesartan Monotherapy (Initial Therapy) | 21.1 mmHg | 19.4 mmHg |[14] |
Pharmacodynamic Interactions
Studies show a synergistic pharmacodynamic interaction.[10] In one study, when irbesartan was administered with HCTZ, its effect on systolic blood pressure was enhanced, demonstrated by a 25% increase in Emax (maximum effect) and a 40% decrease in EC50 (concentration for half-maximal effect).[13]
Experimental Protocols & Workflows
Early-stage clinical trials for antihypertensives typically follow standardized designs to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.
Representative Experimental Methodology
A common design used to investigate drug-drug interactions, such as those between irbesartan and HCTZ, is a three-way crossover study .[13]
-
Objective: To assess the pharmacokinetic and pharmacodynamic interaction between irbesartan and HCTZ.
-
Study Population: Healthy normotensive subjects or patients with mild-to-moderate hypertension.[11][13]
-
Design: A randomized, three-period, three-treatment crossover design. Each subject receives three treatments in a random sequence, separated by a washout period to eliminate the previous drug.
-
Treatment A: Irbesartan alone
-
Treatment B: Hydrochlorothiazide alone
-
Treatment C: Irbesartan and Hydrochlorothiazide in combination
-
-
Key Procedures:
-
Screening & Enrollment: Subjects meeting inclusion/exclusion criteria are enrolled.
-
Treatment Periods: Subjects receive each of the three treatments for a defined period (e.g., a single dose or multiple doses over several days).[11][13]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose to measure plasma concentrations of irbesartan and HCTZ.
-
Pharmacodynamic Assessments: Blood pressure and heart rate are monitored at regular intervals.[13]
-
Washout Period: A sufficient time between treatment periods allows for complete elimination of the drugs.
-
Data Analysis: PK parameters (AUC, Cmax, Tmax) and PD parameters (change in blood pressure) are calculated and compared between the treatment arms to assess for interactions.
-
Logical Workflow Diagram
The workflow for a typical crossover pharmacokinetic/pharmacodynamic study is visualized below.
Safety and Tolerability
In early-stage and subsequent clinical trials, the combination of irbesartan and HCTZ was generally well tolerated.[14][15] Adverse events were typically mild and transient.[15] The most common adverse events reported in clinical trials included headache and dizziness.[15][16] The combination did not present unexpected toxicities beyond those known for the individual components.[15] Laboratory abnormalities such as hypokalemia (low potassium) and hyperkalemia (high potassium) were monitored, with the combination showing a tendency to balance the potassium-altering effects of the individual agents.[5][15][17]
References
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. ema.europa.eu [ema.europa.eu]
- 5. This compound (Irbesartan-Hydrochlorothiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 8. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 10. Pharmacokinetic and pharmacodynamic interaction between irbesartan and hydrochlorothiazide in renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling of the pharmacokinetic/pharmacodynamic interaction between irbesartan and hydrochlorothiazide in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Irbesartan/HCTZ Combination Therapy As Initial Treatment for Rapid Control of Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. products.sanofi.us [products.sanofi.us]
An In-depth Technical Guide to Irbesartan and its Primary Metabolites for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the angiotensin II receptor antagonist, irbesartan (B333), and its primary metabolites. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed information on metabolism, analytical methodologies, and known physiological effects.
Introduction to Irbesartan
Irbesartan is a potent, long-acting, and selective antagonist of the angiotensin II type 1 (AT₁) receptor, widely prescribed for the treatment of hypertension and diabetic nephropathy.[1][2] Unlike some other angiotensin II receptor blockers (ARBs), irbesartan does not require bioactivation to exert its pharmacological effect.[1][3] Its mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[4]
Metabolism of Irbesartan
Irbesartan undergoes hepatic metabolism primarily through two main pathways: oxidation and glucuronidation.[3][4][5] The cytochrome P450 isoenzyme CYP2C9 is the principal enzyme responsible for the oxidative metabolism of irbesartan, with negligible contribution from CYP3A4.[3][6][7] Genetic polymorphisms in CYP2C9 can significantly influence the pharmacokinetics of irbesartan.[8][9][10][11]
Following oral administration, more than 80% of the circulating plasma radioactivity is attributed to the unchanged parent drug.[3] The primary circulating metabolite is an inactive glucuronide conjugate, accounting for approximately 6% of the plasma radioactivity.[3][6][12] A number of oxidative metabolites have also been identified in urine and feces, although they do not contribute significantly to the pharmacological activity of the drug.[6][12][13]
The main identified metabolites of irbesartan are:
-
Irbesartan N-β-D-glucuronide: The major circulating metabolite formed by glucuronidation.
-
Monohydroxylated metabolites: Resulting from the oxidation of the butyl side chain or the spirocyclopentane ring.[13]
-
Dihydroxylated metabolite: A diol formed from the oxidation of both the butyl side chain and the spirocyclopentane ring.[13]
-
Keto and Keto-alcohol metabolites: Formed by further oxidation of the hydroxylated metabolites.[13]
-
Carboxylic acid metabolite: Resulting from the oxidation of the terminal methyl group of the butyl side chain.[13]
Pharmacokinetics of Irbesartan and its Metabolites
Irbesartan exhibits linear, dose-related pharmacokinetics.[1] It is rapidly absorbed with an oral bioavailability of 60-80%, which is not affected by food.[1][3] Peak plasma concentrations are typically reached 1.5 to 2 hours after oral administration.[3] The terminal elimination half-life of irbesartan is between 11 and 15 hours.[1][5]
Detailed pharmacokinetic data for the individual metabolites of irbesartan are scarce in the literature, likely due to their low concentrations and pharmacological inactivity. The available information is summarized in the table below.
| Compound | Cmax | Tmax | AUC | Half-life (t½) | Notes |
| Irbesartan | Dose-dependent (e.g., ~3,300-3,600 ng/mL for 300 mg dose)[14][15] | 1.5 - 2 hours[3] | Dose-proportional[16] | 11 - 15 hours[1][5] | The primary active component. |
| Irbesartan N-β-D-glucuronide | ~6% of total plasma radioactivity[3] | Not specified | Not specified | Not specified | The primary circulating metabolite; considered inactive.[6][12] |
| Oxidative Metabolites | Less than 9% of plasma radioactivity for any single metabolite[13] | Not specified | Not specified | Not specified | Present at low concentrations in plasma and do not add appreciably to the pharmacological activity.[6][12] The ω-1 hydroxylated metabolite is the predominant metabolite in urine (~25%).[13] |
Experimental Protocols
Accurate quantification of irbesartan and its metabolites is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.[17][18][19][20][21]
Sample Preparation
4.1.1. Plasma Samples: Protein Precipitation
This is a rapid and simple method for removing proteins from plasma samples.
-
To 200 µL of human plasma in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., deuterated irbesartan or a structurally similar compound like telmisartan).[18]
-
Add 400 µL of a protein precipitation agent, such as acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile.[18][22]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis by LC-MS/MS.
4.1.2. Plasma Samples: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to protein precipitation.
-
To 100 µL of plasma, add 50 µL of an internal standard working solution.[[“]]
-
Add 100 µL of a buffer, such as 1.0 M Di-Potassium hydrogen phosphate, and vortex briefly.[[“]]
-
Add 2.5 mL of an organic extraction solvent, for example, a mixture of ethyl acetate (B1210297) and n-hexane (80:20, v/v).[[“]]
-
Vortex the sample for 10 minutes to facilitate extraction.[[“]]
-
Centrifuge at approximately 2000 x g for 5 minutes to separate the aqueous and organic layers.[[“]]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[[“]]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[[“]]
4.1.3. Urine Samples: Dilute and Shoot
For urine samples, a simple dilution is often sufficient.
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the sample to pellet any particulate matter.
-
Dilute the supernatant with the mobile phase or a suitable buffer.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before analysis.[24]
UPLC-MS/MS Method for Quantification
The following provides a representative UPLC-MS/MS methodology for the simultaneous determination of irbesartan and its metabolites.
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).[18][25]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM ammonium (B1175870) acetate or 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).[18][25]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[[“]][25]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for irbesartan and its metabolites.[18][25]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored. For irbesartan, a common transition is m/z 427.2 → 193.08.[25]
-
Signaling Pathways and Pharmacological Activity
Irbesartan's primary pharmacological effect is the blockade of the AT₁ receptor, which is a key component of the renin-angiotensin system.[6][26] This blockade leads to vasodilation and a decrease in aldosterone (B195564) secretion.[6]
Beyond its primary antihypertensive effect, irbesartan has been shown to have pleiotropic effects, including partial agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ).[27][28] This activity may contribute to its beneficial effects on insulin (B600854) sensitivity and lipid metabolism.[27][28] Studies have also indicated that irbesartan can influence other signaling pathways, such as the SIRT1 longevity signaling pathway and the p38-MAPK/NF-κB and TGF-β1 pathways, which may be involved in its cardioprotective effects.[8][16]
The primary metabolites of irbesartan are generally considered to be pharmacologically inactive.[6][12] Therefore, there is limited research on their specific effects on cellular signaling pathways.
Toxicology
Irbesartan is generally well-tolerated.[16] There is no evidence of mutagenicity or carcinogenicity from preclinical studies.[29]
Specific toxicological data for the primary human metabolites of irbesartan are not extensively available in the public domain. Environmental studies have investigated the toxicity of irbesartan and its degradation byproducts, which may include some of the oxidative metabolites.[1][30][31] These studies suggest that some degradation byproducts may exhibit higher toxicity than the parent compound in certain organisms.[1][30][31] However, the direct relevance of these findings to human toxicology at therapeutic concentrations is not established. One study noted that at doses close to cytotoxic concentrations, irbesartan showed some evidence of causing numerical chromosomal aberrations in vitro.[29]
Synthesis of Metabolites
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Irbesartan suppresses cardiac toxicity induced by doxorubicin via regulating the p38-MAPK/NF-κB and TGF-β1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved novel process for the synthesis of antihypertensive drug, Irbesartan | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 11. Biotransformation of irbesartan in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioequivalence study of irbesartan tablets after a single oral dose of 300 mg in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. mdpi.com [mdpi.com]
- 15. acgpubs.org [acgpubs.org]
- 16. Irbesartan, an FDA approved drug for hypertension and diabetic nephropathy, is a potent inhibitor for hepatitis B virus entry by disturbing Na(+)-dependent taurocholate cotransporting polypeptide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsm.com [ijpsm.com]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. A novel dilute and shoot HPLC assay method for quantification of irbesartan and hydrochlorothiazide in combination tablets and urine using second generation C18-bonded monolithic silica column with double gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. consensus.app [consensus.app]
- 24. Irbesartan restores the in-vivo insulin signaling pathway leading to Akt activation in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Improvement of metabolic syndrome by irbesartan via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cardiac and renal protective effects of irbesartan via peroxisome proliferator-activated receptorγ-hepatocyte growth factor pathway independent of angiotensin II Type 1a receptor blockade in mouse model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. Irbesartan inhibits albumin-elicited proximal tubular cell apoptosis and injury in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. drugs.com [drugs.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. CN103191126A - Method for preparing irbesartan and hydrochlorothiazide tablets - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Irbesartan and Hydrochlorothiazide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for conducting in vivo studies to evaluate the synergistic antihypertensive effects of a combination therapy comprising irbesartan (B333) and hydrochlorothiazide (B1673439) (HCTZ).
Application Notes
The combination of irbesartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide, a thiazide diuretic, is a widely used therapeutic strategy for the management of hypertension.[1][2] This approach is based on the complementary mechanisms of action of the two drugs, which result in a greater blood pressure-lowering effect than can be achieved with either agent alone.[3][4][5]
Irbesartan selectively blocks the AT1 subtype of angiotensin II receptors, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1] This leads to vasodilation and a reduction in sodium and water retention. Hydrochlorothiazide is a diuretic that reduces the amount of water in the body by increasing urine output, which in turn lowers blood pressure.[1] The combination of these two agents addresses different pathways involved in blood pressure regulation, leading to a synergistic antihypertensive effect.[6][7]
Clinical studies have consistently demonstrated that the fixed-dose combination of irbesartan and HCTZ is more effective in lowering blood pressure compared to monotherapy with either drug.[2][6][8] This combination therapy is generally well-tolerated, and irbesartan can ameliorate some of the dose-related biochemical abnormalities associated with HCTZ, such as hypokalemia.[5][9]
Experimental Protocols
The following protocols are designed for preclinical in vivo studies to assess the efficacy and synergy of an irbesartan and hydrochlorothiazide combination in a hypertensive animal model. The spontaneously hypertensive rat (SHR) is a well-established and relevant model for essential hypertension.[10][11]
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Species: Rat
-
Strain: Spontaneously Hypertensive Rat (SHR) and a normotensive control group of Wistar-Kyoto (WKY) rats.[10]
-
Age: 12-14 weeks
-
Sex: Male
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
2. Experimental Groups:
-
Group 1 (Control): WKY rats receiving vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (SHR Control): SHR rats receiving vehicle.
-
Group 3 (Irbesartan Monotherapy): SHR rats receiving irbesartan (e.g., 30 mg/kg/day, oral gavage).[10]
-
Group 4 (HCTZ Monotherapy): SHR rats receiving hydrochlorothiazide (e.g., 10 mg/kg/day, oral gavage).
-
Group 5 (Combination Therapy): SHR rats receiving irbesartan (30 mg/kg/day) and hydrochlorothiazide (10 mg/kg/day) in combination, administered orally.
3. Drug Administration:
-
Route: Oral gavage is a standard and reliable method for ensuring accurate dosing.
-
Frequency: Once daily.
-
Duration: 8 weeks.[10]
-
Formulation: Drugs should be suspended in a suitable vehicle such as 0.5% carboxymethylcellulose.
4. Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff method is suitable for repeated measurements. For more accurate and continuous data, radiotelemetry is the gold standard.
-
Schedule: Blood pressure should be measured at baseline (before initiation of treatment) and then at regular intervals (e.g., weekly) throughout the 8-week study period. Measurements should be taken at the same time of day to minimize diurnal variations.
5. Data Collection and Analysis:
-
Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
At the end of the study, blood samples can be collected for pharmacokinetic and biomarker analysis. Tissues such as the heart, kidneys, and aorta can be harvested for histological examination.
-
Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Data Presentation
The quantitative data from the in vivo study should be summarized in clear and concise tables to facilitate comparison between the different treatment groups.
Table 1: Effect of Irbesartan and Hydrochlorothiazide Combination on Blood Pressure in SHR Rats
| Treatment Group | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Week 8 SBP (mmHg) | Change in SBP (mmHg) |
| WKY Control | ||||
| SHR Control | ||||
| Irbesartan (30 mg/kg) | ||||
| HCTZ (10 mg/kg) | ||||
| Combination |
Table 2: Pharmacokinetic Parameters of Irbesartan and Hydrochlorothiazide in SHR Rats (Optional)
| Analyte | Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Irbesartan | Irbesartan Monotherapy | |||
| Combination Therapy | ||||
| HCTZ | HCTZ Monotherapy | |||
| Combination Therapy |
Visualizations
Signaling Pathway
Caption: Mechanism of action of Irbesartan and Hydrochlorothiazide.
Experimental Workflow
Caption: Experimental workflow for in vivo study.
References
- 1. Irbesartan and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irbesartan and hydrochlorothiazide association in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Matrix study of irbesartan with hydrochlorothiazide in mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic interaction between irbesartan and hydrochlorothiazide in renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling of the pharmacokinetic/pharmacodynamic interaction between irbesartan and hydrochlorothiazide in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Irbesartan/HCTZ Combination Therapy As Initial Treatment for Rapid Control of Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin-adiponectin imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin–adiponectin imbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Irbesartan AT1 Receptor Antagonist Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irbesartan (B333) is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The AT1 receptor plays a critical role in regulating blood pressure and cardiovascular homeostasis.[2] Its activation by the octapeptide hormone Angiotensin II initiates a signaling cascade that leads to vasoconstriction, inflammation, and cellular hypertrophy.[3] Consequently, antagonists of the AT1 receptor, such as irbesartan, are crucial therapeutics for managing hypertension and other cardiovascular diseases.[4][5]
These application notes provide detailed protocols for functional assays to characterize the antagonist activity of irbesartan on the AT1 receptor. The primary assays described are the Calcium Mobilization Assay and the Inositol (B14025) Monophosphate (IP1) Accumulation Assay, both of which are robust methods for quantifying AT1 receptor activation and inhibition.
AT1 Receptor Signaling Pathway
The AT1 receptor primarily couples to the Gq/11 family of G-proteins.[3][6] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8] This increase in intracellular calcium is a key signaling event that can be measured to determine receptor activation.[9]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of irbesartan for the AT1 receptor.
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki | 4.05 nM | WB-Fischer 344 (WB) rat liver epithelial cells | [2] |
| IC50 | 1.3 nmol/L | Rat liver | [4] |
| IC50 | 0.9 nmol/L | Rat adrenal cortical microsomes | [10] |
| IC50 | 0.32 µM | Human Aortic Smooth Muscle Cells (HASMC) | [1] |
Table 1: Irbesartan Binding Affinity and Potency
| Antagonist | Ki (nM) | Reference |
| Irbesartan | 4.05 | [2] |
| Losartan | 25.2 | [2] |
| Tasosartan | 46.6 | [2] |
Table 2: Comparative Binding Affinities of AT1 Receptor Antagonists
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following AT1 receptor activation. Antagonists will inhibit this calcium flux.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human AT1 receptor.[11][12]
-
Culture Medium: F-12K or DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[11]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4.[11]
-
Agonist: Angiotensin II.
-
Test Compound: Irbesartan.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR).[11]
Protocol:
-
Cell Plating:
-
Dye Loading:
-
Prepare the Fluo-4 AM dye loading solution in Assay Buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate.
-
Add 20 µL of the dye loading solution to each well.[11]
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[11]
-
-
Compound Addition:
-
Prepare serial dilutions of irbesartan and control compounds in Assay Buffer.
-
Add 5 µL of the compound dilutions to the appropriate wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.[11]
-
-
Agonist Stimulation and Measurement:
-
Prepare the Angiotensin II agonist solution in Assay Buffer at a concentration 5-fold higher than its final EC80 concentration (to be determined empirically).[11]
-
Place the assay plate into the fluorescence plate reader.
-
Initiate fluorescence reading and add 10 µL of the Angiotensin II solution to each well.
-
Continuously measure the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The antagonist effect of irbesartan is determined by its ability to inhibit the Angiotensin II-induced increase in fluorescence. The IC50 value, the concentration of irbesartan that inhibits 50% of the maximal response to Angiotensin II, can be calculated using a non-linear regression analysis.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream metabolite of IP3.[13] The use of lithium chloride (LiCl) inhibits the degradation of IP1, allowing it to accumulate and be measured as a surrogate for IP3 production.[13]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human AT1 receptor.
-
Culture Medium: As described for the Calcium Mobilization Assay.
-
Stimulation Buffer: Assay buffer containing LiCl.
-
Agonist: Angiotensin II.
-
Test Compound: Irbesartan.
-
Detection Kit: A commercially available IP-One HTRF® assay kit.[13][14]
-
Instrumentation: HTRF-compatible plate reader.
Protocol:
-
Cell Plating:
-
Plate cells in a 384-well white plate at a suitable density and incubate overnight.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of irbesartan in Stimulation Buffer.
-
Add the irbesartan dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.[13]
-
Prepare Angiotensin II in Stimulation Buffer at a concentration that gives a submaximal response (e.g., EC80).
-
Add the Angiotensin II solution to the wells and incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.[13]
-
-
Detection:
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The inhibitory effect of irbesartan is measured by its ability to increase the HTRF signal in the presence of Angiotensin II. The IC50 value is calculated from the concentration-response curve.
Conclusion
The described functional assays provide robust and reliable methods for characterizing the antagonist activity of irbesartan at the AT1 receptor. The calcium mobilization assay offers a direct measure of a key signaling event and is well-suited for high-throughput screening. The IP1 accumulation assay provides a sensitive measure of the Gq signaling pathway activation. The choice of assay will depend on the specific research question and available instrumentation. These protocols, along with the provided quantitative data, serve as a comprehensive guide for researchers investigating the pharmacology of irbesartan and other AT1 receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. criver.com [criver.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Angiotensin-2-Mediated Ca2+ Signaling in the Retinal Pigment Epithelium: Role of Angiotensin-Receptor- Associated-Protein and TRPV2 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. ahajournals.org [ahajournals.org]
- 11. benchchem.com [benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Hydrochlorothiazide NCC Cotransporter Activity Assay in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene, is a key protein in the distal convoluted tubule of the kidney responsible for reabsorbing approximately 5-10% of filtered sodium chloride. This process is crucial for maintaining electrolyte balance and blood pressure. Hydrochlorothiazide (B1673439) (HCTZ) and other thiazide diuretics are widely prescribed for the treatment of hypertension and edema, and their primary mechanism of action is the inhibition of NCC activity. By blocking NCC, thiazides increase the excretion of sodium and water, leading to a reduction in blood volume and, consequently, blood pressure. The activity of NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway, where phosphorylation of NCC by the kinases SPAK and OSR1 leads to its activation.
These application notes provide detailed protocols for two common cell-based assays to determine the activity of the NCC cotransporter and its inhibition by compounds like hydrochlorothiazide: a fluorescence-based chloride influx assay and a radioactive sodium uptake assay.
Signaling Pathway
The regulation of NCC activity is primarily controlled by the WNK-SPAK/OSR1 signaling cascade. Under conditions of low intracellular chloride, WNK kinases (With-No-Lysine kinases) become activated. These kinases then phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). Activated SPAK/OSR1, in turn, directly phosphorylates specific serine and threonine residues on the N-terminus of NCC, leading to its activation and increased sodium and chloride reabsorption.
Data Presentation
The following table summarizes quantitative data on the inhibition of NCC by hydrochlorothiazide and other diuretics from various in vitro studies.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Hydrochlorothiazide | HEK293 | YFP-based Cl- influx | ~10 µM | |
| Chlorthalidone | HEK293 | YFP-based Cl- influx | ~5 µM | |
| Indapamide | HEK293 | YFP-based Cl- influx | ~2 µM | |
| Metolazone | NCC-expressing oocytes | 22Na+ uptake | ~1 µM |
Experimental Protocols
Fluorescence-Based Chloride Influx Assay
This assay measures NCC activity by detecting the influx of chloride ions into cells expressing a chloride-sensitive fluorescent protein, such as Yellow Fluorescent Protein (YFP). The fluorescence of YFP is quenched upon binding to chloride.
Cell Culture and Plating:
-
Culture HEK293 cells stably co-expressing human NCC and a membrane-targeted, chloride-sensitive YFP in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into black, clear-bottom 96-well plates at a density that allows them to reach 90-95% confluency on the day of the assay.
Assay Procedure:
-
On the day of the assay, wash the cells once with a pre-warmed, chloride-free buffer (e.g., 135 mM sodium gluconate, 5 mM potassium gluconate, 1 mM calcium gluconate, 1 mM magnesium gluconate, 5 mM HEPES, pH 7.4).
-
To activate NCC, incubate the cells in a hypotonic, low-chloride buffer (e.g., 75 mM sodium gluconate, 0.5 mM MgCl2, 0.5 mM Na2SO4, 0.5 mM CaCl2, and 7.5 mM HEPES, pH 7.4) for 30-60 minutes at 37°C.
-
During the last 15-30 minutes of the incubation, add test compounds (e.g., a serial dilution of HCTZ) or vehicle control to the respective wells.
-
Initiate chloride influx by adding a high-chloride buffer (e.g., 140 mM NaCl, 20 mM HEPES, pH 7.4) to each well.
-
Immediately begin measuring the YFP fluorescence intensity kinetically using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Record measurements every 5-10 seconds for 2-5 minutes.
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well by determining the slope of the fluorescence decay curve during the first 30-60 seconds.
-
Normalize the rates of the compound-treated wells to the vehicle-treated control wells to determine the percent inhibition.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Radioactive Sodium Uptake Assay
This assay directly measures the transport activity of NCC by quantifying the uptake of radioactive sodium (22Na+) into cells.
Cell Culture and Plating:
-
Culture Madin-Darby Canine Kidney (MDCK) cells stably expressing human NCC in Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 24-well plates and grow to confluency.
Assay Procedure:
-
Wash the cells twice with a pre-warmed, chloride-free preincubation buffer (e.g., 135 mM sodium gluconate, 5 mM potassium gluconate, 1 mM calcium gluconate, 1 mM magnesium gluconate, 5 mM HEPES, pH 7.4).
-
Pre-incubate the cells in the chloride-free buffer for 30 minutes at 37°C to activate NCC.
-
During the last 15 minutes of the pre-incubation, add test compounds (e.g., a serial dilution of HCTZ) or vehicle control.
-
Initiate sodium uptake by aspirating the preincubation buffer and adding uptake buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4) containing 1-2 µCi/mL of 22Na+.
-
Allow uptake to proceed for 5-10 minutes at 37°C.
-
Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three times with an ice-cold wash buffer (e.g., 150 mM choline (B1196258) chloride, 5 mM HEPES, pH 7.4).
-
Lyse the cells in 0.1 M NaOH or 1% SDS.
-
Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Calculate the 22Na+ uptake as counts per minute (CPM) per milligram of protein.
-
Subtract the background uptake (measured in the presence of a high concentration of a known NCC inhibitor like HCTZ) from all values to determine the NCC-specific uptake.
-
Normalize the uptake in the compound-treated wells to the vehicle-treated control wells to calculate the percent inhibition.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The described fluorescence-based and radioactive assays are robust and reliable methods for quantifying NCC cotransporter activity in cell lines. These protocols can be utilized for screening and characterizing novel NCC inhibitors, as well as for studying the regulation of NCC by various signaling pathways. The choice between the two assays depends on the available equipment and safety considerations, with the fluorescence-based assay offering a non-radioactive alternative with high-throughput potential.
Application Note: Investigating the Effects of Hydrochlorothiazide on Renal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrochlorothiazide (B1673439) (HCTZ) is a thiazide-type diuretic widely prescribed for the treatment of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) located in the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney.[1][2][3] By blocking NCC, HCTZ prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.[2] Understanding the detailed cellular and molecular effects of HCTZ on renal epithelial cells is crucial for optimizing its therapeutic use and developing novel antihypertensive drugs.
This document provides detailed application notes and experimental protocols for studying the multifaceted effects of hydrochlorothiazide on renal epithelial cells, focusing on its impact on key signaling pathways, ion transport, and cellular viability.
Mechanism of Action and Key Signaling Pathways
Hydrochlorothiazide's primary target is the NCC protein (encoded by the SLC12A3 gene). The activity of NCC is tightly regulated by the WNK-SPAK/OSR1 signaling pathway.[4][5] With-no-lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4] These activated kinases then phosphorylate and activate NCC, promoting sodium reabsorption.[6][7] HCTZ directly binds to and inhibits NCC, preventing ion translocation and effectively opposing the action of the WNK-SPAK/OSR1 pathway.[7][8] This inhibition leads to downstream effects on the transport of other ions, notably increasing calcium reabsorption and potassium excretion.[9][10]
References
- 1. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Irbesartan in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of irbesartan (B333) in plasma, a critical step in pharmacokinetic, bioequivalence, and toxicokinetic studies. The following sections outline various validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[1] Accurate and reliable quantification of irbesartan in biological matrices like plasma is essential for drug development and clinical monitoring.[1][2] The methods detailed below are designed to provide high sensitivity, specificity, and throughput for the analysis of plasma samples.
General Workflow for Bioanalytical Method Development and Validation
The development and validation of bioanalytical methods follow a structured workflow to ensure the reliability and accuracy of the data. This process involves method development, validation of performance characteristics, and application to sample analysis.
Caption: General workflow for bioanalytical method development and validation.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers a simple and rapid approach for the determination of irbesartan in human plasma.[3][4]
Experimental Protocol
1. Sample Preparation (Protein Precipitation) [3][4]
-
To 100 µL of plasma sample, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., 800 ng/mL of losartan).[3][4]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for HPLC analysis.
2. Chromatographic Conditions [3][4]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid (37:63, v/v)[3][4]
-
Injection Volume: Not specified, typically 10-50 µL.
-
Detector: Fluorescence detector
-
Excitation Wavelength: 250 nm
-
Emission Wavelength: 370 nm
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 10 - 5000 ng/mL | [3][5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [3][5] |
| Precision (%CV) | < 8.48% | [3][5] |
| Accuracy | > 94.4% | [3][5] |
| Mean Recovery (Irbesartan) | 98.4% | [3][5] |
| Mean Recovery (Losartan - IS) | 99.1% | [3][5] |
| Retention Time (Irbesartan) | 4.4 min | [3][4] |
| Retention Time (Losartan - IS) | 5.9 min | [3][4] |
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides a highly sensitive and specific method for the quantification of irbesartan, with the advantage of shorter analysis times.[6][7]
Experimental Protocol
1. Sample Preparation (Protein Precipitation) [6][7]
-
To 200 µL of plasma, add the internal standard (e.g., telmisartan).[6][7]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex the sample for approximately 30 seconds.[7]
-
Centrifuge the sample.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
-
Mobile Phase: Acetonitrile: Methanol (B129727): 10 mM Ammonium (B1175870) Acetate (70:15:15 v/v/v)[6]
-
Flow Rate: 0.4 mL/min[6]
-
Run Time: 2.0 minutes[7]
3. Mass Spectrometry Conditions [6][7]
-
MRM Transitions:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 2 - 500 ng/mL | [6][7] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [6][7] |
| Intra- and Inter-assay Precision (%RSD) | < 9.91% | [6][7] |
| Correlation Coefficient (r²) | > 0.995 | [6][7] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liquid-Liquid Extraction
This LC-MS/MS method utilizes liquid-liquid extraction for sample cleanup, which can be effective in removing matrix interferences.[8]
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction) [8][9]
-
To 100 µL of plasma, add the internal standard (e.g., Telmisartan or Irbesartan impurity 20-d4).[8][9]
-
Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate (B84403) solution.[8][9]
-
Add 2.5 mL of extraction solvent (ethyl acetate: n-Hexane, 80:20 v/v).[8][9]
-
Vortex for 10 minutes.[9]
-
Centrifuge at approximately 1900 x g for 5 minutes at 10°C.[8][9]
-
Transfer 2.0 mL of the upper organic layer to a clean tube.[8][9]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in the mobile phase for injection.
2. LC Conditions [8]
-
Column: Hypersil gold C18 (100 x 4.6 mm, 5µm)[8]
-
Mobile Phase: 2 mM ammonium formate (B1220265) (pH 4.0) / methanol (20:80 v/v)[8]
-
Flow Rate: 0.5 mL/min[8]
-
Column Temperature: 40°C[8]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive or Negative Ion Electrospray (ESI) can be used.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Positive Ion Mode):
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 50.0 - 9982 ng/mL | [10] |
| Retention Time | 2.20 min | [8] |
| Recovery (Irbesartan) | 54.62% - 70.76% | [8] |
| Recovery (Telmisartan - IS) | 90% | [8] |
Sample Preparation Method Workflow
The choice of sample preparation is crucial for removing interferences and ensuring the accuracy of the results. The following diagram illustrates the common sample preparation workflows.
Caption: Common sample preparation workflows for plasma analysis.
Conclusion
The analytical methods presented provide robust and reliable options for the quantification of irbesartan in plasma. The choice of method will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation. For high-throughput analysis, UPLC-MS/MS methods are generally preferred due to their speed and sensitivity.[6][7] HPLC-FLD offers a simpler and more accessible alternative for routine analysis.[3][4] Proper method validation in accordance with regulatory guidelines (e.g., FDA, EMA) is crucial before application to clinical or non-clinical studies.[11][12][13][14]
References
- 1. ijpsm.com [ijpsm.com]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
Application Notes and Protocols for Preclinical Testing of Avalide (Irbesartan/Hydrochlorothiazide) in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertension is a primary risk factor for cardiovascular disease, affecting over a billion people worldwide. The renin-angiotensin-aldosterone system (RAAS) and renal sodium handling are critical pathways in blood pressure regulation. Avalide, a combination of irbesartan (B333) (an angiotensin II receptor blocker) and hydrochlorothiazide (B1673439) (a thiazide diuretic), is a widely used antihypertensive therapy that targets these two distinct but complementary pathways. Irbesartan selectively blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II by antagonizing the AT1 receptor, while hydrochlorothiazide promotes the excretion of sodium and water by inhibiting the sodium-chloride symporter in the kidneys.[1][2][3] This combination therapy often results in a synergistic blood pressure-lowering effect.[1][4]
These application notes provide a comprehensive guide to utilizing established animal models of hypertension for the preclinical evaluation of this compound. Detailed protocols for hypertension induction, drug administration, and relevant signaling pathways are outlined to facilitate robust and reproducible studies.
Key Signaling Pathways
Understanding the molecular mechanisms of irbesartan and hydrochlorothiazide is crucial for interpreting experimental outcomes. The following diagrams illustrate their primary signaling pathways.
Irbesartan: Angiotensin II Receptor Blockade
Irbesartan exerts its effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS). It is a selective antagonist of the Angiotensin II Type 1 (AT1) receptor, preventing the potent vasoconstrictor Angiotensin II from binding and initiating its pressor effects.[5][6] This leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[1][2]
Hydrochlorothiazide: Diuretic Action
Hydrochlorothiazide (HCTZ) acts on the distal convoluted tubule of the nephron in the kidney. It inhibits the sodium-chloride (Na+/Cl-) symporter, preventing the reabsorption of sodium and chloride from the tubular fluid back into the blood.[7][8] This leads to increased excretion of sodium, chloride, and water (diuresis), thereby reducing blood volume and blood pressure.[7]
Recommended Animal Models of Hypertension
The selection of an appropriate animal model is critical for investigating specific aspects of hypertension. The following models are widely used and relevant for testing this compound.
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension in humans. SHRs develop hypertension without surgical or pharmacological intervention, making them ideal for studying the long-term effects of antihypertensive drugs.[9]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents mineralocorticoid-induced, volume-dependent hypertension. It is characterized by low renin levels and is induced by a combination of unilateral nephrectomy, administration of the synthetic mineralocorticoid DOCA, and a high-salt diet.
-
Angiotensin II (Ang II)-Induced Hypertensive Rat: In this model, hypertension is induced by continuous infusion of Angiotensin II. This directly activates the RAAS pathway, making it particularly suitable for evaluating the efficacy of AT1 receptor blockers like irbesartan.
Experimental Protocols
The following protocols provide detailed methodologies for inducing hypertension and administering this compound. All procedures should be conducted in accordance with institutional animal care and use guidelines.
Protocol 1: Spontaneously Hypertensive Rat (SHR) Model
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls, typically 12-14 weeks of age.
-
Housing: House animals under standard conditions (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
-
Baseline Measurement: Acclimatize rats to the blood pressure measurement procedure for at least one week. Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
Drug Administration (Oral Gavage):
-
Preparation: Crush this compound tablets (e.g., 150 mg irbesartan/12.5 mg HCTZ) and suspend the required amount in a suitable vehicle such as 0.5% carboxymethylcellulose (CMC) or 10% sucrose (B13894) solution to achieve the desired concentration.
-
Dosage: A representative dose, converted from human therapeutic doses, is approximately 15 mg/kg irbesartan and 1.25 mg/kg HCTZ for rats. Dose adjustments may be necessary based on pilot studies.
-
Administration: Administer the drug suspension or vehicle to respective groups once daily via oral gavage for a period of 4-8 weeks.
-
-
Monitoring: Measure blood pressure and heart rate weekly. At the end of the study, terminal measurements can include cardiac hypertrophy assessment (heart weight to body weight ratio) and collection of blood and tissues for biomarker analysis.
Protocol 2: DOCA-Salt Hypertensive Model
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Hypertension Induction:
-
Anesthetize the rat and perform a left unilateral nephrectomy.
-
Allow a one-week recovery period.
-
Following recovery, implant a silicone pellet containing DOCA (e.g., 25 mg released over 21 days) subcutaneously in the neck region.
-
Replace drinking water with 1% NaCl solution.
-
Monitor blood pressure weekly. Hypertension typically develops within 4-6 weeks.
-
-
Drug Administration: Once hypertension is established (e.g., SBP > 160 mmHg), randomize animals into treatment groups (Vehicle control, this compound). Administer the drug via oral gavage as described in Protocol 1, once daily for 3-4 weeks.
-
Monitoring: Record blood pressure and body weight weekly. Assess renal function (e.g., proteinuria) and cardiac hypertrophy at the end of the study.
Protocol 3: Angiotensin II-Induced Hypertensive Model
-
Animals: Male Sprague-Dawley or Wistar rats (300-350 g).
-
Hypertension Induction:
-
Anesthetize the rat and make a small subcutaneous or intraperitoneal incision.
-
Implant an osmotic minipump (e.g., Alzet) filled with Angiotensin II. A common infusion rate is 200-400 ng/min for 2-4 weeks.
-
Suture the incision and allow the animal to recover.
-
Hypertension develops rapidly, typically within a few days.
-
-
Drug Administration: Treatment with this compound or vehicle can be initiated concurrently with pump implantation (prevention protocol) or after hypertension is established (treatment protocol). Administer the drug via oral gavage as described in Protocol 1, once daily for the duration of the Ang II infusion.
-
Monitoring: Monitor blood pressure daily for the first week and then weekly thereafter. At the end of the study, assess vascular remodeling, inflammation, and oxidative stress markers in relevant tissues (e.g., aorta, kidney, heart).
General Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in an animal model of hypertension.
Data Presentation: Efficacy of Irbesartan/HCTZ Combination
The synergistic action of irbesartan and hydrochlorothiazide leads to a more significant reduction in blood pressure than either agent alone. The following tables summarize representative data from preclinical and clinical studies.
Table 1: Preclinical Efficacy in a Renal Hypertensive Dog Model
| Treatment Group | Duration | Change in Mean Arterial Pressure (MAP) |
| Irbesartan alone | 8 days | Significant Reduction |
| HCTZ alone | 8 days | No significant effect (at non-steady-state) |
| Irbesartan + HCTZ | 8 days | Greater reduction than Irbesartan alone |
Note: This study in dogs demonstrates a clear synergistic pharmacodynamic interaction.
Table 2: Preclinical Efficacy in Spontaneously Hypertensive Rats with Metabolic Syndrome (SHR-cp)
| Treatment Group | Change in Systolic Blood Pressure (SBP) |
| Irbesartan (IRB) alone | Significant Reduction |
| IRB + Trichlormethiazide (B1682463) (TCM)* | More profound reduction than IRB alone |
*Trichlormethiazide is a thiazide-like diuretic with a similar mechanism to HCTZ.
Table 3: Clinical Efficacy in Patients with Moderate to Severe Hypertension (Mean Change from Baseline) [4][5]
| Treatment Group | Duration | Change in Seated Systolic BP (mmHg) | Change in Seated Diastolic BP (mmHg) |
| Placebo | 8 weeks | - | ~ -3.5 |
| Irbesartan (300 mg) | 8 weeks | ~ -14.9 | ~ -10.2 |
| HCTZ (25 mg) | 8 weeks | - | ~ -8.3 |
| Irbesartan (300 mg) + HCTZ (12.5 mg) | 8 weeks | ~ -15.9 | ~ -15.0 |
| Irbesartan (300 mg) + HCTZ (25 mg) | 5-7 weeks | ~ -30.8 to -41 | ~ -19.3 to -23 |
Note: Clinical data is provided for context and demonstrates the dose-dependent and additive effects of the combination therapy observed in human studies.
References
- 1. Irbesartan and hydrochlorothiazide association in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Irbesartan/HCTZ Combination Therapy As Initial Treatment for Rapid Control of Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nal.usda.gov [nal.usda.gov]
- 5. oral gavage administration: Topics by Science.gov [science.gov]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Analysis of a Combination of Anti-Hypertensive Drugs, Fimasartan, Amlodipine, and Hydrochlorothiazide, in Rats Using LC-MS/MS and Subsequent Application to Pharmacokinetic Drug Interaction with Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining irbesartan and trichlormethiazide enhances blood pressure reduction via inhibition of sympathetic activity without adverse effects on metabolism in hypertensive rats with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols for Measuring the Diuretic and Natriuretic Effect of Hydrochlorothiazide In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrochlorothiazide (B1673439) (HCTZ) is a thiazide diuretic commonly used in the treatment of hypertension and edema.[1] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule of the nephron.[2] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increase in their excretion in the urine (natriuresis).[3] Consequently, water excretion is also increased osmotically, resulting in a diuretic effect.[2] In preclinical drug development, accurately quantifying the diuretic and natriuretic effects of compounds like hydrochlorothiazide in vivo is crucial for assessing their pharmacological activity and therapeutic potential.
These application notes provide detailed protocols for evaluating the in vivo diuretic and natriuretic effects of hydrochlorothiazide in a rodent model, a standard approach in preclinical pharmacology.
Mechanism of Action of Hydrochlorothiazide
Hydrochlorothiazide exerts its diuretic effect by targeting the NCC transporter located in the apical membrane of the distal convoluted tubule cells in the kidney.[4] By blocking this transporter, HCTZ prevents the reabsorption of approximately 5-10% of filtered sodium.[5] This leads to an increased concentration of Na+ and Cl- in the tubular fluid, which in turn osmotically draws water into the tubule, increasing urine volume.[2] The increased sodium delivery to the collecting ducts can also indirectly lead to an increase in potassium excretion.[6]
Signaling Pathway of Hydrochlorothiazide
Caption: Mechanism of action of Hydrochlorothiazide in the distal convoluted tubule.
Experimental Protocols
A widely accepted method for screening diuretic activity in vivo is the Lipschitz test.[4] This protocol is based on measuring water and sodium excretion in test animals and comparing the results to a control group.
Protocol 1: In Vivo Diuretic and Natriuretic Assay in Rats (Lipschitz Test)
Objective: To quantify the diuretic and natriuretic effects of hydrochlorothiazide in rats.
Materials:
-
Male Wistar rats (150-200g)
-
Hydrochlorothiazide
-
Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water with a few drops of Tween 80)
-
Standard diuretic (e.g., Furosemide, 10 mg/kg)
-
0.9% saline solution
-
Metabolic cages for urine collection[7]
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrode (ISE) analyzer for electrolyte measurement[8]
Experimental Workflow
Caption: Workflow for in vivo diuretic and natriuretic activity assessment.
Procedure:
-
Animal Acclimatization and Preparation:
-
Grouping:
-
Hydration and Dosing:
-
Administer 0.9% saline solution orally at a volume of 25 mL/kg body weight to all animals to ensure a uniform state of hydration and promote baseline urine flow.[10]
-
Immediately after hydration, administer the respective treatments (vehicle, hydrochlorothiazide, or standard diuretic) via oral gavage.
-
-
Urine Collection:
-
Sample Analysis:
-
Urine Volume: At the end of the collection period, record the total volume of urine for each animal.
-
Electrolyte Concentration: Determine the concentrations of sodium (Na+) and potassium (K+) in the collected urine samples using a flame photometer or an ion-selective electrode (ISE) analyzer.[11]
-
Protocol 2: Urine Electrolyte Analysis
A. Flame Photometry
-
Principle: This technique measures the intensity of light emitted when a specific element (like sodium or potassium) is introduced into a flame. The intensity of the emitted light is proportional to the concentration of the element in the sample.[11][12]
-
Procedure:
-
Prepare standard solutions of known Na+ and K+ concentrations.
-
Dilute the urine samples appropriately with distilled water (e.g., 1:100).[11]
-
Calibrate the flame photometer using the standard solutions.
-
Aspirate the diluted urine samples into the flame and record the emission intensity.
-
Calculate the Na+ and K+ concentrations in the urine samples based on the calibration curve.
-
B. Ion-Selective Electrode (ISE) Analysis
-
Principle: An ISE is a sensor that converts the activity of a specific ion dissolved in a solution into an electrical potential, which can be measured by a voltmeter. The potential is proportional to the concentration of the ion.[3][13]
-
Procedure:
-
Calibrate the ISE analyzer with standard solutions provided by the manufacturer.
-
If required by the instrument, dilute the urine samples with the specified diluent.[14]
-
Introduce the urine samples into the analyzer.
-
The instrument will automatically measure and report the Na+ and K+ concentrations.
-
Data Presentation and Analysis
Summarize the collected data in tables for clear comparison between the different treatment groups.
Table 1: Effect of Hydrochlorothiazide on Urine Volume (Diuretic Effect)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Urine Volume (mL/5h) ± SEM | Diuretic Index (Test/Control) |
| Vehicle Control | - | Value | 1.0 |
| Hydrochlorothiazide | 10 | Value | Value |
| Hydrochlorothiazide | 25 | Value | Value |
| Hydrochlorothiazide | 50 | Value | Value |
| Furosemide (Standard) | 10 | Value | Value |
Table 2: Effect of Hydrochlorothiazide on Urinary Electrolyte Excretion (Natriuretic and Kaliuretic Effect)
| Treatment Group | Dose (mg/kg, p.o.) | Na+ Excretion (mmol/5h) ± SEM | K+ Excretion (mmol/5h) ± SEM | Na+/K+ Ratio |
| Vehicle Control | - | Value | Value | Value |
| Hydrochlorothiazide | 10 | Value | Value | Value |
| Hydrochlorothiazide | 25 | Value | Value | Value |
| Hydrochlorothiazide | 50 | Value | Value | Value |
| Furosemide (Standard) | 10 | Value | Value | Value |
Note: The values in the tables are placeholders and should be replaced with experimental data. SEM refers to the Standard Error of the Mean.
Data Interpretation:
-
Diuretic Effect: An increase in urine volume in the hydrochlorothiazide-treated groups compared to the vehicle control group indicates a diuretic effect. The diuretic index provides a relative measure of this activity.[15]
-
Natriuretic Effect: A significant increase in the total amount of Na+ excreted in the urine of the test groups compared to the control group demonstrates a natriuretic effect.[16]
-
Kaliuretic Effect: The measurement of K+ excretion is important to assess potential side effects, such as hypokalemia.
-
Na+/K+ Ratio: This ratio can provide insights into the potassium-sparing or potassium-losing properties of the test compound.[17]
Conclusion
The protocols outlined provide a robust framework for the in vivo evaluation of the diuretic and natriuretic effects of hydrochlorothiazide. The use of metabolic cages for accurate urine collection and precise analytical methods for electrolyte measurement are critical for obtaining reliable and reproducible data.[7] This information is essential for characterizing the pharmacological profile of diuretic agents in drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Determination of Na+ and K+ in urine with ion-selective electrodes in an automated analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Hydrochlorothiazide: Package Insert / Prescribing Info [drugs.com]
- 10. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Agreement of Two Different Laboratory Methods Used to Measure Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. m.youtube.com [m.youtube.com]
- 15. njppp.com [njppp.com]
- 16. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Hypertension in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing hypertension in rodent models, a critical step in the preclinical evaluation of novel antihypertensive therapies. The following sections detail methodologies for several widely used models, present expected quantitative outcomes in tabular format for easy comparison, and include diagrams of key signaling pathways and experimental workflows.
I. Models for Inducing Hypertension
Several well-established models are utilized to study the pathophysiology of hypertension and to screen potential therapeutic agents. The choice of model depends on the specific research question, as each recapitulates different aspects of human hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: This model mimics low-renin, salt-sensitive hypertension, characterized by volume expansion and increased peripheral vascular resistance. It is particularly relevant for studying the roles of the mineralocorticoid receptor, the sympathetic nervous system, and the endothelin system in the development of hypertension.[1][2]
-
Angiotensin II (Ang II) Infusion Model: This model directly investigates the renin-angiotensin system (RAS), a key regulator of blood pressure. Continuous infusion of Ang II leads to a rapid and sustained increase in blood pressure, making it suitable for studying the direct effects of RAS activation on the cardiovascular system.[3]
-
Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model of essential hypertension, closely resembling the human condition. These rats develop hypertension without any surgical or pharmacological intervention, providing a valuable tool for studying the genetic and physiological progression of the disease.[4]
-
L-NAME-Induced Hypertension: This pharmacological model induces hypertension through the inhibition of nitric oxide synthase (NOS) by Nω-nitro-L-arginine methyl ester (L-NAME). The resulting nitric oxide (NO) deficiency leads to endothelial dysfunction and increased vascular resistance.[5]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: This surgical model simulates renovascular hypertension, which is caused by the narrowing of a renal artery. This leads to the activation of the Renin-Angiotensin-Aldosterone System (RAAS) and a subsequent rise in blood pressure.[6]
II. Quantitative Data Summary
The following tables summarize the expected quantitative outcomes for each hypertension model. These values are approximate and can vary based on rodent strain, age, and specific experimental conditions.
Table 1: Expected Blood Pressure Changes in Different Hypertension Models
| Model | Rodent Species | Typical Duration | Expected Systolic Blood Pressure (mmHg) | Expected Diastolic Blood Pressure (mmHg) | Reference |
| DOCA-Salt | Rat | 4-6 weeks | 160 - 190 | Not consistently reported | [2] |
| Angiotensin II Infusion | Mouse/Rat | 2-4 weeks | ~170 | Not consistently reported | [7] |
| SHR | Rat | By 12-14 weeks of age | 180 - 200 | Not consistently reported | [6] |
| L-NAME | Rat | 4-8 weeks | Increase by ~80 | Not consistently reported | [5][8] |
| 2K1C | Rat | 2-4 weeks | 160 - 174 | Not consistently reported | [9] |
Table 2: Key Physiological Changes in Different Hypertension Models
| Model | Key Physiological Changes | Reference |
| DOCA-Salt | Low plasma renin, increased sympathetic activity, endothelial dysfunction, cardiac hypertrophy, renal damage. | [10][11] |
| Angiotensin II Infusion | Activation of AT1 receptors, vasoconstriction, inflammation, oxidative stress, cardiac hypertrophy. | [3] |
| SHR | Genetic predisposition, early onset of tachycardia, vascular remodeling, insulin (B600854) resistance. | [12][13][14] |
| L-NAME | Decreased nitric oxide bioavailability, endothelial dysfunction, increased oxidative stress, cardiac remodeling. | [5][15] |
| 2K1C | Activation of the renin-angiotensin-aldosterone system, increased plasma renin activity, renal artery stenosis. | [9][16] |
III. Experimental Protocols
Detailed methodologies for inducing hypertension are provided below. All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.
A. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Protocol (Rat)
This protocol is adapted from various sources and describes the induction of hypertension through a combination of unilateral nephrectomy, DOCA administration, and a high-salt diet.[2][17][18]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 200-250 g
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before starting any experimental procedures.
2. Unilateral Nephrectomy (Day 0):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter, and carefully excise the kidney.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow a one-week recovery period.
3. DOCA Administration and Salt Loading (Starting Day 7):
-
DOCA Administration: Administer Deoxycorticosterone Acetate (DOCA) at a dose of 25-30 mg/kg, subcutaneously, twice weekly. The DOCA should be dissolved in a suitable vehicle like sesame oil.[6] Alternatively, a silicone pellet containing DOCA can be implanted subcutaneously.
-
Salt Loading: Replace the drinking water with a 1% NaCl solution.
4. Blood Pressure Monitoring:
-
Measure blood pressure weekly using the tail-cuff method or radiotelemetry.
-
Hypertension typically develops over 3-4 weeks, with systolic blood pressure reaching >160 mmHg.[6]
B. Angiotensin II Infusion Protocol (Mouse/Rat)
This protocol describes the continuous infusion of Angiotensin II using osmotic minipumps to induce hypertension.
1. Animal Model:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats
-
Weight: Mice: 25-30 g; Rats: 250-300 g
-
Acclimatization: Acclimate animals for at least one week prior to surgery.
2. Osmotic Minipump Implantation:
-
Anesthetize the animal.
-
Make a small subcutaneous incision on the back, slightly posterior to the scapulae.
-
Implant a pre-filled osmotic minipump (e.g., Alzet) subcutaneously. The pump should be filled with Angiotensin II dissolved in sterile saline to deliver a dose of 400-1000 ng/kg/min.
-
Suture the incision.
-
Administer post-operative analgesics.
3. Blood Pressure Monitoring:
-
Monitor blood pressure daily or every other day using tail-cuff plethysmography or continuously with radiotelemetry.
-
A significant increase in blood pressure is typically observed within 3-7 days of infusion.
C. L-NAME-Induced Hypertension Protocol (Rat)
This protocol outlines the induction of hypertension via chronic administration of L-NAME in the drinking water.[19][20]
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 200-250 g
-
Acclimatization: Acclimate rats for at least one week.
2. L-NAME Administration:
-
Dissolve L-NAME in the drinking water at a concentration that provides a daily dose of 40 mg/kg.[21] The concentration may need to be adjusted based on the daily water consumption of the rats.
-
Provide the L-NAME solution as the sole source of drinking water for 4 to 8 weeks.
-
The control group should receive regular drinking water.
3. Blood Pressure Monitoring:
-
Measure blood pressure weekly.
-
A sustained increase in systolic blood pressure of approximately 80 mmHg is expected.[8]
D. Two-Kidney, One-Clip (2K1C) Goldblatt Model Protocol (Rat)
This surgical protocol induces renovascular hypertension by constricting one renal artery.[6][16]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats
-
Weight: 200-250 g
-
Acclimatization: Acclimate rats for at least one week.
2. Renal Artery Clipping:
-
Anesthetize the rat.
-
Make a flank incision to expose the left renal artery.
-
Carefully dissect the renal artery from the surrounding tissue.
-
Place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to partially constrict it.
-
Leave the contralateral (right) kidney untouched.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics.
3. Blood Pressure Monitoring:
-
Measure blood pressure weekly.
-
Hypertension typically develops over 2-4 weeks.[6]
IV. Blood Pressure Measurement Protocols
Accurate measurement of blood pressure is crucial for assessing the development of hypertension. Two common methods are detailed below.
A. Radiotelemetry
Radiotelemetry is considered the gold standard for measuring blood pressure in conscious, unrestrained animals, providing continuous and accurate data.[22][23][24][25]
1. Transmitter Implantation:
-
Rat: A pressure-sensing catheter is typically implanted in the abdominal aorta, and the transmitter body is placed in the peritoneal cavity.[23]
-
Mouse: The catheter is often inserted into the carotid artery and advanced to the aortic arch, with the transmitter placed in a subcutaneous pocket.[23]
-
Surgical procedures require aseptic technique and post-operative care, including analgesia.[22]
-
Allow for a recovery period of at least one week before starting measurements.
2. Data Acquisition:
-
House the animals in their home cages placed on top of a receiver.
-
Data on systolic, diastolic, and mean arterial pressure, as well as heart rate and activity, can be continuously recorded.
B. Tail-Cuff Plethysmography
This non-invasive method is widely used for routine blood pressure monitoring.[26][27][28]
1. Acclimatization:
-
Acclimate the animals to the restraining device and the procedure for several days before recording actual measurements to minimize stress-induced fluctuations in blood pressure.[6]
2. Measurement Procedure:
-
Place the rat or mouse in a restraining device.
-
Place an inflatable cuff and a sensor over the tail.
-
The cuff is inflated to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, which is used to determine systolic blood pressure.
-
Perform multiple measurements and average the values to obtain a reliable reading.
V. Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. The pathogenesis of DOCA-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Blood pressure and heart rate development in young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. mdpi.com [mdpi.com]
- 16. Exercise-Induced Modulation of Angiotensin II Responses in Femoral Veins From 2-Kidney-1-Clip Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. storage.imrpress.com [storage.imrpress.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 25. ahajournals.org [ahajournals.org]
- 26. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. kentscientific.com [kentscientific.com]
Application Notes and Protocols for Assessing Off-Target Effects of Hydrochlorothiazide In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic for the management of hypertension and edema. Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion. However, a growing body of in-vitro research has identified several off-target effects that may contribute to both its therapeutic and adverse profiles. These application notes provide a comprehensive overview of key in-vitro off-target effects of HCTZ and detailed protocols for their assessment.
Phototoxicity and Oxidative Stress
Long-term HCTZ use has been associated with an increased risk of skin cancers, a phenomenon linked to its photosensitizing properties.[1][2][3] In-vitro studies have demonstrated that upon exposure to ultraviolet A (UVA) radiation, HCTZ can induce phototoxic reactions in skin cells, including melanocytes, fibroblasts, and keratinocytes.[1][4] This phototoxicity is primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and DNA damage.[1][4]
Quantitative Data Summary: Phototoxicity
| Cell Type | HCTZ Concentration | UVA Radiation | Observed Effect | Fold/Percent Change | Reference |
| Human Fibroblasts | 0.01-1.0 mM | Yes | Increased Cytotoxicity | ~40% increase vs. unirradiated | [1][4] |
| Human Melanocytes | 0.01-1.0 mM | Yes | Increased Cytotoxicity | ~20% increase vs. unirradiated | [1][4] |
| Human Fibroblasts & Melanocytes | Not specified | Yes | Increased ROS Generation | 10-150% increase | [4] |
| Human Melanocytes | Not specified | Yes | Reduced Mitochondrial Potential | ~80% reduction | [4] |
| Human Fibroblasts | Not specified | Yes | Reduced Mitochondrial Potential | ~60% reduction | [4] |
| Isolated DNA | Not specified | Yes | Enhanced TT Dimer Production | Significant enhancement | [5] |
Experimental Protocol: In Vitro Phototoxicity Assessment using WST-1 Assay
This protocol describes a method to assess the phototoxic potential of HCTZ on human keratinocytes (e.g., HaCaT cell line) by measuring cell viability after co-exposure to the drug and UVA radiation.
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Hydrochlorothiazide (HCTZ)
-
Phosphate-Buffered Saline (PBS)
-
WST-1 cell proliferation reagent
-
96-well cell culture plates
-
UVA radiation source (e.g., with a 365 nm peak emission)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
HCTZ Treatment: Prepare serial dilutions of HCTZ in DMEM (e.g., 0.01 mM to 1.0 mM). Remove the old medium from the cells and add 100 µL of the HCTZ solutions or vehicle control (DMEM) to the respective wells.
-
Incubation: Incubate the plates for 24 hours.
-
UVA Irradiation:
-
Remove the medium and wash the cells twice with PBS.
-
Add 100 µL of fresh PBS to each well.
-
Expose one set of plates to a non-toxic dose of UVA radiation. The dose should be determined in preliminary experiments. Keep a duplicate set of plates protected from light as a non-irradiated control.
-
-
Post-Irradiation Incubation: After irradiation, replace the PBS with 100 µL of fresh DMEM and incubate for an additional 24 hours.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the viability of cells treated with HCTZ and UVA to those treated with HCTZ alone to determine the phototoxic effect.
Diagram: HCTZ-Induced Phototoxicity Pathway
Caption: HCTZ photosensitization in skin cells upon UVA exposure leads to ROS production and cellular damage.
Carbonic Anhydrase Inhibition
Though developed from carbonic anhydrase inhibitors, HCTZ's primary diuretic effect is not due to this mechanism. However, HCTZ retains the ability to inhibit carbonic anhydrase (CA).[6][7] In vascular smooth muscle cells, this off-target inhibition leads to intracellular alkalinization. This change in pH activates large-conductance calcium-activated potassium (KCa) channels, resulting in hyperpolarization and vasorelaxation, which may contribute to its antihypertensive effect.[6][7]
Quantitative Data Summary: Carbonic Anhydrase Inhibition
| Tissue/Cell Type | HCTZ Effect | Key Mediator | Consequence | Magnitude of Effect | Reference |
| Guinea Pig Mesenteric Arteries | Vasorelaxation | KCa Channel Activation | Relaxation of Noradrenaline-induced tone | 74 +/- 12% relaxation | |
| Vascular Smooth Muscle Cells | Intracellular Alkalinization | Carbonic Anhydrase Inhibition | Increased Intracellular pH (pHi) | pHi increase of 0.21 +/- 0.04 | [6] |
| Isolated Rat Osteoclasts | Inhibition of Bone Resorption | Carbonic Anhydrase Inhibition | Reduced resorption | IC50 of ~20 µM | [8] |
Experimental Protocol: In Vitro Carbonic Anhydrase Activity Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of HCTZ on carbonic anhydrase activity, based on the enzyme's esterase activity with p-nitrophenyl acetate (B1210297) (p-NPA).
Materials:
-
Human or Bovine Carbonic Anhydrase II (CA-II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl Acetate (p-NPA) substrate
-
Hydrochlorothiazide (HCTZ)
-
Acetazolamide (positive control inhibitor)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA-II in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile.
-
Prepare stock solutions of HCTZ and Acetazolamide in DMSO. Create serial dilutions.
-
-
Assay Setup: In a 96-well plate, set up the following wells (in triplicate):
-
Blank: Assay Buffer + Substrate Solution.
-
Vehicle Control (100% activity): Assay Buffer + CA-II + DMSO + Substrate Solution.
-
HCTZ Test: Assay Buffer + CA-II + HCTZ dilution + Substrate Solution.
-
Positive Control: Assay Buffer + CA-II + Acetazolamide dilution + Substrate Solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add Assay Buffer, CA-II solution, and the respective inhibitor (HCTZ, Acetazolamide) or vehicle (DMSO) to the wells.
-
Incubate at room temperature for 15 minutes to allow for binding.
-
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm kinetically for 10-20 minutes at room temperature. The product, p-nitrophenol, is yellow.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each HCTZ concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the % Inhibition against the log of HCTZ concentration to determine the IC₅₀ value.
-
Diagram: HCTZ Off-Target Effect on Vascular Smooth Muscle
Caption: HCTZ inhibits carbonic anhydrase in vascular smooth muscle, leading to vasorelaxation.
Impaired Insulin (B600854) Secretion
Clinical use of HCTZ is associated with hyperglycemia and an increased risk of new-onset diabetes.[9][10] In-vitro studies using mouse pancreatic islets and β-cell lines have shown that HCTZ can directly impair glucose-stimulated insulin secretion.[9][11][12] This effect is not mediated by chloride fluxes but may be caused by the inhibition of calcium uptake into β-cells.[11] More recent evidence points to the inhibition of mitochondrial carbonic anhydrase 5b (CA5b) as a key molecular target, which attenuates insulin secretion without affecting cell viability at pharmacologically relevant concentrations.[9][12]
Quantitative Data Summary: Effects on Insulin Secretion
| Cell/Tissue Model | HCTZ Concentration | Glucose Condition | Observed Effect | Magnitude of Effect | Reference |
| Mouse Pancreatic Islets | 0.1-1.0 µM | High (10 & 20 mM) | Reduced Insulin Release | 22-42% reduction | [11] |
| Mouse Pancreatic Islets | 1-10 µM | High | Reduced ⁴⁵Ca²⁺ Uptake | Significant reduction | [11] |
| Mouse Islets & MIN6 cells | 10⁻⁹ - 10⁻⁷ M | High | Attenuated Insulin Secretion | Significant attenuation | [12] |
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details a method to assess the effect of HCTZ on insulin secretion from a pancreatic β-cell line (e.g., MIN6) in response to glucose stimulation.
Materials:
-
MIN6 pancreatic β-cell line
-
Culture medium (e.g., DMEM with high glucose, 10% FBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, containing low glucose (e.g., 2.8 mM)
-
KRBH with 0.1% BSA, containing high glucose (e.g., 16.7 mM)
-
Hydrochlorothiazide (HCTZ)
-
24-well cell culture plates
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 24-well plate and culture until they reach ~80-90% confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in 1 mL of KRBH with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
HCTZ Treatment and Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add 500 µL of KRBH containing low glucose (basal secretion) or high glucose (stimulated secretion).
-
For test wells, add HCTZ at various concentrations to both the low and high glucose buffers. Include vehicle controls (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well and centrifuge to remove any cell debris. Store at -20°C until analysis.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in the wells and measure the total protein content (e.g., using a BCA assay) or DNA content. Normalize the insulin secretion data to the total protein/DNA content of the corresponding well.
-
Data Analysis: Compare insulin secretion in HCTZ-treated wells to vehicle-treated wells under both low and high glucose conditions.
Diagram: Workflow for GSIS Assay
Caption: Experimental workflow for assessing HCTZ's effect on glucose-stimulated insulin secretion.
Effects on Bone Metabolism
In-vitro studies have revealed direct effects of HCTZ on bone cells. It has been shown to inhibit bone resorption by isolated rat osteoclasts, an effect potentially mediated by the inhibition of osteoclast carbonic anhydrase.[8] Conversely, HCTZ has also demonstrated a mitogenic, or proliferative, effect on human osteoblasts in vitro. This anabolic effect, however, was found to be dependent on the presence of platelet-derived growth factor (PDGF).[13]
Quantitative Data Summary: Effects on Bone Cells
| Cell Type | HCTZ Concentration | Observed Effect | Magnitude of Effect | Co-factor Requirement | Reference |
| Isolated Rat Osteoclasts | 1-100 µM | Inhibition of bone resorption | IC50 of ~20 µM | Not specified | [8] |
| Human Osteoblasts | 1 µM | Increased proliferation | ~60% above control | Platelet-Derived Growth Factor (PDGF) | [13] |
Experimental Protocol: Osteoclast Resorption Pit Assay
This protocol outlines a method to assess the effect of HCTZ on the resorptive capacity of osteoclasts cultured on a calcium phosphate-coated surface.
Materials:
-
Osteoclast precursors (e.g., human peripheral blood mononuclear cells or RAW 264.7 cells)
-
Osteoclast differentiation medium (e.g., α-MEM with 10% FBS, M-CSF, and RANKL)
-
Calcium phosphate-coated 96-well plates
-
Hydrochlorothiazide (HCTZ)
-
5% Silver Nitrate (AgNO₃) solution
-
Brightfield microscope and imaging software (e.g., ImageJ)
Procedure:
-
Osteoclast Differentiation:
-
Seed osteoclast precursors onto the calcium phosphate-coated plates in differentiation medium.
-
Culture for 6-9 days, replacing the medium every 2-3 days, until multinucleated, TRAP-positive osteoclasts are formed.
-
-
HCTZ Treatment:
-
Once mature osteoclasts are present, replace the medium with fresh differentiation medium containing various concentrations of HCTZ or a vehicle control.
-
Incubate for an additional 48-72 hours.
-
-
Cell Removal:
-
Aspirate the medium and wash the wells with PBS.
-
Remove the osteoclasts by incubating with a bleach solution or by mechanical scraping.
-
-
Pit Visualization (Von Kossa Staining):
-
Wash the plates thoroughly with deionized water.
-
Add 5% AgNO₃ solution to each well and expose the plate to bright light (e.g., UV lamp or direct sunlight) for 30-60 minutes. The unresorbed calcium phosphate (B84403) will stain black/brown, while the resorbed areas (pits) will appear clear.
-
-
Image Acquisition and Analysis:
-
Wash the plates with deionized water and allow them to dry.
-
Capture images of each well using a brightfield microscope.
-
Quantify the total resorbed area per well using image analysis software like ImageJ.
-
-
Data Analysis: Compare the resorbed area in HCTZ-treated wells to that in vehicle-treated wells.
Disclaimer: These application notes and protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions and cell types. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. scite.ai [scite.ai]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for the Long-Term Stability of Irbesartan Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irbesartan (B333) is an angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] For laboratory applications, particularly in drug development, quality control, and pharmacological research, the stability of standard and working solutions is of paramount importance for generating accurate and reproducible results. The International Conference on Harmonization (ICH) guidelines mandate stress testing to elucidate the inherent stability characteristics of a drug substance.[1]
These application notes provide a comprehensive overview of the long-term stability of irbesartan solutions under various stress conditions. This document details the degradation pathways, summarizes stability data, and offers detailed protocols for preparing, storing, and analyzing irbesartan solutions to ensure their integrity for laboratory use.
Physicochemical Properties and Recommended Storage
Irbesartan is a white to off-white crystalline powder.[2] It is a nonpolar compound, slightly soluble in alcohol and methylene (B1212753) chloride, and practically insoluble in water.[2]
-
Recommended Storage (Solid): Store the solid compound in a tightly closed container in a dry, well-ventilated place at 2-8 °C for long-term storage.[3][4][5]
-
Recommended Storage (Solutions): Based on stability data, stock solutions should be stored at 2-8 °C and protected from light to minimize degradation. Short-term storage at controlled room temperature (15-30°C) is permissible for routine laboratory work.[2][6]
Irbesartan Stability Profile: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.[7][8] Irbesartan has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[9][10][11]
The results from multiple studies are summarized below. It is evident that irbesartan is most susceptible to degradation under acidic and alkaline conditions.
Summary of Quantitative Stability Data
The following tables present data from forced degradation studies, highlighting the conditions and the extent of irbesartan degradation.
Table 1: Stability of Irbesartan Under Hydrolytic Stress
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis (0.1 M HCl) | 80 °C | - | ~50% | [10] |
| Acid Hydrolysis (Strength not specified) | 60 °C | 1 hour | 31.04% | [9] |
| Alkaline Hydrolysis (0.1 M NaOH) | 80 °C | 24 hours | ~70% | [10] |
| Alkaline Hydrolysis (0.1N NaOH) | 60 °C | 1 hour | 18.41% | [9] |
| Neutral Hydrolysis (Water) | 80 °C | - | Degradation | [10] |
Table 2: Stability of Irbesartan Under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| Oxidation (3% H₂O₂) | 40 °C | 6 hours | Stable | [7][9] |
| Oxidation (30% H₂O₂) | Room Temp. | 5 days | Stable | |
| Thermal (Dry Heat) | 60 °C | 48 hours | Stable | [9] |
| Thermal (Dry Heat) | 105 °C | 15 hours | Stable | |
| Photolytic (UV Light) | 25 °C | 48 hours | Stable | [9][12] |
| Photolytic (Sunlight, ~60,000-70,000 lux) | - | 2 days | Stable | [10] |
Note: While several studies report photostability, others have noted degradation under specific photoacidic conditions or direct UV exposure at 244 nm.[11][13]
Degradation Pathways and Products
Under stress conditions, particularly basic hydrolysis, irbesartan degrades into several products. A key degradation pathway involves the cleavage of the amide bond in the spiro-imidazalone ring system.
Three primary degradation products (DP) have been identified and characterized after subjecting irbesartan to basic conditions.[14]
-
DP-1: (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine
-
DP-2: N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide
-
DP-3: N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1-pentanamidocyclopentane-1-carboxamide
The formation of these degradants underscores the importance of avoiding strongly basic conditions when preparing and storing irbesartan solutions.
Protocols for Stability Assessment
Protocol for Preparation of Irbesartan Stock and Working Solutions
This protocol is a composite methodology synthesized from several validated methods.[15][16]
-
Reagents and Materials:
-
Irbesartan reference standard
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Mobile phase (see Protocol 5.3)
-
Volumetric flasks (Class A)
-
Sonicator
-
-
Preparation of Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the irbesartan reference standard.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol or acetonitrile and sonicate for 10-15 minutes to dissolve.[1][16]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
-
Preparation of Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase.[15]
-
Mix well. This solution is ready for HPLC analysis.
-
Protocol for Forced Degradation Study
This protocol outlines the steps to intentionally degrade an irbesartan solution to test the specificity of an analytical method.
-
Acid Hydrolysis: Transfer a known volume of irbesartan stock solution to a flask. Add an equal volume of 5 N HCl and heat at 70°C for up to 15 hours.[7] Cool, neutralize with 5 N NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Transfer a known volume of irbesartan stock solution to a flask. Add an equal volume of 5 N NaOH and heat at 70°C for up to 5 hours.[7] Cool, neutralize with 5 N HCl, and dilute with mobile phase.
-
Oxidative Degradation: Transfer a known volume of irbesartan stock solution to a flask. Add an equal volume of 3% H₂O₂ and keep at 40°C for 6 hours.[7] Dilute with mobile phase.
-
Thermal Degradation: Store the irbesartan solution in a hot air oven at a high temperature (e.g., 70-105°C) for a specified period (e.g., 15 hours).[7] Cool and dilute with mobile phase.
-
Photolytic Degradation: Expose the irbesartan solution to UV light (e.g., 254 nm) or visible light (e.g., 1.2 million lux hours) for an extended period.[7] Dilute with mobile phase for analysis.
Protocol: Stability-Indicating RP-HPLC Method
This method is designed to separate irbesartan from its potential degradation products, thus indicating the stability of the solution.
-
Instrumentation and Conditions:
-
HPLC System: A gradient-capable HPLC with a PDA or UV-Vis detector.[15]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an acidic aqueous buffer and acetonitrile is common. Example: Acetonitrile and 0.03M KH₂PO₄ buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 15:85 v/v ratio.[1] The mobile phase should be filtered through a 0.22 µm filter and degassed.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 220-275 nm (229 nm or 275 nm are common).[1][10]
-
Injection Volume: 20 µL.[1]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solution in replicate (e.g., n=5) to check for system suitability (RSD of peak area and retention time should be <2%).
-
Inject the test samples (from stability studies or aged lab solutions).
-
Analyze the resulting chromatograms. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main irbesartan peak.[1][7]
-
Recommendations for Laboratory Use
To ensure the integrity of irbesartan solutions for laboratory use, the following practices are recommended.
-
Prepare Freshly: Whenever possible, prepare irbesartan solutions fresh for each experiment, especially for quantitative applications.
-
Solvent Choice: Use high-purity solvents like HPLC-grade methanol or acetonitrile for preparing stock solutions. Dilute with the analytical mobile phase for working solutions.
-
pH Control: Avoid highly acidic (pH < 3) or alkaline (pH > 8) conditions in the final solution to prevent hydrolysis.
-
Storage: For short-term storage (up to 48 hours), keep solutions refrigerated at 2-8°C and protected from light in amber vials or flasks. For longer-term storage, conduct an in-house stability study to determine an appropriate expiration date under specified conditions.
-
Visual Inspection: Before use, always visually inspect solutions for any signs of precipitation or discoloration. If observed, discard the solution.
-
Validation: For critical applications, periodically re-assay stored working solutions against a freshly prepared standard to confirm concentration and purity.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. lobachemie.com [lobachemie.com]
- 6. winthropus.com [winthropus.com]
- 7. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpps.com [wjpps.com]
- 9. rroij.com [rroij.com]
- 10. akjournals.com [akjournals.com]
- 11. Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. Degradation study of irbesartan: Isolation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Preparing Hydrochlorothiazide Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrochlorothiazide (B1673439) (HCTZ) is a diuretic medication belonging to the thiazide class, primarily used in the treatment of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.[1][3][4] Beyond its well-established role as a diuretic, HCTZ has been investigated for its effects on various cellular processes, including potential impacts on signaling pathways such as the transforming growth factor-beta (TGF-β)/Smad pathway and calcium-activated potassium (KCA) channels.[5] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro studies investigating the biological effects of hydrochlorothiazide.
These application notes provide detailed protocols for the preparation of hydrochlorothiazide stock solutions for use in cell culture experiments. The information is intended to guide researchers in accurately preparing solutions with optimal solubility and stability.
Physicochemical Properties of Hydrochlorothiazide
A summary of the key physicochemical properties of hydrochlorothiazide is presented in the table below. This information is essential for calculating the required mass for stock solution preparation and understanding its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN₃O₄S₂ | [6][7] |
| Molecular Weight | 297.74 g/mol | [6] |
| Appearance | White or practically white crystalline powder | [2][6] |
| Solubility in Water | Slightly soluble to practically insoluble | [2][6][8] |
| Solubility in Organic Solvents | - DMSO: ~20 mg/mL- DMF: ~30 mg/mL- Methanol: Sparingly soluble- Ethanol: Slightly soluble | [7] |
| Storage Temperature (Solid) | -20°C | [7] |
| Stability in Solution | Undergoes hydrolytic decomposition upon standing and heating.[9] Aqueous solutions are not recommended for storage for more than one day.[7] Prone to degradation in acidic (1 M HCl) and alkaline (1 M NaOH) conditions.[10] |
Experimental Protocols
The following protocols detail the preparation of hydrochlorothiazide stock solutions using common organic solvents suitable for cell culture applications. It is crucial to use high-purity hydrochlorothiazide and sterile techniques to avoid contamination of cell cultures.
Protocol 1: Preparation of a 10 mM Hydrochlorothiazide Stock Solution in DMSO
Materials:
-
Hydrochlorothiazide (crystalline solid, ≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of Hydrochlorothiazide:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 297.74 g/mol x 1000 mg/g
-
Mass (mg) = 2.9774 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 2.98 mg of hydrochlorothiazide directly into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.98 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but prolonged heating should be avoided due to potential degradation.[9]
-
-
Sterilization and Aliquoting:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it can be challenging.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C, protected from light. The stability of the compound in solution should be considered, and freshly prepared solutions are recommended.[5]
-
Protocol 2: Preparation of a 20 mM Hydrochlorothiazide Stock Solution in DMF
Materials:
-
Hydrochlorothiazide (crystalline solid, ≥98% purity)
-
Dimethylformamide (DMF), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of Hydrochlorothiazide:
-
To prepare 1 mL of a 20 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = 20 mmol/L x 0.001 L x 297.74 g/mol x 1000 mg/g
-
Mass (mg) = 5.9548 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Accurately weigh approximately 5.95 mg of hydrochlorothiazide into the tube and record the precise weight.
-
-
Dissolution:
-
Add the calculated volume of sterile DMF to the tube to reach a final concentration of 20 mM.
-
Securely cap the tube and vortex until the hydrochlorothiazide is fully dissolved.
-
-
Sterilization and Aliquoting:
-
Assuming the use of sterile materials and aseptic technique, the resulting stock solution should be sterile.
-
Divide the stock solution into smaller aliquots for single-use to minimize freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots in a freezer at -20°C and protect them from light. For maximum solubility in aqueous buffers for working solutions, it is recommended to first dissolve HCTZ in DMF and then dilute with the aqueous buffer of choice.[7]
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing HCTZ stock solutions.
Known Signaling Pathways Affected by Hydrochlorothiazide
Caption: Signaling pathways influenced by HCTZ.
References
- 1. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 2. Hydrochlorothiazide CAS#: 58-93-5 [m.chemicalbook.com]
- 3. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Hydrochlorothiazide - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Avalide (Irbesartan/Hydrochlorothiazide) in Cardiovascular Disease Research Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Avalide is a fixed-dose combination therapy consisting of irbesartan (B333), an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic.[1][2] This combination leverages two distinct and complementary mechanisms to manage hypertension, a primary risk factor for a range of cardiovascular diseases. In preclinical research, the individual components and their combination are valuable tools for investigating the pathophysiology of cardiovascular conditions such as hypertension, cardiac hypertrophy, ventricular remodeling, and heart failure.[3][4][5] These notes provide an overview of the application of this combination therapy in relevant animal models, including data summaries and detailed experimental protocols.
Mechanism of Action
The therapeutic effect of this compound stems from the synergistic action of its two components, which interrupt cardiovascular disease pathways at different points.
-
Irbesartan: As a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, irbesartan blocks the primary effects of angiotensin II.[1][6] These effects include vasoconstriction, aldosterone (B195564) synthesis and release, cardiac stimulation, and renal sodium reabsorption. By inhibiting the AT1 receptor, irbesartan leads to vasodilation, reduced aldosterone levels, and an overall decrease in blood pressure, which helps to mitigate pathological cardiac remodeling.[4][5][7]
-
Hydrochlorothiazide (HCTZ): HCTZ is a diuretic that acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney.[8][9][10] This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium and water (diuresis).[8][10] The initial reduction in blood pressure is due to a decrease in blood volume and cardiac output.[8] Over time, HCTZ also contributes to a reduction in peripheral vascular resistance, although the exact mechanism for this long-term effect is not fully understood.[9][10]
The combination of an ARB with a low-dose diuretic provides an additive antihypertensive effect.[1][11] The diuretic-induced increase in plasma renin activity is counteracted by the ARB, leading to a more potent and sustained reduction in blood pressure compared to either agent alone.[1]
Applications in Cardiovascular Research Models
The combination of irbesartan and HCTZ is particularly effective in models of hypertension and associated end-organ damage, such as cardiac remodeling.
Hypertension Models
In spontaneously hypertensive rats (SHR), a common model for essential hypertension, the combination of irbesartan with a thiazide diuretic resulted in a more profound decrease in blood pressure than irbesartan monotherapy.[3] This enhanced effect is attributed to the inhibition of sympathetic activity and anti-oxidant effects in the brain.[3] Studies in renal hypertensive dogs also demonstrate a synergistic pharmacodynamic interaction between irbesartan and HCTZ, leading to greater blood pressure reduction.[11]
| Model | Treatment | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR-cp) with Metabolic Syndrome | Irbesartan (IRB) + Trichlormethiazide (B1682463) (TCM) | Blood pressure was decreased more profoundly with IRB/TCM combination therapy compared to IRB monotherapy. | [3] |
| 16-month-old Spontaneously Hypertensive Rats (SHR) | Irbesartan (20 mg/kg/d for 8 weeks) | Reduced systolic blood pressure and heart weight to body weight ratio compared to non-treated SHRs. | [4] |
| Renal Hypertensive Dogs | Irbesartan + HCTZ (8 days) | The combination had a greater blood pressure-lowering action than irbesartan alone, indicating a synergistic interaction. | [11] |
| Nω-nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rats | L-NAME (40 mg/kg/day for 4-7 weeks) | L-NAME treatment significantly increased blood pressure and the left ventricular weight to body weight ratio. | [12] |
Cardiac Remodeling and Heart Failure Models
Irbesartan has been shown to counteract the functional and structural remodeling of the heart in hypertensive and post-myocardial infarction (MI) models. In SHRs, irbesartan treatment largely counteracts the development of myocyte hypertrophy and associated functional changes.[4] In rats with MI induced by coronary artery ligation, irbesartan treatment for 5 weeks reduced the left ventricular mass index, decreased collagen deposition, and improved overall cardiac function.[5][13] These beneficial effects are linked to the inhibition of cardiac aldosterone synthesis and the reduction of cardiac interstitial fibrosis.[5][13] While studies often focus on irbesartan alone, the enhanced blood pressure control offered by the combination with HCTZ is expected to provide additional protection against pressure overload-induced cardiac remodeling.
| Model | Treatment | Key Findings | Reference |
| Post-Myocardial Infarction (MI) Rats (Sprague-Dawley) | Irbesartan (100 mg/kg/day for 5 weeks) | Significantly decreased Left Ventricular Mass Index (LVMI) and collagen volume fraction (CVF), indicating reduced cardiac hypertrophy and fibrosis. | [13] |
| Post-Myocardial Infarction (MI) Rats (Sprague-Dawley) | Irbesartan (6 weeks) | Effectively decreased ventricular hypertrophy and normalized atrial natriuretic peptide (ANP) expression, independent of ventricular loading conditions. | [7] |
| 16-month-old Spontaneously Hypertensive Rats (SHR) | Irbesartan (20 mg/kg/d for 8 weeks) | Reduced myocyte hypertrophy and shortened action potential duration in isolated ventricular myocytes. | [4] |
Experimental Protocols
Protocol 1: Induction of Hypertension in Rats using L-NAME
This protocol describes a widely used method for inducing nitric oxide-deficient hypertension.[12][14][15]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.[14]
-
Weight: 200-250 g.[14]
-
Acclimatization: House animals in a temperature-controlled room with a 12-hour light/dark cycle for at least one week before the experiment.[14] Provide free access to standard chow and water.[14]
2. Materials:
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
Distilled water or saline for vehicle
-
Oral gavage needles
-
Blood pressure measurement system (e.g., non-invasive tail-cuff plethysmography)[14][16]
3. Procedure:
-
Baseline Measurement: Before starting treatment, train the rats to accept the tail-cuff measurement device to minimize stress and record stable baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for one week.[14][16]
-
Animal Grouping: Randomly divide rats into experimental groups (n=8-10 per group), for example:
-
Control Group: Receives regular drinking water or vehicle.
-
L-NAME Group: Receives L-NAME to induce hypertension.
-
L-NAME + this compound Group: Receives L-NAME and the therapeutic compound.
-
-
Hypertension Induction: Administer L-NAME at a dose of 40 mg/kg/day for 4 to 8 weeks.[12][15] Administration can be done by dissolving L-NAME in the drinking water or by daily oral gavage for precise dosing.[12][14] The control group should receive the vehicle via the same route.
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly throughout the study period.[14] A sustained increase in blood pressure in the L-NAME group compared to the control group indicates successful induction of hypertension.[12]
Protocol 2: Drug Administration and Efficacy Evaluation
1. Drug Preparation and Administration:
-
Prepare this compound (or its individual components, irbesartan and HCTZ) by suspending the finely ground tablets/powder in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or 2% gum acacia)[15].
-
Administer the drug suspension daily via oral gavage. Doses should be based on preclinical studies; for example, irbesartan has been tested at doses ranging from 20 mg/kg to 100 mg/kg in rats.[4][5]
-
Treatment should commence either concurrently with L-NAME administration or after hypertension has been established, depending on the study's objective (prevention vs. treatment).
2. Endpoint Analysis:
-
Hemodynamic Monitoring: Continue weekly blood pressure measurements to assess the therapeutic effect.
-
Tissue Collection: At the end of the study, euthanize the animals and collect hearts and kidneys.
-
Cardiac Hypertrophy Assessment: Weigh the hearts and calculate the heart weight to body weight ratio (HW/BW) or left ventricular weight to body weight ratio (LVW/BW) as an index of hypertrophy.[4][12]
-
Histological Analysis: Fix heart tissue in 10% formalin, embed in paraffin, and section for staining. Use Masson's trichrome stain to visualize and quantify collagen deposition (fibrosis).[13] Use Hematoxylin and Eosin (H&E) staining to assess myocyte size and morphology.
-
Biomarker Analysis: Collect blood samples for analysis of plasma biomarkers related to cardiovascular function and renal function (e.g., aldosterone, creatinine).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining irbesartan and trichlormethiazide enhances blood pressure reduction via inhibition of sympathetic activity without adverse effects on metabolism in hypertensive rats with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with irbesartan counteracts the functional remodeling of ventricular myocytes from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irbesartan May Ameliorate Ventricular Remodeling by Inhibiting CREB-Mediated Cardiac Aldosterone Synthesis in Rats with Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irbesartan vs Irbesartan Plus Hydrochlorothiazide [medscape.com]
- 7. Angiotensin type 1 receptor antagonism with irbesartan inhibits ventricular hypertrophy and improves diastolic function in the remodeling post-myocardial infarction ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 11. Pharmacokinetic and pharmacodynamic interaction between irbesartan and hydrochlorothiazide in renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Inhibition of L-NAME-Induced Hypertension by Combined Treatment With Apocynin and Catalase: The Role of Nox 4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Irbesartan & Hydrochlorothiazide In Vitro DDI Studies
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for in vitro drug-drug interaction (DDI) studies involving irbesartan (B333) and hydrochlorothiazide (B1673439).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways and transporters to consider for an in vitro DDI study of irbesartan and hydrochlorothiazide?
A: The primary focus should be on the metabolism of irbesartan by Cytochrome P450 enzymes and its interaction with efflux transporters.
-
Irbesartan: It is mainly metabolized by the CYP2C9 enzyme, with negligible metabolism by CYP3A4.[1][2][3][4] It does not significantly induce or inhibit most other common CYP isoforms at therapeutic concentrations.[1][3][4] Additionally, irbesartan has been shown to be an inhibitor of the P-glycoprotein (P-gp) transporter in vitro.[5]
-
Hydrochlorothiazide: This compound is not metabolized and is eliminated unchanged by the kidneys.[1][2][3] Therefore, metabolism-based interactions are not expected.
Q2: Which CYP isoforms should be prioritized in an inhibition screening assay?
A: For irbesartan, CYP2C9 is the most critical isoform to investigate for potential interactions.[1][6] However, it is standard practice in drug development to screen against a panel of major CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to provide a comprehensive DDI profile, as recommended by regulatory agencies.[7][8][9]
Q3: Is a Caco-2 permeability assay relevant for this drug combination?
A: Yes, a Caco-2 assay is highly relevant, primarily for evaluating irbesartan's potential as a P-gp inhibitor.[5] Caco-2 cells express key efflux transporters like P-gp and BCRP, making them a standard model for assessing a drug's potential to affect the intestinal absorption of co-administered drugs that are substrates of these transporters.[10][11][12]
Q4: How do I experimentally determine if a compound is an efflux transporter substrate or inhibitor in a Caco-2 assay?
A: This is determined by performing a bidirectional transport assay and calculating the efflux ratio (ER). The apparent permeability (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the compound is a substrate of active efflux.[11] To confirm inhibition, the assay is run with and without a known inhibitor of the transporter (e.g., verapamil (B1683045) for P-gp). A significant reduction in the ER in the presence of the inhibitor confirms the interaction.[11]
Q5: What are the recommended analytical methods for simultaneously quantifying irbesartan and hydrochlorothiazide in in vitro assay samples?
A: Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (U-HPLC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and short analysis time, making it ideal for complex biological matrices.[13] Several HPLC-UV and spectrophotometric methods have also been successfully developed and validated for this purpose.[14][15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Metabolic Interaction Profile
| Compound | Primary Metabolic Enzyme | Known In Vitro Inhibitory Effect | Ki or IC50 Value (µM) |
|---|---|---|---|
| Irbesartan | CYP2C9[1][3][4] | Weak inhibitor of CYP2C9 | Ki = 24.5 |
| Weak inhibitor of CYP1A2 & CYP3A4 | IC50 = 200 - 500 | ||
| Hydrochlorothiazide | Not Metabolized[1][3] | N/A | N/A |
Data sourced from an in vitro study using human liver microsomes.[6]
Table 2: In Vitro P-glycoprotein (P-gp) Interaction Data
| Compound | Transporter | Effect | IC50 Value (µM) |
|---|---|---|---|
| Irbesartan | P-gp | Inhibition | 34.0[5] |
| Hydrochlorothiazide | P-gp | Not reported as a significant interactor | N/A |
Data sourced from an in vitro study using Caco-2 cells and hMDR1-expressing membranes.[5]
Troubleshooting Guides
Guide 1: Troubleshooting CYP Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values for irbesartan. | Poor aqueous solubility: Irbesartan may precipitate at higher concentrations in the assay buffer. | Confirm the solubility of irbesartan in the final assay media. Consider using a lower concentration of organic solvent (e.g., DMSO <0.5%) or adding a solubility enhancer if necessary.[17] |
| Non-specific binding: The compound may bind to the microsomal proteins, reducing the unbound concentration available to interact with the enzyme. | Measure the fraction of compound unbound in the microsomal incubation (fumic) and correct the nominal concentration to reflect the true unbound concentration.[17] | |
| Incorrect substrate concentration: IC50 values for competitive inhibitors are dependent on the substrate concentration used relative to its Km value. | Ensure the probe substrate concentration is at or below its Km for the specific CYP isoform to accurately determine Ki values. | |
| No inhibition observed when it is expected. | Compound instability: The test compound may be rapidly metabolized by the microsomes during the pre-incubation or incubation period. | Assess the stability of irbesartan in human liver microsomes over the assay time course. If unstable, a shorter incubation time may be required. |
| Analytical interference: The test compound or its metabolites may interfere with the detection of the probe substrate's metabolite. | Verify the specificity of the LC-MS/MS method. Ensure there are no co-eluting peaks at the same mass transition as the analyte of interest. |
Guide 2: Troubleshooting Caco-2 Permeability Assays
| Problem | Potential Cause | Recommended Solution |
| Low Transepithelial Electrical Resistance (TEER) values. | Incomplete monolayer formation: Cells may not have been cultured long enough (typically 21 days) or at the proper density. | Ensure cells are seeded at the correct density and allowed sufficient time to differentiate. Monitor TEER values regularly until they plateau at an acceptable level (e.g., >300 Ω·cm²). |
| Cell toxicity: The test compound or vehicle (e.g., DMSO) concentration may be toxic to the Caco-2 cells, disrupting the monolayer.[17] | Perform a cytotoxicity assay (e.g., MTT or LDH) at the highest test concentration. If toxic, reduce the concentration. Keep final DMSO concentration low (typically ≤1%). | |
| Overcrowding/Dome formation: Over-confluent cells can form multicellular layers or domes, compromising the monolayer integrity.[18] | Optimize cell seeding density and culture duration to avoid overgrowth before the assay is performed. | |
| Low compound recovery (<70%). | Poor aqueous solubility: The compound precipitates in the apical or basolateral buffer.[10][19][20] | Measure the compound's solubility in the assay buffer. If solubility is an issue, consider adding a small amount of BSA to the basolateral chamber or using a different buffer system. |
| Non-specific binding: The compound adsorbs to the plastic walls of the Transwell plate or other labware.[11] | Use low-binding plates. Include a control incubation without cells (plate binding control) to quantify the amount of compound lost to adsorption. | |
| Compound instability: The compound degrades in the buffer or is metabolized by enzymes within the Caco-2 cells.[11] | Assess the stability of the compound in the assay buffer and in the presence of Caco-2 cell lysate. If metabolism is suspected, quantify major metabolites. |
Experimental Protocols
Protocol 1: Generalized CYP450 Inhibition Assay (IC50 Determination)
This protocol provides a general workflow for determining the IC50 of a test compound (e.g., irbesartan) against a specific CYP isoform (e.g., CYP2C9) using human liver microsomes (HLM).
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution plate to achieve final assay concentrations (e.g., 0.1 to 100 µM).
-
Prepare a stock solution of a CYP2C9-specific probe substrate (e.g., diclofenac) in an appropriate solvent.
-
Prepare HLM (e.g., at 0.2-0.5 mg/mL) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Prepare an NADPH-regenerating system (cofactor solution).
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the HLM suspension, phosphate buffer, and varying concentrations of the test compound or vehicle control. Pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Add the probe substrate to all wells to start the metabolic reaction.
-
Incubate: Immediately add the cofactor solution to initiate the reaction. Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.[21]
-
Calculate the percent inhibition at each test compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).[9]
-
Protocol 2: Generalized Caco-2 Bidirectional Permeability Assay
This protocol describes a general method for assessing the permeability of a compound and identifying its potential as a substrate for efflux transporters.
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell filter inserts (e.g., 12-well or 24-well plates) at an appropriate density.
-
Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of each well using a voltmeter. Only use monolayers with TEER values above a pre-defined threshold (e.g., >300 Ω·cm²).
-
Optionally, confirm integrity by measuring the permeability of a low-permeability paracellular marker (e.g., Lucifer yellow).
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the test compound in transport buffer to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) chamber. Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 60-120 minutes).
-
At the end of the incubation, take samples from both the donor and receiver chambers for analysis.
-
-
Analysis and Data Interpretation:
-
Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.
-
Calculate the efflux ratio (ER = Papp B-A / Papp A-B) to determine if the compound is a substrate for active efflux.[11]
-
Visualizations
Caption: Workflow for a CYP450 inhibition (IC50) experiment.
Caption: Workflow for a Caco-2 bidirectional permeability assay.
References
- 1. drugs.com [drugs.com]
- 2. products.sanofi.us [products.sanofi.us]
- 3. These highlights do not include all the information needed to use IRBESARTAN and HYDROCHLOROTHIAZIDE TABLETS safely and effectively. See full prescribing information for IRBESARTAN and HYDROCHLOROTHIAZIDE TABLETS. IRBESARTAN and HYDROCHLOROTHIAZIDE Tablets, for oral use Initial U.S. Approval: 1997 [dailymed.nlm.nih.gov]
- 4. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Interaction of angiotensin II type 1 receptor blockers with P-gp substrates in Caco-2 cells and hMDR1-expressing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro inhibition screening of human hepatic P450 enzymes by five angiotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. iqpc.com [iqpc.com]
- 13. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phmethods.net [phmethods.net]
- 15. biomedres.us [biomedres.us]
- 16. jpsionline.com [jpsionline.com]
- 17. certara.com [certara.com]
- 18. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 21. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Stability of Irbesartan and Hydrochlorothiazide Under Stress Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting stability studies on irbesartan (B333) and hydrochlorothiazide (B1673439) under various stress conditions.
Summary of Forced Degradation Studies
Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of drug substances. The following tables summarize the quantitative data from various studies on the degradation of irbesartan and hydrochlorothiazide under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Table 1: Summary of Irbesartan Degradation under Stress Conditions
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 1 N HCl | 2 hours | 80°C | 1.60 | [1] |
| 0.1N HCl | 1 hour | 60°C | 31.04 | [2][3] | |
| 0.1 M HCl | 24 hours | 80°C | Gradual Degradation | [4] | |
| Alkaline | 0.1 N NaOH | 2 hours | 80°C | Slight Decomposition | [1] |
| 0.1N NaOH | 1 hour | 60°C | 18.41 | [2] | |
| 0.1 M NaOH | 3 hours | 80°C | Complete Degradation | [5] | |
| Oxidative | 1% H₂O₂ | 2 hours | 80°C | Slight Decomposition | [1] |
| 3% H₂O₂ | 4 hours | Room Temp | Stable | [2][3] | |
| Thermal | Hot Air Oven | 48 hours | 60°C | Stable | [2][3] |
| Hot Air Oven | 60 days | 50°C | Not Specified | [4] | |
| Dry Heat | 48 hours | 80°C | Not Specified | [6] | |
| Photolytic | UV Light | 48 hours | Not Specified | Stable | [2][3] |
| Sunlight | 2 days | Not Specified | Not Specified | [4] |
Table 2: Summary of Hydrochlorothiazide Degradation under Stress Conditions
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 1 N HCl | 2 hours | 80°C | 2.24 | [1] |
| Not Specified | 1 hour | 60°C | 30.02 | [2][3] | |
| Alkaline | 0.1 N NaOH | 2 hours | 80°C | Slight Decomposition | [1] |
| 0.1N NaOH | 6 hours | Not Specified | 35.63 | [2] | |
| Oxidative | 1% H₂O₂ | 2 hours | 80°C | Slight Decomposition | [1] |
| 3% H₂O₂ | 2 hours | Room Temp | 20.59 | [2][3] | |
| 3% H₂O₂ | 4 hours | Room Temp | 33.91 | [2][3] | |
| Thermal | Hot Air Oven | 48 hours | 60°C | Stable | [2][3] |
| Photolytic | UV Light | 48 hours | Not Specified | Stable | [2][3] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the stability studies of irbesartan and hydrochlorothiazide.
Acidic Degradation Protocol
-
Objective: To assess the stability of the drug substances in acidic conditions.
-
Procedure:
-
Prepare a stock solution of irbesartan and hydrochlorothiazide in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Treat the solution with 1 N HCl.[1]
-
Reflux the mixture for 2 hours in a thermostat-controlled water bath maintained at 80°C.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
Filter the sample through a 0.45 µm filter before injecting it into the HPLC system.[1]
-
Alkaline Degradation Protocol
-
Objective: To evaluate the stability of the drug substances under basic conditions.
-
Procedure:
-
Prepare a stock solution of irbesartan and hydrochlorothiazide.
-
Add 0.1 N NaOH to the drug solution.[1]
-
Reflux the mixture for 2 hours at 80°C.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate concentration of HCl.
-
Dilute the final solution with the mobile phase to the desired concentration.
-
Filter the sample using a 0.45 µm filter prior to HPLC analysis.[1]
-
Oxidative Degradation Protocol
-
Objective: To determine the susceptibility of the drug substances to oxidation.
-
Procedure:
-
Prepare a stock solution of the combined formulation of irbesartan and hydrochlorothiazide.
-
Treat the solution with 1% hydrogen peroxide (H₂O₂).[1]
-
Reflux the sample for 2 hours in a thermostat maintained at 80°C.[1]
-
Cool the stressed sample to room temperature.
-
Dilute with the mobile phase as required.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.[1]
-
Thermal Degradation Protocol
-
Objective: To investigate the effect of high temperature on the stability of the drug substances.
-
Procedure:
-
Place the solid drug substances (irbesartan and hydrochlorothiazide) in a hot air oven.
-
After the exposure period, allow the samples to cool to room temperature.
-
Prepare solutions of the heat-treated samples in a suitable solvent and dilute to the target concentration for analysis.
-
Photolytic Degradation Protocol
-
Objective: To assess the stability of the drug substances when exposed to light.
-
Procedure:
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers might encounter during their stability experiments with irbesartan and hydrochlorothiazide.
Question: Why am I not seeing any degradation under acidic/alkaline conditions?
Answer:
-
Insufficient Stress: The concentration of the acid/base or the temperature may be too low, or the duration of the stress may be too short. Consider increasing the molarity of the acid/base, raising the temperature (e.g., to 80°C), or extending the reflux time.
-
Drug Concentration: The initial concentration of your drug substance might be too high, making the degradation percentage seem insignificant. Ensure your analytical method is sensitive enough to detect small changes.
-
Neutralization: Ensure proper neutralization of the sample before analysis, as extreme pH can affect chromatographic performance and column integrity.
Question: My chromatogram shows peak splitting or tailing for the parent drug peaks after stress testing. What could be the cause?
Answer:
-
Co-elution of Degradation Products: A degradation product might be co-eluting with the parent peak. A peak purity analysis using a photodiode array (PDA) detector can help confirm if the peak is homogenous.[7] If not, you will need to optimize your chromatographic method (e.g., change the mobile phase composition, gradient, or column) to resolve the peaks.
-
Column Overload: The concentration of your injected sample might be too high. Try diluting your sample.
-
pH of Mobile Phase: The pH of your mobile phase may not be optimal for the analytes. Ensure the pH is controlled and appropriate for the pKa of irbesartan and hydrochlorothiazide.
Question: I am observing significant degradation of hydrochlorothiazide under oxidative stress, but irbesartan appears stable. Is this expected?
Answer: Yes, this is consistent with reported findings. Several studies have shown that hydrochlorothiazide is susceptible to oxidative degradation, while irbesartan is relatively stable under the same conditions.[2][3]
Question: What is a suitable HPLC method for separating irbesartan, hydrochlorothiazide, and their degradation products?
Answer: A common approach is a reverse-phase HPLC method. Here is a representative example:
-
Mobile Phase: A mixture of 50mM Ammonium acetate (B1210297) and Acetonitrile (70:30% v/v).[2][3]
-
Flow Rate: 1.0 mL/min.
Question: How can I confirm that my analytical method is "stability-indicating"?
Answer: A method is considered stability-indicating if it can accurately measure the active pharmaceutical ingredients (APIs) without interference from any degradation products, impurities, or excipients. To validate this, you must perform forced degradation studies and demonstrate that the degradation product peaks are well-resolved from the main drug peaks. Peak purity analysis using a PDA detector is a critical tool for this assessment.[7]
Visualizations
The following diagrams illustrate the experimental workflow for forced degradation studies and the logical relationship of the stability testing process.
Caption: Experimental workflow for forced degradation studies.
Caption: Logical flow for establishing a stability-indicating method.
References
Technical Support Center: Investigating Off-Target Effects of Irbesartan in Cell Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of irbesartan (B333) in cell signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary, well-documented off-target effects of irbesartan?
A1: Beyond its primary function as an Angiotensin II Type 1 (AT1) receptor antagonist, irbesartan has several documented off-target effects. The most notable is its activity as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2][3] Additionally, studies have shown that irbesartan can modulate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway and the p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathway, independent of its AT1 receptor blockade.[4]
Q2: At what concentrations are these off-target effects typically observed in in-vitro experiments?
A2: Off-target effects of irbesartan are generally observed at concentrations higher than those required for AT1 receptor antagonism. For instance, the Ki for AT1 receptor binding is in the low nanomolar range (around 4.05 nM), while PPAR-γ activation is typically seen in the micromolar range (1-100 µM).[5][6][7][8] It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects in your specific experimental system.
Q3: How can I differentiate between AT1 receptor-mediated and off-target effects in my experiments?
A3: To dissect the specific effects of irbesartan, consider the following experimental controls:
-
Use of other Angiotensin II Receptor Blockers (ARBs): Compare the effects of irbesartan with other ARBs that have different off-target profiles. For example, telmisartan (B1682998) is a stronger PPAR-γ agonist, while eprosartan (B1671555) has little to no PPAR-γ activity.[9][10] Losartan shows weaker PPAR-γ activation than irbesartan.[5]
-
AT1 Receptor Knockdown/Knockout Models: Utilize cell lines or animal models where the AT1 receptor has been genetically knocked out or knocked down to eliminate its contribution to the observed effects.[2]
-
Pharmacological Antagonists: For suspected PPAR-γ effects, use a PPAR-γ antagonist like GW9662 to see if it reverses the effects of irbesartan.[3]
Q4: There are conflicting reports on irbesartan's effect on angiogenesis. How should I approach this in my research?
A4: The literature on irbesartan and angiogenesis is indeed contradictory, with some studies reporting pro-angiogenic effects and others suggesting anti-angiogenic properties. This discrepancy may be due to differences in experimental models (e.g., cell types, in vivo vs. in vitro), irbesartan concentrations, and the specific angiogenic stimuli used. When designing your experiments, it is important to clearly define your model system and consider a range of irbesartan concentrations. A tube formation assay is a common in-vitro method to assess angiogenesis.
Data Presentation
Table 1: Comparative PPAR-γ Activation by Different Angiotensin II Receptor Blockers (ARBs)
| ARB | Relative PPAR-γ Activation (Compared to Vehicle Control) |
| Irbesartan | 2- to 3-fold |
| Telmisartan | ~27-fold |
| Losartan | Slight (2- to 3-fold) |
| Eprosartan | No significant activation |
Data compiled from Benson et al.[5]
Table 2: On-Target vs. Off-Target Concentrations of Irbesartan
| Target | Metric | Concentration |
| AT1 Receptor | Ki | ~4.05 nM |
| PPAR-γ | EC50 for transcriptional activation | ~27 µM |
| PPAR-γ | Significant activation in cell-based assays | 10 µM |
Data compiled from various sources.[6][7][8]
Experimental Protocols
Protocol 1: PPAR-γ Reporter Assay
Objective: To quantify the activation of PPAR-γ by irbesartan.
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with a PPAR-γ expression plasmid, a retinoid X receptor (RXR) expression plasmid (PPAR-γ's heterodimer partner), and a luciferase reporter plasmid containing PPAR response elements (PPREs).
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Include a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, treat cells with varying concentrations of irbesartan (e.g., 1-100 µM).
-
Include a vehicle control (e.g., DMSO) and a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Plot the normalized data to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Western Blot for Phospho-Smad2/3
Objective: To assess the effect of irbesartan on the TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., fibroblasts, epithelial cells) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with irbesartan for 1-2 hours before stimulating with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Smad2 and phospho-Smad3 overnight at 4°C. Also, probe for total Smad2/3 and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Endothelial Tube Formation Assay
Objective: To evaluate the pro- or anti-angiogenic effects of irbesartan in vitro.
Methodology:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of varying concentrations of irbesartan.
-
Include a vehicle control and appropriate positive (e.g., VEGF) and negative (e.g., suramin) controls for angiogenesis.
-
-
Incubation and Imaging:
-
Quantification:
-
Analyze the images to quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Troubleshooting Guides
PPAR-γ Reporter Assay
| Issue | Possible Cause | Suggested Solution |
| High background signal | - Autofluorescence from the compound. - Contamination of reagents. | - Use white-walled plates to reduce crosstalk. - Prepare fresh reagents. |
| Low or no signal | - Low transfection efficiency. - Weak promoter in the reporter plasmid. - Reagents are not functional. | - Optimize the DNA-to-transfection reagent ratio. - Use a reporter with a stronger promoter. - Check the quality and storage of reagents. |
| High variability between replicates | - Pipetting errors. - Inconsistent cell numbers. | - Use a multichannel pipette and prepare a master mix. - Ensure even cell seeding. |
Western Blot for Phospho-Smad2/3
| Issue | Possible Cause | Suggested Solution |
| Weak or no phospho-protein signal | - Inefficient cell stimulation. - Phosphatase activity during lysis. - Low antibody concentration. | - Optimize TGF-β1 concentration and stimulation time. - Use fresh phosphatase inhibitors in the lysis buffer. - Increase the primary antibody concentration or incubation time. |
| High background | - Insufficient blocking. - High antibody concentration. | - Increase blocking time or change blocking agent (BSA is often preferred for phospho-antibodies). - Titrate primary and secondary antibody concentrations. |
| Multiple non-specific bands | - Antibody cross-reactivity. - Protein degradation. | - Use a more specific antibody. - Ensure fresh protease inhibitors are used during sample preparation. |
Endothelial Tube Formation Assay
| Issue | Possible Cause | Suggested Solution |
| No tube formation in positive control | - Endothelial cells are not healthy or are of high passage number. - Basement membrane extract is of poor quality. | - Use low-passage endothelial cells. - Ensure the basement membrane extract is properly stored and handled. |
| Cells form clumps instead of tubes | - Cell density is too high. - Basement membrane extract layer is too thin. | - Optimize the cell seeding density. - Ensure an adequate and even layer of the matrix. |
| Inconsistent results | - Variation in the thickness of the basement membrane extract. - Subjective quantification. | - Pipette the matrix carefully to ensure a uniform layer. - Use image analysis software for objective quantification of tube formation. |
Visualizations
Caption: On-target vs. off-target signaling pathways of irbesartan.
Caption: Workflow for troubleshooting irbesartan's off-target effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardiac and renal protective effects of irbesartan via peroxisome proliferator-activated receptorγ-hepatocyte growth factor pathway independent of angiotensin II Type 1a receptor blockade in mouse model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of metabolic syndrome by irbesartan via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irbesartan suppresses cardiac toxicity induced by doxorubicin via regulating the p38-MAPK/NF-κB and TGF-β1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Angiotensin type 1 receptor blockers induce peroxisome proliferator-activated receptor-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
Technical Support Center: Hydrochlorothiazide-Induced Electrolyte Imbalance in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues during animal studies on hydrochlorothiazide (B1673439) (HCTZ)-induced electrolyte imbalance.
Frequently Asked Questions (FAQs)
Q1: What are the most common electrolyte imbalances observed in animal models treated with hydrochlorothiazide?
A1: The most frequently reported electrolyte disturbances in animal studies with hydrochlorothiazide are hypokalemia (low potassium) and hyponatremia (low sodium).[1][2][3] Other potential imbalances include hypomagnesemia (low magnesium) and hypercalcemia (high calcium).[4][5]
Q2: How quickly can I expect to see electrolyte imbalances after starting hydrochlorothiazide administration in my animal model?
A2: The onset of electrolyte imbalances can be rapid. For instance, an increase in urinary sodium excretion can be observed on the first day of treatment.[2][6] Significant changes in plasma potassium can be seen within a few days of administration.[1][2] Hyponatremia is often induced within the first two weeks of starting the diuretic.[7][8][9]
Q3: Are there species-specific differences in the response to hydrochlorothiazide?
A3: Yes, while the fundamental mechanism of action is the same, the dosage and the magnitude of the electrolyte imbalance can vary between species. For example, dogs and cats may have a lower relative potency of thiazide diuretics compared to other species, and they are often used as "rescue diuretics" when other treatments fail.[5] It is crucial to consult literature specific to your animal model.
Q4: My animals are developing severe hypokalemia. What are my options to mitigate this?
A4: Several strategies can be employed. Co-administration of a potassium-sparing diuretic like amiloride (B1667095) can counteract the potassium-wasting effects of hydrochlorothiazide.[10] Another approach is dietary potassium supplementation. One study in rats demonstrated that co-administration of date palm fruits, which are rich in potassium, helped to restore serum potassium levels.[11][12]
Q5: I am not observing the expected natriuretic effect after the first day of treatment. Is this normal?
A5: Yes, this is a documented phenomenon. In some rat studies, the initial natriuresis (increased sodium excretion) abates after the first day of treatment.[6] This is thought to be a compensatory mechanism due to increased fractional reabsorption of sodium in the proximal tubules, secondary to the initial sodium depletion.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lack of significant electrolyte imbalance.
-
Possible Cause 1: Incorrect Dosage. The dose of hydrochlorothiazide is critical and can be species-dependent.
-
Troubleshooting: Review the literature for established effective doses in your specific animal model and strain. See the table below for examples of dosages used in published studies.
-
-
Possible Cause 2: Route and Frequency of Administration. The method and timing of drug delivery can impact its efficacy.
-
Troubleshooting: Ensure the chosen route (e.g., oral gavage, in feed) and frequency (e.g., once or twice daily) are appropriate for maintaining therapeutic drug levels. For example, in dogs, hydrochlorothiazide has an onset of action within 2 hours, peaks at 4 hours, and lasts for 12 hours, suggesting a twice-daily dosing regimen may be suitable.[5]
-
-
Possible Cause 3: Animal Diet. The baseline electrolyte content of the animal's diet can influence the outcome.
-
Troubleshooting: Standardize the diet across all experimental groups and ensure it has a known and consistent electrolyte composition. A low-potassium diet, for example, can exacerbate hydrochlorothiazide-induced hypokalemia.[4]
-
Issue 2: Excessive morbidity or mortality in the treated group.
-
Possible Cause 1: Severe Electrolyte Imbalance. Profound hypokalemia or hyponatremia can lead to serious adverse events, including cardiac arrhythmias and neurological dysfunction.[13][14]
-
Troubleshooting: Implement regular monitoring of serum electrolytes. Consider reducing the dose of hydrochlorothiazide or implementing mitigation strategies as described in FAQ 4.
-
-
Possible Cause 2: Dehydration. The diuretic effect of hydrochlorothiazide can lead to significant fluid loss.
-
Troubleshooting: Ensure animals have ad libitum access to water. Monitor for signs of dehydration such as reduced skin turgor and decreased urine output. In some cases, providing a saline solution for drinking might be necessary, but be mindful of how this could affect sodium balance.
-
Data Presentation: Quantitative Effects of Hydrochlorothiazide on Electrolytes in Animal Studies
| Animal Model | Hydrochlorothiazide Dose | Duration | Effect on Serum Potassium | Effect on Serum Sodium | Reference |
| Dog | 1, 3, and 9 mg/kg/day p.o. | 4 days | Dose-dependent decrease | Not specified | [1] |
| Rat (Brattleboro) | In food | 6-7 days | Significant deficit from day 4 | Reduced plasma sodium | [2] |
| Rat (Long-Evans) | Two different doses | 7-10 days | Not specified | Initial natriuresis | [6] |
| Rat | 25 mg/kg daily | 4 weeks | Significant decrease | Not specified | [11] |
| Dog | 1 mg/kg PO q12h | 2 weeks | Significant decrease | Not specified | [15] |
Experimental Protocols
Protocol 1: Induction of Hypokalemia in Dogs
-
Animal Model: Unanesthetized dogs.
-
Drug Administration: Hydrochlorothiazide administered orally at doses of 1, 3, and 9 mg/kg/day for 4 consecutive days.
-
Sample Collection: Blood samples are collected for the analysis of plasma potassium and renin activity.
-
Key Findings: This protocol produces a dose-dependent decrease in plasma potassium and an increase in plasma renin activity.[1]
Protocol 2: Investigation of Antidiuretic Effect and Electrolyte Balance in Rats
-
Animal Model: Brattleboro rats with hereditary hypothalamic diabetes insipidus.
-
Drug Administration: Hydrochlorothiazide is mixed into the food and administered for 6-7 days.
-
Measurements: Daily urine volume and osmolality are measured. Body weight and extracellular volume are determined. Serum and erythrocyte sodium and potassium levels are analyzed at the end of the treatment period.
-
Key Findings: This protocol leads to a sustained decrease in urine volume and an increase in urine osmolality. It also causes a reduction in body weight and extracellular volume, a transient increase in urinary sodium excretion on day one, and a progressive potassium deficit.[2]
Visualizations
Caption: Mechanism of Hydrochlorothiazide Action.
Caption: General Experimental Workflow.
References
- 1. Attenuation of hydrochlorothiazide-induced hypokalemia in dogs by a beta-adrenergic blocking drug, timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antidiuretic effect of chronic hydrochlorothiazide treatment in rats with diabetes insipidus: water and electrolyte balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Diuretics for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiazide-Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amiloride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. phcog.com [phcog.com]
- 13. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 10 Hydrochlorothiazide Side Effects You Should Know About - GoodRx [goodrx.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Irbesartan Dosage in Preclinical Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for using irbesartan (B333) in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for irbesartan? A1: Irbesartan is a selective, non-peptide angiotensin II receptor antagonist that specifically blocks the AT1 subtype receptor.[1][2] By inhibiting the binding of angiotensin II to the AT1 receptor, it prevents vasoconstriction and aldosterone (B195564) secretion, which are key components of the renin-angiotensin system (RAS). This action leads to vasodilation, reduced sodium and water retention, and a lowering of blood pressure.[1][2]
Q2: What are the typical starting dosages for irbesartan in common animal models? A2: Dosages vary significantly based on the animal model, disease state, and route of administration. For hypertension models, oral doses for rats often range from 30 mg/kg/day to 50 mg/kg/day.[3][4] In studies on diabetic nephropathy in mice, a dose of 50 mg/kg/day has been used effectively.[5] For dogs, oral doses of 2 to 5 mg/kg have been tested, with 5 mg/kg showing a significant hypotensive effect.[6] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.[7]
Q3: How should irbesartan be formulated for oral administration in animal studies? A3: Irbesartan is a Biopharmaceutics Classification System (BCS) class II drug, meaning it has low solubility and high permeability.[8] For experimental use, it is often prepared as a suspension. This can be achieved by mixing irbesartan powder with a vehicle such as methylcellulose (B11928114) or creating nanocrystalline suspensions to improve solubility and bioavailability.[8][9] Fast-dissolving tablets have also been developed using superdisintegrants like croscarmellose sodium and sodium starch glycolate.[10][11]
Q4: What are the key pharmacokinetic differences between animal models? A4: Irbesartan's pharmacokinetics, including absorption, distribution, metabolism, and excretion, vary across species.[12] For instance, oral bioavailability is higher in macaques than in rats.[12] In rats and macaques, irbesartan is highly protein-bound, whereas the binding rate is lower in mice and rabbits.[12] The terminal elimination half-life in Beagle dogs was found to be 1.3 hours for a 2 mg/kg dose and 3.7 hours for a 5 mg/kg dose. In rats, the elimination constant can be affected by the disease model; for example, aortic coarctation reduces the plasma elimination of the drug.[13]
Q5: What are the potential side effects of irbesartan in preclinical models? A5: While generally well-tolerated, high doses of irbesartan can lead to adverse effects. In pregnant rats, high doses have been associated with fetal renal abnormalities, including renal pelvic cavitation and hydroureter.[1][14] In long-term studies with rats, findings included mild anemia and hyperplasia of the juxtaglomerular apparatus.[15] Monitoring for changes in renal function (e.g., serum creatinine) and signs of hypotension is advisable.[2][15] Acute oral toxicity is low, with lethal doses in mice and rats being in excess of 2000 mg/kg.[14]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Lack of Efficacy (No significant change in blood pressure) | 1. Suboptimal Dosage: The dose may be too low for the specific animal model or disease state.[7] 2. Poor Formulation: Low solubility may limit absorption and bioavailability.[8][11] 3. Administration Error: Incorrect gavage or injection technique. 4. Timing of Measurement: Blood pressure may be measured outside the peak effective window (Tmax).[16] | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 10, 30, 100 mg/kg) to find the effective concentration.[7] 2. Improve Formulation: Use a suitable vehicle (e.g., methylcellulose) or explore advanced formulations like nanocrystals to enhance solubility.[8][9] 3. Verify Technique: Ensure proper training and execution of the chosen administration route. 4. Optimize Measurement Timing: Based on pharmacokinetic data, measure endpoints around the time of maximum plasma concentration (Tmax), which is typically 2-8 hours post-oral dose in rats.[16] |
| High Variability in Experimental Data | 1. Animal Stress: Handling and measurement procedures can cause stress-induced fluctuations in blood pressure. 2. Inconsistent Dosing Time: Varying the time of day for drug administration can affect circadian rhythms and drug response. 3. Instrument Calibration: Inaccurate readings from uncalibrated equipment. | 1. Acclimatize Animals: Allow for a sufficient acclimatization period for both the housing environment and the measurement procedure (e.g., tail-cuff).[17] 2. Standardize Procedures: Administer the drug and perform measurements at the same time each day. 3. Calibrate Equipment: Regularly check and calibrate all measurement devices according to the manufacturer's instructions. |
| Observed Adverse Events (e.g., lethargy, renal distress) | 1. Dose Too High: The administered dose may be approaching toxic levels.[14] 2. Volume Depletion: The hypotensive effect may be exacerbated in animals that are volume- or salt-depleted.[18] | 1. Reduce Dosage: Lower the dose to the next level down in your dose-response curve. 2. Monitor Animal Health: Ensure animals have free access to food and water. For specific models, consider a lower starting dose (e.g., 75 mg equivalent in humans for volume-depleted patients).[18] 3. Perform Health Checks: Regularly monitor animal weight, behavior, and key blood markers (e.g., serum creatinine, potassium).[2] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Irbesartan in Preclinical Models
| Species | Route | Dose (mg/kg) | Tmax (h) | Half-life (h) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Rat (Wistar) | IV | 10 | - | ~0.58 (Ke=1.72 h⁻¹) | Elimination is slower in hypertensive models (aortic coarctation). | [13] |
| Rat (Sprague-Dawley) | Oral | 10 | 2 - 8 | >24 (tissue blockade) | Maximal inhibition of AT1 receptors occurred between 2 and 8 hours. | [16] |
| Dog (Beagle) | Oral | 2 | ~4 | 1.3 | Plasma concentration was dose-dependent. | [19] |
| Dog (Beagle) | Oral | 5 | ~4 | 3.7 | 5 mg/kg produced a significant reduction in systolic blood pressure. | [6][19] |
| Mouse, Rat, Rabbit, Macaque | Oral | N/A | - | Long | Characterized by rapid oral absorption and a long terminal half-life in rats and macaques. |[12] |
Table 2: Effective Irbesartan Dosages in Preclinical Studies
| Species | Model / Indication | Route | Effective Dose (mg/kg/day) | Study Duration | Reference |
|---|---|---|---|---|---|
| Rat (Dahl S) | Salt-Induced Hypertension | Subcutaneous | 50 - 150 | 4 weeks | [20] |
| Rat (mRen2-transgenic) | Diabetic Nephropathy | Oral | 0.7 | >2 weeks | [21] |
| Rat (JCR:LA-cp) | Insulin (B600854) Resistance | Oral (in chow) | 30 | 13 weeks | [4] |
| Rat (Wistar) | Inflammation | Oral | 27 | Acute / Sub-acute | [17] |
| Rat (SHR) | Hypertension | Oral | 30 | 8 weeks | [3] |
| Rat (MIRI) | Myocardial Ischemia | Oral | 50 - 200 | N/A | [22] |
| Mouse (db/db) | Diabetic Nephropathy | Oral | 50 | 12 weeks |[5] |
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of irbesartan within the Renin-Angiotensin System and a typical workflow for a dose-optimization study.
Caption: Irbesartan selectively blocks the AT1 receptor, preventing Angiotensin II effects.
Caption: A standard workflow for preclinical dose-optimization experiments.
Troubleshooting Logic
This diagram provides a logical path for troubleshooting common experimental issues.
Caption: A decision tree to diagnose and solve common experimental issues.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
Objective: To provide a standardized method for administering an irbesartan suspension orally to rats.
Materials:
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Irbesartan powder
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Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Weighing scale and spatula
-
Mortar and pestle or homogenizer
-
Sterile water or saline
-
Appropriately sized oral gavage needles (flexible-tipped or straight, 18-20 gauge for adult rats)
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1 mL or 3 mL syringes
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required amount of irbesartan based on the mean body weight of the experimental group and the target dose (mg/kg). Calculate the total volume of suspension needed for the entire group.
-
Formulation Preparation:
-
Weigh the required amount of irbesartan powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. Use a magnetic stirrer or homogenizer for larger volumes.
-
-
Animal Handling:
-
Weigh the rat and record its weight to calculate the precise volume to be administered.
-
Gently restrain the rat, ensuring it cannot move its head. The body should be held firmly but without restricting breathing.
-
-
Gavage Administration:
-
Draw the calculated volume of the irbesartan suspension into the syringe.
-
Measure the gavage needle against the rat's body (from the tip of the nose to the last rib) to estimate the correct insertion depth.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and pass it over the tongue into the esophagus.
-
Crucially, ensure the needle passes without resistance. If resistance is felt, withdraw immediately and restart to avoid tracheal insertion.
-
Once at the correct depth, slowly depress the syringe plunger to deliver the suspension.
-
Gently remove the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring: Observe the animal for a few minutes to ensure there are no signs of distress, such as coughing or difficulty breathing.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Objective: To provide a standardized method for administering irbesartan via intraperitoneal injection to mice.
Materials:
-
Sterile irbesartan solution (ensure it is suitable for injection)
-
25-27 gauge needles[23]
-
1 mL syringes
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight and the solution's concentration. The maximum recommended injection volume is <10 ml/kg (e.g., a 25g mouse should receive <0.25 ml).[23]
-
Animal Restraint:
-
Firmly restrain the mouse by scruffing the neck and back skin to immobilize the head and body.
-
Turn the mouse so its head is pointing downwards and the abdomen is exposed. This position causes the abdominal organs to shift forward, creating a safer injection space in the lower abdomen.
-
-
Injection Site:
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, bevel up. The needle should only penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or colored fluid appears, discard the syringe and restart with a fresh dose.
-
If aspiration is clear, inject the solution smoothly.
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Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of pain, distress, or adverse reaction at the injection site.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A real-world pharmacovigilance analysis of adverse events associated with irbesartan using the FAERS and JADER databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin-adiponectin imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irbesartan-mediated reduction of renal and cardiac damage in insulin resistant JCR : LA-cp rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irbesartan Ameliorates Diabetic Nephropathy by Suppressing the RANKL-RANK-NF-κB Pathway in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics (PK/PD) of irbesartan in Beagle dogs after oral administration at two dose rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sympatho-inhibitory actions of irbesartan in pithed spontaneously hypertensive and Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Formulation Based on Irbesartan Nanocrystals Improve Drug Solubility, Absorbability, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation, modification and evaluation of fast dissolving tablet of irbesartan for hypertension management - Int J Pharm Chem Anal [ijpca.org]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Disposition of irbesartan, an angiotensin II AT1-receptor antagonist, in mice, rats, rabbits, and macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and the cardiovascular effects of irbesartan in aortic coarctated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. makhillpublications.co [makhillpublications.co]
- 18. Irbesartan Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. Prevention of hypertension by irbesartan in Dahl S rats relates to central angiotensin II type 1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Renal protection by low dose irbesartan in diabetic nephropathy is paralleled by a reduction of inflammation, not of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research on cardioprotective effect of irbesartan in rats with myocardial ischemia-reperfusion injury through MAPK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Addressing Poor Aqueous Solubility of Irbesartan
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the challenges associated with the poor aqueous solubility of irbesartan (B333).
Frequently Asked Questions (FAQs)
Q1: Why is my irbesartan not dissolving in water or standard physiological buffers?
A1: Irbesartan's poor aqueous solubility is due to its classification as a Biopharmaceutical Classification System (BCS) Class II compound, which is characterized by high permeability but low solubility.[1][2][3] Its chemical structure includes both acidic (tetrazole) and basic (imidazolinone) functional groups, making it a zwitterionic molecule with pKa values around 3.6 and 4.7. This results in very low water solubility, especially in the pH range of 3 to 5.[4] Furthermore, irbesartan exists in a stable crystalline form which requires significant energy to dissolve.[5][6]
Q2: What is the baseline solubility of irbesartan in common aqueous and organic solvents?
A2: The solubility of irbesartan is highly dependent on the solvent and the pH of the aqueous medium. It is practically insoluble in water but shows improved solubility in some organic solvents and at specific pH values.[3][7] For quantitative data, please refer to the tables in the Data Presentation section below.
Q3: I need to prepare a stock solution for an in vitro experiment. What is the quickest method to dissolve irbesartan?
A3: The most straightforward method is to use an organic cosolvent. Irbesartan is soluble in solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[8] A common practice is to prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in DMSO and then dilute it into your aqueous experimental medium.[8] However, be cautious of the final solvent concentration in your assay, as it can affect experimental results.
Q4: My irbesartan precipitates when I add my DMSO stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?
A4: This phenomenon, known as solvent-shifting, occurs when the high-concentration stock solution is diluted into an aqueous medium where the drug is poorly soluble. The organic solvent (DMSO) disperses, and the local concentration of the cosolvent around the drug molecules drops, causing the poorly soluble irbesartan to precipitate out of the solution. To prevent this, you can try:
-
Reducing the stock concentration: This will result in a lower final DMSO concentration.
-
Using a surfactant or cyclodextrin: Including these in the final aqueous medium can help maintain solubility.
-
Stepwise dilution: Dilute the stock into an intermediate solution that contains some cosolvent before the final dilution into the fully aqueous medium.
Q5: Which advanced solubility enhancement technique is most suitable for my research needs?
A5: The choice of technique depends on your experimental goal. The following diagram outlines a general decision-making process.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. ijrpc.com [ijrpc.com]
- 4. fda.gov [fda.gov]
- 5. Solubility, dissolution rate and bioavailability enhancement of irbesartan by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Improve Solubility and Dissolution of Irbesartan by Fabricating Ternary Solid Dispersions: Optimization and In-Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Hydrochlorothiazide Stability in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of hydrochlorothiazide (B1673439) (HCTZ) during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during HCTZ experiments and offers practical solutions to ensure the integrity of your results.
| Problem | Potential Cause | Recommended Solution |
| High variability in analytical results. | HCTZ degradation due to improper storage or handling. | Store stock solutions in a cool, dark place, preferably at 2-8°C for short-term and -20°C for long-term storage. Prepare fresh working solutions daily. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradants. The primary degradation product is often 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA).[1] Use a stability-indicating HPLC method to resolve HCTZ from its degradation products. |
| Precipitation or cloudiness in HCTZ solutions. | Poor solubility or pH-related instability. | HCTZ is slightly soluble in water but readily soluble in dilute aqueous sodium hydroxide (B78521).[2] Ensure the pH of your solution is appropriate for solubility without accelerating degradation. For neutral pH experiments, co-crystals with excipients like p-aminobenzoic acid can enhance solubility. |
| Discoloration of HCTZ solution (e.g., yellowing). | Photodegradation or oxidative degradation. | Protect solutions from light by using amber glassware or wrapping containers in aluminum foil.[3] Avoid prolonged exposure to air and consider using deaerated solvents. |
| Inconsistent results in cell-based assays. | Phototoxicity of HCTZ degradation products. | Minimize exposure of experimental setups to UV light, as photodegradation products can exhibit increased phototoxicity by acting on cell membranes.[4] |
| Decreased drug dissolution in solid dosage form stability studies. | Cross-linking in gelatin capsules at high humidity. | For studies involving gelatin capsules, consider adding excipients like glycine (B1666218) and citric acid to prevent cross-linking, especially under accelerated stability conditions (e.g., 40°C/75% RH).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause hydrochlorothiazide degradation?
A1: The main factors contributing to HCTZ degradation are pH, light, and temperature. HCTZ is susceptible to hydrolysis in both acidic and alkaline conditions, with the highest degradation observed in 1 M HCl.[6][7] It is also sensitive to UV/Vis light, leading to photodegradation.[6] Elevated temperatures can accelerate both hydrolytic and thermal degradation.[2][8]
Q2: What are the major degradation products of hydrochlorothiazide?
A2: The two major and most commonly identified degradation products of HCTZ are:
-
4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) : This is a primary product of hydrolysis.[1]
-
Chlorothiazide (B1668834) : This can be formed through dehydrogenation.
Other potential degradation products can arise from photodehalogenation and interactions with other substances in a formulation.[9]
Q3: How can I prevent hydrochlorothiazide degradation in my stock and working solutions?
A3: To minimize degradation:
-
pH Control : Maintain the pH of aqueous solutions within a stable range, avoiding strongly acidic or alkaline conditions. Buffers can be used, but their compatibility should be verified.
-
Light Protection : Always store HCTZ solutions in light-resistant containers (e.g., amber vials) or protect them from light exposure by wrapping them in foil.[3]
-
Temperature Control : Store stock solutions at low temperatures (e.g., 0-5°C) to slow down hydrolysis.[2] For long-term storage, freezing at -20°C or -80°C is recommended.
-
Solvent Choice : While HCTZ is soluble in methanol (B129727), it can also degrade in it.[6] For aqueous solutions, using freshly boiled and cooled purified water can minimize dissolved oxygen and reduce oxidative degradation.
Q4: At what pH is hydrochlorothiazide most stable?
A4: Hydrochlorothiazide exhibits greater stability in neutral to slightly acidic conditions. It is prone to degradation in strong acidic (e.g., 1 M HCl) and alkaline (e.g., 1 M NaOH) solutions.[6] Some studies have shown it to be relatively stable at a pH of 2.0.[6]
Q5: Are there any excipients that can affect the stability of hydrochlorothiazide?
A5: Yes, certain excipients can influence HCTZ stability. For instance, alkaline pH modifiers in tablet formulations can increase the local pH and promote hydrolytic degradation.[10] Conversely, some excipients, when used to form co-crystals, can enhance both solubility and stability.
Data on Hydrochlorothiazide Degradation
The following tables summarize quantitative data on HCTZ degradation under various stress conditions.
Table 1: Degradation of Hydrochlorothiazide under Hydrolytic and Oxidative Conditions
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| 0.1N HCl | 60°C | 4 hours | 8.98% | [8] |
| 1 M HCl | 80°C | - | 52.29% | [6] |
| 0.1N NaOH | 60°C | 4 hours | 4.39% | [8] |
| 1 M NaOH | 80°C | - | 37.97% | [6] |
| 3% H₂O₂ | 60°C | 4 hours | 36.13% | [8] |
| Water (Neutral) | 75°C | 24 hours | Stable | [11] |
Table 2: Degradation of Hydrochlorothiazide under Thermal and Photolytic Conditions
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| Thermal (Dry Heat) | 60°C | 48 hours | 14.21% | [8] |
| Thermal (Dry Heat) | 75°C | 24 hours | Stable | [11] |
| Photolytic (UV Light) | Ambient | 48 hours | 13.48% | [8] |
| Photolytic (UV/Vis Light) | - | 1 ICH dose* | 16.71% | [6] |
*1 ICH dose = 18,902 kJ m⁻²
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on hydrochlorothiazide.
-
Objective : To generate potential degradation products of HCTZ under various stress conditions.
-
Materials :
-
Hydrochlorothiazide (pharmaceutical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Purified water (HPLC grade)
-
Hydrochloric acid (1 M and 0.1 N)
-
Sodium hydroxide (1 M and 0.1 N)
-
Hydrogen peroxide (3%)
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
-
Procedure :
-
Preparation of Stock Solution : Prepare a stock solution of HCTZ (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.
-
Acid Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 1 M or 0.1 N HCl. Heat the solution (e.g., at 60°C or 80°C) for a specified duration. Cool and neutralize with NaOH.
-
Alkaline Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 1 M or 0.1 N NaOH. Heat the solution under the same conditions as acid hydrolysis. Cool and neutralize with HCl.
-
Oxidative Degradation : Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature or heat it for a specified time.
-
Thermal Degradation : Expose a solid sample of HCTZ to dry heat in an oven (e.g., 60°C) for a defined period. Dissolve the sample in the solvent for analysis.
-
Photolytic Degradation : Expose the HCTZ solution or solid sample to UV light in a photostability chamber for a specified duration.
-
Sample Analysis : Analyze all stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC method.
-
2. Stability-Indicating HPLC Method
This protocol provides an example of an HPLC method for the analysis of HCTZ and its degradation products.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of methanol and a buffer solution (e.g., potassium dihydrogen phosphate, pH 3.2) in a ratio of 60:40 (v/v).[12]
-
Flow Rate : 1.0 mL/min.[12]
-
Detection Wavelength : 270 nm.[12]
-
Injection Volume : 20 µL.[12]
-
Column Temperature : Ambient or controlled at a specific temperature (e.g., 40°C).[13]
-
-
Procedure :
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of HCTZ and the samples from the forced degradation study at a suitable concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas for HCTZ and any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of HCTZ in the stressed samples to that of the control sample.
-
Visualizations
Caption: Hydrolytic degradation pathway of Hydrochlorothiazide.
Caption: Workflow for a forced degradation study of Hydrochlorothiazide.
References
- 1. ijrpns.com [ijrpns.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Photolytic decomposition of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased phototoxicity of hydrochlorothiazide by photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Confounding Variables in Avalide (Irbesartan/Hydrochlorothiazide) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing confounding variables during clinical research involving Avalide (a combination of irbesartan (B333) and hydrochlorothiazide).
Troubleshooting Guides
Issue: Observed treatment effects of this compound are smaller or larger than expected.
Question: Why might the observed blood pressure reduction in our this compound treatment group be inconsistent with previous studies?
Answer: This discrepancy could be due to uncontrolled confounding variables. It is crucial to assess the baseline characteristics of your study population and compare them to the populations in published literature. Key areas to investigate include:
-
Patient Demographics: Age, sex, and race can influence the efficacy of both irbesartan and hydrochlorothiazide (B1673439). For instance, Black patients may show a more significant response to hydrochlorothiazide than non-black patients.
-
Baseline Health Status: The severity of hypertension, duration of the disease, and the presence of comorbidities can all impact treatment outcomes.
-
Concomitant Medications: The use of other medications can interact with this compound and affect blood pressure. A thorough medication history is essential.
-
Lifestyle Factors: Diet, exercise, smoking, and alcohol consumption are significant confounders that can either enhance or diminish the effects of antihypertensive medications.
-
Medication Adherence: Poor adherence to the treatment regimen is a common reason for a lack of therapeutic effect.[1][2][3][4]
Troubleshooting Steps:
-
Conduct a detailed subgroup analysis: Stratify your data by the potential confounding variables listed above to see if the treatment effect is consistent across subgroups.
-
Statistically adjust for confounders: Use statistical models like Analysis of Covariance (ANCOVA) to adjust for baseline differences in important covariates.
-
Review medication adherence data: If available, analyze pill counts, electronic monitoring data, or serum drug levels to assess adherence.
Issue: A significant number of adverse events are being reported in the this compound group that are not commonly associated with the drug.
Question: Our study is showing a high incidence of a particular adverse event in the this compound arm. How can we determine if this is a true drug effect or due to confounding?
Answer: This could be a case of "confounding by indication," where the underlying health status of the patients receiving this compound is driving the observed association.[5][6][7][8][9] For example, if physicians are more likely to prescribe this compound to patients with more severe hypertension or specific comorbidities, these underlying conditions might be the actual cause of the adverse events.
Troubleshooting Steps:
-
Analyze baseline comorbidity data: Compare the prevalence of comorbidities between the this compound group and the control group.
-
Investigate prescribing patterns: If the study design is observational, analyze the reasons for prescribing this compound. Were there specific patient characteristics that led to this treatment choice?
-
Use propensity score matching: In observational studies, propensity score matching can be used to create treatment and control groups with similar baseline characteristics, helping to mitigate confounding by indication.
-
Review concomitant medications: The adverse event could be due to an interaction between this compound and another medication the participants are taking.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding variables to consider in a clinical trial of this compound?
A1: The most critical confounders can be categorized as follows:
-
Demographic: Age, sex, race/ethnicity.
-
Clinical:
-
Lifestyle:
-
Dietary sodium and potassium intake.
-
Physical activity level.
-
Alcohol consumption.
-
Smoking status.
-
-
Medication-Related:
Q2: How can we control for these confounding variables in our study design?
A2: Several methods can be employed during the study design phase:
-
Randomization: Randomly assigning participants to treatment and control groups helps to ensure that both known and unknown confounders are evenly distributed.
-
Stratified Randomization: This method ensures a balanced representation of key confounding variables (e.g., age, sex, disease severity) across all treatment arms.[13][14]
-
Restriction/Matching: You can restrict the study population to a specific subgroup (e.g., only females aged 50-65) or match participants in the treatment and control groups based on key confounders.
Q3: What statistical methods can be used to adjust for confounding variables during data analysis?
A3: If confounding variables are not fully controlled for in the study design, you can use the following statistical techniques during analysis:
-
Stratification: Analyze the data in subgroups (strata) based on the confounding variable.
-
Multivariate Analysis: Use statistical models such as Analysis of Covariance (ANCOVA) or multiple linear regression to estimate the effect of this compound on blood pressure while statistically controlling for the effects of one or more confounding variables.[15][16][17][18][19]
Q4: Can "white coat hypertension" be a confounding factor in our this compound research?
A4: Yes, "white coat hypertension," where a patient's blood pressure is elevated during in-office visits but normal at other times, can be a significant confounder. It can lead to the misclassification of participants' baseline hypertension status and affect the perceived efficacy of the treatment.
Mitigation Strategy: Incorporate 24-hour ambulatory blood pressure monitoring (ABPM) or home blood pressure monitoring (HBPM) into your study protocol to get a more accurate assessment of a participant's true blood pressure profile.[20][21][22][23]
Data Presentation
Table 1: Prevalence of Key Comorbidities in Hypertensive Patients
| Comorbidity | Prevalence in Hypertensive Patients | Source |
| Obesity | 60.1% | [12] |
| Dyslipidemia | 57.6% | [12] |
| Impaired Fasting Glucose | 45.1% | [12] |
| Diabetes Mellitus | 14.7% - 31.6% | [10][12] |
| Ischemic Heart Disease | 18.9% | [10] |
Table 2: Approximate Systolic Blood Pressure Reduction from Lifestyle Modifications
| Modification | Recommendation | Approximate SBP Reduction (Range) | Source |
| Weight Reduction | Maintain normal body weight (BMI 18.5–24.9 kg/m ²) | 5–20 mmHg per 10 kg weight loss | |
| DASH Eating Plan | Consume a diet rich in fruits, vegetables, and low-fat dairy with reduced saturated and total fat | 8–14 mmHg | |
| Dietary Sodium Reduction | Reduce dietary sodium intake to < 2.4 g sodium or < 6 g sodium chloride per day | 2–8 mmHg | |
| Physical Activity | Engage in regular aerobic physical activity (e.g., brisk walking) for at least 30 minutes per day, most days of the week | 4–9 mmHg | |
| Moderation of Alcohol Consumption | Limit to ≤2 drinks/day for men and ≤1 drink/day for women | 2–4 mmHg |
Experimental Protocols
Protocol 1: Stratified Randomization for an this compound Clinical Trial
Objective: To ensure a balanced distribution of key prognostic factors between the this compound and placebo groups.
Methodology:
-
Identify Stratification Factors: Based on prior research, identify key confounding variables that are expected to influence the outcome (e.g., age, sex, baseline hypertension severity, diabetes status).[13][14]
-
Define Strata: Create mutually exclusive subgroups for each factor. For example:
-
Age: <60 years, ≥60 years
-
Baseline SBP: 140-159 mmHg, ≥160 mmHg
-
Diabetes: Yes, No
-
-
Create a Randomization Plan: For each combination of strata (e.g., males, <60 years, baseline SBP 140-159 mmHg, no diabetes), create a separate block randomization list. This ensures that within each specific subgroup, participants are randomly assigned to either the this compound or placebo group.
-
Participant Enrollment and Allocation: When a new participant is enrolled, determine their stratum based on their characteristics. Then, assign them to the next available treatment allocation within that specific stratum's randomization list.
Protocol 2: Statistical Adjustment using Analysis of Covariance (ANCOVA)
Objective: To statistically control for the effect of a continuous confounding variable (e.g., baseline blood pressure) when comparing the mean blood pressure between the this compound and placebo groups.
Methodology (using statistical software like SPSS or R):
-
Assumptions Check: Verify the assumptions of ANCOVA, including normality of residuals, homogeneity of variances, and homogeneity of regression slopes.
-
Model Specification:
-
Dependent Variable: Change in systolic blood pressure from baseline to the end of the study.
-
Independent Variable (Fixed Factor): Treatment group (this compound vs. Placebo).
-
Covariate: Baseline systolic blood pressure.
-
-
Run the ANCOVA: Execute the ANCOVA procedure in your statistical software.[15][16][17][18][19]
-
Interpret the Output:
-
Examine the main effect of the treatment group. A significant p-value indicates that there is a statistically significant difference in the adjusted mean change in blood pressure between the this compound and placebo groups, after accounting for the influence of baseline blood pressure.
-
The output will provide the adjusted means for each group, which represent the estimated mean change in blood pressure if all participants had the same baseline blood pressure.
-
Mandatory Visualization
References
- 1. ovid.com [ovid.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Impact of blood pressure and medication adherence on clinical outcomes in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Confounding and indication for treatment in evaluation of drug treatment for hypertension - ProQuest [proquest.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Confounding and indication for treatment in evaluation of drug treatment for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using medication history to measure confounding by indication in assessing calcium channel blockers and other antihypertensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment and control for confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. Blood Pressure Control in Patients With Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevalence of Comorbidity among People with Hypertension: The Korea National Health and Nutrition Examination Survey 2007-2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stratified Randomization Explained: A Complete Guide! [upgrad.com]
- 14. Unlocking Stratified Randomization: A Comprehensive Guide for Phase III Clinical Trials [cloudbyz.com]
- 15. sheffield.ac.uk [sheffield.ac.uk]
- 16. statistics.laerd.com [statistics.laerd.com]
- 17. statisticshowto.com [statisticshowto.com]
- 18. aboomsma.webhosting.rug.nl [aboomsma.webhosting.rug.nl]
- 19. m.youtube.com [m.youtube.com]
- 20. clario.com [clario.com]
- 21. Twenty-Four-Hour Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phctrials.ox.ac.uk [phctrials.ox.ac.uk]
- 23. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in AT1 receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II Type 1 (AT1) receptor binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during AT1 receptor binding assays in a question-and-answer format, offering specific solutions to overcome experimental variability.
Q1: Why am I observing high non-specific binding in my assay?
A1: High non-specific binding (NSB) can mask the specific binding signal and is a frequent challenge. It occurs when the radioligand binds to components other than the AT1 receptor, such as filters, lipids, or other proteins.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd). Higher concentrations can lead to increased NSB.
-
Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and reduce non-specific interactions.[1]
-
Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, ensure that equilibrium for specific binding is still achieved.[1]
-
Optimize Washing Steps: For filtration assays, increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[1]
-
Pre-soak Filters: Pre-soaking filter mats (e.g., with 0.3% polyethyleneimine) can help reduce the non-specific binding of the radioligand to the filter itself.
-
Q2: My specific binding signal is very low or absent. What are the potential causes?
A2: A lack of specific binding can be due to several factors related to the integrity of your reagents and the assay conditions.
-
Troubleshooting Steps:
-
Verify Receptor Integrity: Ensure proper storage and handling of your receptor preparation (cell membranes or tissue homogenates). Repeated freeze-thaw cycles can damage receptors. Perform quality control checks, such as a Western blot, to confirm receptor presence and integrity.[1]
-
Check Radioligand Quality: Radiochemicals can degrade over time. Ensure your radioligand is within its recommended shelf life and has been stored correctly (typically at low temperatures and protected from light) to prevent radiolysis.
-
Optimize Receptor Concentration: Use the lowest concentration of the receptor preparation that still provides a robust specific binding signal.[1] Titrate the amount of membrane protein per well to find the optimal concentration.
-
Confirm Ligand Affinity: Ensure you are using a radioligand with high affinity for the AT1 receptor.
-
Q3: I am experiencing poor reproducibility between replicate wells and different experiments. How can I improve this?
A3: Poor reproducibility is a common issue that can often be resolved by standardizing your protocol and ensuring consistent execution.
-
Troubleshooting Steps:
-
Standardize Protocols: Develop and strictly adhere to a detailed, standardized protocol for all assay steps, including reagent preparation, incubation times, and washing procedures.[2]
-
Ensure Consistent Reagent Preparation: Prepare reagents in large batches and aliquot them to minimize batch-to-batch variability.[2]
-
Maintain Consistent Environmental Conditions: Control temperature, pH, and ionic strength as these can all influence binding interactions.[2]
-
Pipetting Technique: Ensure accurate and consistent pipetting. Calibrate pipettes regularly.
-
Thorough Mixing: Ensure all solutions, especially membrane preparations, are thoroughly and consistently mixed before pipetting to avoid settling of membranes.
-
Personnel Training: Ensure all personnel performing the assay are adequately trained and follow the protocol identically.[2]
-
Data Presentation
The following tables summarize key quantitative data for common ligands used in AT1 receptor binding assays.
Table 1: Binding Affinities (Ki) of Common AT1 Receptor Antagonists
| Compound | Ki (nM) | Species/System |
| Candesartan | ~0.051 - 8.61 | Human AT1 Receptor (CHO or COS-7 cells) |
| Olmesartan | - | High affinity, >12,500-fold selective for AT1 over AT2 |
| Telmisartan | ~8.19 | Human AT1 Receptor (COS-7 cells) |
| Irbesartan | ~1.3 - 4.05 | Rat Liver / Human AT1 Receptor |
| Valsartan | ~2.38 - 7.65 | Human AT1 Receptor (CHO or COS-7 cells) |
| Losartan | ~10.6 - 25.2 | Human AT1 Receptor (COS-7 cells) |
Note: Absolute values can differ between studies based on assay conditions.
Table 2: Typical IC50 Values for AT1 Receptor Antagonists
| Compound | IC50 (nM) |
| Azilsartan | 2.6 |
| Olmesartan | 6.7 |
| Telmisartan | 5.1 |
| Irbesartan | 15.8 |
| Valsartan | 44.9 |
| Losartan | 20 - 89.0 |
Note: IC50 values are dependent on the concentration of the radioligand used in the competition assay.
Experimental Protocols
Detailed methodologies for key AT1 receptor binding assays are provided below.
Protocol 1: Saturation Radioligand Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand at the AT1 receptor.
Materials:
-
Receptor Source: Cell membranes from cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., rat liver).
-
Radioligand: e.g., [³H]-Angiotensin II or ¹²⁵I-[Sar¹, Ile⁸]Ang II.
-
Unlabeled Ligand: Angiotensin II for determining non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/C or GF/B filters.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well filter plate, set up triplicate wells for total binding and non-specific binding.
-
Add increasing concentrations of the radioligand (e.g., 0.1 - 20 nM) to the wells.
-
To the non-specific binding wells, add a high concentration of unlabeled Angiotensin II (e.g., 10 µM).
-
Add the membrane preparation (e.g., 10-20 µg of protein) to each well.
-
Bring the final volume in each well to 250 µL with binding buffer.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each radioligand concentration.
-
Plot specific binding versus the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.
-
Protocol 2: Competition Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the AT1 receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled test compound(s).
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as in the saturation binding assay.
-
-
Assay Setup:
-
In a 96-well filter plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (at or below its Kd), and the membrane suspension.
-
Non-specific Binding: Add a high concentration of a standard unlabeled ligand (e.g., 1 µM Angiotensin II), the radioligand, and the membrane suspension.
-
Competition Binding: Add serial dilutions of the test compound (e.g., spanning from 10⁻¹¹ M to 10⁻⁵ M), the radioligand, and the membrane suspension.
-
The final protein concentration should be between 5-20 µg per well.
-
-
Incubation, Filtration, and Quantification:
-
Follow the same procedures as in the saturation binding assay (steps 3-5).
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
AT1 Receptor Signaling Pathway
The binding of Angiotensin II to the AT1 receptor activates a Gq/11 G-protein-coupled signaling cascade, leading to various physiological responses.
AT1 Receptor Signaling Cascade
Troubleshooting Workflow for Assay Variability
This workflow provides a logical approach to diagnosing and resolving variability in AT1 receptor binding assays.
Troubleshooting Assay Variability
References
Technical Support Center: Mitigating the Impact of Avalide on Renal Function in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the renal impact of Avalide (irbesartan/hydrochlorothiazide) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which the components of this compound can affect renal function in our experiments?
A1: this compound combines two active ingredients with distinct mechanisms that can influence renal function:
-
Irbesartan (B333): An Angiotensin II Receptor Blocker (ARB), irbesartan inhibits the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] This action is generally considered renoprotective, particularly in conditions like diabetic nephropathy, by reducing proteinuria and slowing the progression of renal disease.[3][4] However, in specific experimental contexts, such as volume depletion or bilateral renal artery stenosis models, blocking angiotensin II can lead to a decrease in glomerular filtration rate (GFR).[5][6]
-
Hydrochlorothiazide (HCTZ): A thiazide diuretic, HCTZ acts on the distal convoluted tubule to inhibit the sodium-chloride cotransporter, leading to increased excretion of sodium and water.[7][8] This can lead to volume depletion and electrolyte imbalances, such as hypokalemia (low potassium) and hyperuricemia (high uric acid), which may contribute to renal dysfunction.[9]
Q2: We are observing an increase in serum creatinine (B1669602) and BUN in our animal models treated with this compound. What could be the cause and how can we investigate it further?
A2: An increase in serum creatinine and Blood Urea Nitrogen (BUN) can indicate a decline in renal function. Potential causes in an experimental setting include:
-
Hemodynamic Effects: The combination of irbesartan's effect on glomerular pressure and HCTZ-induced volume depletion can lead to a reversible decrease in GFR.
-
Direct Tubular Effects: While less common, high concentrations of HCTZ could have direct effects on renal tubular cells.[9]
-
Underlying Experimental Model: The specific animal model used (e.g., pre-existing renal impairment, diabetes) can predispose subjects to a more pronounced renal response to the drug.
To investigate further, we recommend:
-
Measuring Creatinine Clearance: This provides a more accurate assessment of GFR than serum creatinine alone. A detailed protocol for this measurement in mice is provided below.
-
Histopathological Examination: Analysis of kidney tissue can reveal signs of tubular injury, interstitial nephritis, or other structural changes.[10]
-
Biomarker Analysis: Measuring urinary biomarkers of kidney injury, such as KIM-1 and NGAL, can provide more sensitive and specific indications of tubular damage.[1][2]
Q3: How can we experimentally mitigate the electrolyte imbalances (hypokalemia/hyperkalemia) associated with this compound's components?
A3: Irbesartan can cause hyperkalemia by reducing aldosterone (B195564) secretion, while HCTZ can cause hypokalemia through increased renal potassium excretion.[11][12][13] To manage these in an experimental setting:
-
For Hypokalemia (from HCTZ):
-
Ensure adequate potassium in the diet of the experimental animals.
-
In some protocols, co-administration of a potassium-sparing diuretic (use with caution and careful monitoring) or potassium supplementation may be considered, though this can complicate the interpretation of the primary study results.
-
-
For Hyperkalemia (from Irbesartan):
-
Avoid high-potassium diets in your animal models.
-
Carefully monitor serum potassium levels, especially in models with pre-existing renal impairment.
-
The combination with HCTZ often mitigates the hyperkalemic effect of irbesartan.[3]
-
Q4: What are the key signaling pathways involved in irbesartan's renoprotective effects that we could investigate in our study?
A4: Irbesartan exerts its renoprotective effects through several signaling pathways beyond simple RAAS blockade:
-
PPARγ Activation: Irbesartan has been shown to act as a partial agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[14] Activation of PPARγ can reduce inflammation and fibrosis in the kidney.[15][16][17][18]
-
AMPK, PI3K/Akt, and mTOR Modulation: Studies have demonstrated that irbesartan can protect against nephrotoxicity by modulating these key cellular signaling pathways involved in cell survival, metabolism, and inflammation.[19]
-
Oxidative Stress Reduction: Irbesartan has been shown to attenuate oxidative stress in the kidney by reducing lipid peroxidation and increasing the activity of antioxidant enzymes.[1][19][20]
-
RANKL-RANK-NF-κB Pathway Suppression: In models of diabetic nephropathy, irbesartan has been found to ameliorate kidney injury by inhibiting this pro-inflammatory signaling cascade.[21]
Troubleshooting Guide
| Issue Observed in Experiment | Potential Cause | Recommended Troubleshooting Steps |
| Unexpectedly high serum creatinine/BUN | Volume depletion due to HCTZ; Hemodynamic effects of irbesartan. | 1. Ensure adequate hydration of experimental subjects. 2. Measure creatinine clearance for a more accurate GFR assessment. 3. Perform a dose-response study to identify a therapeutic window with less renal impact. 4. Analyze urine for kidney injury biomarkers (KIM-1, NGAL). |
| Significant hypokalemia | HCTZ-induced potassium wasting. | 1. Analyze the potassium content of the animal diet. 2. Monitor serum and urine potassium levels more frequently. 3. Consider if the experimental design allows for potassium supplementation. |
| Significant hyperkalemia | Irbesartan-induced reduction in aldosterone. | 1. Assess the baseline renal function of the animal model; impaired function increases risk. 2. Reduce or eliminate any supplemental potassium in the diet. 3. The diuretic effect of HCTZ should typically counteract this; verify the dosing and administration of both components. |
| Lack of expected renoprotective effect of irbesartan | Experimental model may not be suitable; Dose may be suboptimal; Pathway of injury may be independent of RAAS. | 1. Confirm that the mechanism of renal injury in your model is mediated by angiotensin II. 2. Perform a dose-ranging study for irbesartan. 3. Investigate alternative signaling pathways involved in the observed renal damage. |
| Variable results between animals | Differences in hydration status; Genetic variability in animal strain; Inconsistent drug administration. | 1. Standardize fluid intake and housing conditions. 2. Ensure precise and consistent dosing for all animals. 3. Increase sample size to account for biological variability. |
Quantitative Data Summary
Table 1: Effect of Irbesartan on Renal Biomarkers in a Rat Model of Gentamicin-Induced Nephrotoxicity
| Parameter | Control Group | Gentamicin Group | Gentamicin + Irbesartan Group |
| Blood Urea (mg/dL) | 25.4 ± 2.1 | 118.2 ± 5.3 | 45.6 ± 3.4 |
| Serum Creatinine (mg/dL) | 0.6 ± 0.08 | 3.2 ± 0.15 | 1.1 ± 0.09 |
| Serum MDA (nmol/mL) | 1.8 ± 0.11 | 4.9 ± 0.23 | 2.3 ± 0.14 |
| Serum SOD (U/mL) | 125.3 ± 7.8 | 68.5 ± 4.5 | 105.1 ± 6.2 |
| Serum NGAL (pg/mL) | 35.2 ± 2.9 | 142.8 ± 11.6 | 58.7 ± 4.9 |
| Serum KIM-1 (pg/mL) | 18.4 ± 1.5 | 95.3 ± 8.2 | 32.6 ± 2.8 |
| Serum Cystatin-C (mg/L) | 0.69 ± 0.03 | 1.5 ± 0.07 | 0.8 ± 0.01 |
Data adapted from a study on gentamicin-induced nephrotoxicity in rats.[1][2] Values are presented as mean ± standard deviation.
Table 2: Dose-Dependent Effect of Irbesartan on Renal Parameters in Diabetic Rats
| Parameter | Normal Control | Diabetic Model | Irbesartan (25 mg/kg) | Irbesartan (50 mg/kg) | Irbesartan (200 mg/kg) |
| 24h Urinary Albumin (μ g/24h ) | 25.1 ± 5.3 | 158.7 ± 23.4 | 110.2 ± 18.9 | 85.6 ± 15.1 | 79.8 ± 14.5 |
| Renal Mass Index (mg/g) | 3.4 ± 0.4 | 5.8 ± 0.7 | 4.9 ± 0.6 | 4.2 ± 0.5 | 4.1 ± 0.5 |
| Glomerular Volume (10^4 μm^3) | 85.3 ± 10.2 | 162.4 ± 20.5 | 135.7 ± 17.8 | 115.9 ± 14.3 | 110.2 ± 13.7 |
Data synthesized from a study on streptozotocin-induced diabetic rats.[22][23] Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Creatinine Clearance in Mice
This protocol provides a method for determining Glomerular Filtration Rate (GFR) by measuring endogenous creatinine clearance.
Materials:
-
Metabolic cages for 24-hour urine collection
-
Microcentrifuge tubes
-
Pipettes and tips
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Creatinine assay kit (HPLC-based methods are recommended for accuracy in mice[24][25][26])
-
Spectrophotometer or HPLC system
Procedure:
-
Acclimatization: Acclimate mice to the metabolic cages for at least 24-48 hours before the experiment to minimize stress-related effects on urine output.
-
Urine Collection: Place the mouse in the metabolic cage for a 24-hour period with free access to food and water. Collect the total volume of urine produced.
-
Sample Preparation (Urine): Centrifuge the collected urine to pellet any debris. Dilute the supernatant in the appropriate assay buffer as recommended by the creatinine assay kit manufacturer.
-
Blood Collection: At the end of the 24-hour urine collection, collect a blood sample via a standard method (e.g., retro-orbital sinus, tail vein). Collect the blood into an EDTA-coated tube to prevent clotting.
-
Sample Preparation (Plasma): Centrifuge the blood sample to separate the plasma.
-
Creatinine Measurement: Measure the creatinine concentration in both the diluted urine sample and the plasma sample using the chosen assay kit, following the manufacturer's instructions.
-
Calculation of Creatinine Clearance:
-
Creatinine Clearance (mL/min) = (Urine Creatinine Concentration × Urine Flow Rate) / Plasma Creatinine Concentration
-
Urine Flow Rate (mL/min) = Total 24-hour Urine Volume (mL) / 1440 (minutes in 24 hours)
-
-
Normalization: For improved accuracy and comparison between animals, it is recommended to normalize the creatinine clearance to the body surface area of the mouse.[27][28]
Protocol 2: In Vitro Assessment of Nephrotoxicity on Renal Tubular Cells
This protocol outlines a general procedure for evaluating the direct cytotoxic effects of this compound's components on a renal proximal tubular cell line (e.g., HK-2).
Materials:
-
Human kidney proximal tubular cell line (e.g., HK-2)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Irbesartan and Hydrochlorothiazide
-
Cell viability assay (e.g., MTT, LDH release)
-
Kits for measuring biomarkers of kidney injury (e.g., KIM-1, NGAL ELISAs)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HK-2 cells into 96-well plates at a predetermined density and allow them to adhere and grow to approximately 80-90% confluency.
-
Drug Treatment: Prepare a range of concentrations of irbesartan, hydrochlorothiazide, and their combination in cell culture medium.
-
Exposure: Remove the old medium from the cells and replace it with the medium containing the different drug concentrations. Include a vehicle control group.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability:
-
MTT Assay: At the end of the incubation period, add MTT reagent to the wells and incubate according to the manufacturer's protocol. Measure the absorbance to determine the percentage of viable cells relative to the control.
-
LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells, as per the kit instructions.
-
-
Biomarker Analysis: Collect the cell culture supernatant and/or cell lysates to measure the concentration of kidney injury biomarkers like KIM-1 and NGAL using ELISA kits.
-
Data Analysis: Compare the results from the drug-treated groups to the vehicle control group to determine the dose-dependent effects on cell viability and biomarker release.
Visualizations
Caption: Irbesartan's primary mechanism of action within the RAAS.
Caption: HCTZ inhibits the Na-Cl cotransporter in the distal tubule.
Caption: General experimental workflow for in vivo studies.
References
- 1. Renoprotective effect of irbesartan in a rat model of gentamicin-induced nephrotoxicity: Role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Risks and Benefits of Initial Irbesartan/Hydrochlorothiazide Combination Therapy in Patients With Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Antihypertensive and Renal-protective Effects of Irbesartan | USC Journal [uscjournal.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Do Thiazides Worsen Metabolic Syndrome and Renal Disease? The pivotal roles for Hyperuricemia and Hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug-induced hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d.docksci.com [d.docksci.com]
- 13. researchgate.net [researchgate.net]
- 14. Cardiac and renal protective effects of irbesartan via peroxisome proliferator-activated receptorγ-hepatocyte growth factor pathway independent of angiotensin II Type 1a receptor blockade in mouse model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Peroxisome Proliferator-Activated Receptors in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPARγ and Its Agonists in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective effects of PPARγ agonist in acute nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protective effect of irbesartan against doxorubicin-induced nephrotoxicity in rats: implication of AMPK, PI3K/Akt, and mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of irbesartan on the antioxidant defence system and nitric oxide release in diabetic rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Irbesartan Ameliorates Diabetic Nephropathy by Suppressing the RANKL-RANK-NF-κB Pathway in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Dose-effect relationship of irbsartan with the changes in the renal tissue structure in diabetic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 25. researchgate.net [researchgate.net]
- 26. Utility of endogenous creatinine clearance as a measure of renal function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Establishing Standards for Studying Renal Function in Mice through Measurements of Body Size-Adjusted Creatinine and Urea Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Analytical Challenges in the Separation of Irbesartan and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges encountered during the separation of irbesartan (B333) and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of irbesartan and its metabolites.
Problem 1: Poor Peak Shape - Tailing Peaks
Question: My chromatogram for irbesartan shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing for irbesartan, a basic compound, is a common issue in reversed-phase HPLC. The primary causes and troubleshooting steps are outlined below:
-
Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic functional groups of irbesartan, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.2 with phosphoric acid or formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use an End-Capped Column: Employ a column with high-quality end-capping to reduce the number of accessible free silanol groups.
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to saturate the active silanol sites.[1]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution 1: Flush the Column: Flush the column with a strong solvent to remove contaminants.
-
Solution 2: Use a Guard Column: A guard column can protect the analytical column from strongly retained or reactive compounds in the sample.
-
Solution 3: Replace the Column: If the column performance does not improve after cleaning, it may be necessary to replace it.
-
-
Inappropriate Mobile Phase Composition:
-
Solution: Ensure the mobile phase is well-mixed and prepared fresh. Inconsistent mobile phase composition can affect peak shape.
-
Problem 2: Poor Peak Shape - Fronting Peaks
Question: I am observing peak fronting for irbesartan in my HPLC analysis. What could be the cause?
Answer: Peak fronting is less common than tailing but can occur under specific conditions:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing the excess analyte to travel faster through the column.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.
-
Solution: Increase the column temperature. For example, some methods for irbesartan analysis utilize a column temperature of 40°C.[2]
-
Problem 3: Poor Resolution Between Irbesartan and its Metabolites
Question: I am unable to achieve baseline separation between irbesartan and one of its hydroxylated metabolites. How can I improve the resolution?
Answer: Achieving adequate resolution between structurally similar compounds like a parent drug and its metabolites requires careful optimization of chromatographic conditions.
-
Optimize Mobile Phase Composition:
-
Solution 1: Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Solution 3: Modify Mobile Phase pH: The ionization state of irbesartan and its metabolites can be manipulated by changing the pH of the aqueous portion of the mobile phase, which can significantly impact their retention and selectivity.
-
-
Select an Appropriate Column:
-
Solution 1: Different Stationary Phase: If a standard C18 column does not provide sufficient resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different selectivity.
-
Solution 2: Smaller Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can increase efficiency and improve resolution.
-
-
Adjust Gradient Elution Program:
-
Solution: If using a gradient, make the gradient shallower around the elution time of the critical pair to increase the separation between them.
-
Problem 4: Ion Suppression or Enhancement in LC-MS/MS Analysis
Question: I am experiencing significant ion suppression for irbesartan when analyzing plasma samples. What steps can I take to mitigate this matrix effect?
Answer: Matrix effects, particularly ion suppression, are a major challenge in the bioanalysis of drugs in complex matrices like plasma.
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering endogenous components.
-
Solution 1: Switch to a More Rigorous Extraction Technique: If you are using protein precipitation (PPT), which is known for leaving a relatively "dirty" extract, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample. A common LLE method for irbesartan involves using a mixture of ethyl acetate (B1210297) and n-hexane.[2]
-
Solution 2: Optimize the Existing Extraction Method: Fine-tune the pH and solvent ratios in your current LLE or SPE protocol to maximize the removal of interfering substances.
-
-
Chromatographic Separation:
-
Solution: Modify your chromatographic method to separate irbesartan and its metabolites from the co-eluting matrix components that are causing ion suppression. This may involve adjusting the gradient, changing the column, or altering the mobile phase composition.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Solution: A SIL-IS (e.g., irbesartan-d4) will co-elute with the analyte and experience similar matrix effects. This allows for accurate quantification as the ratio of the analyte to the IS will remain constant even if the absolute signal intensity fluctuates.
-
-
Dilute the Sample:
-
Solution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. However, ensure that the analyte concentration remains above the lower limit of quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of irbesartan found in humans?
A1: The primary biotransformation of irbesartan in humans occurs through oxidation. Eight main metabolites have been identified in human urine: a tetrazole N2-beta-glucuronide conjugate of irbesartan, a monohydroxylated metabolite from the oxidation of the butyl side chain, two different monohydroxylated metabolites from the oxidation of the spirocyclopentane ring, a diol from the oxidation of both the butyl side chain and the spirocyclopentane ring, a keto metabolite from further oxidation of the monohydroxy metabolite, a keto-alcohol, and a carboxylic acid metabolite.[3]
Q2: What type of HPLC column is typically recommended for the separation of irbesartan and its impurities/metabolites?
A2: Reversed-phase C18 columns are the most commonly used for the analysis of irbesartan and its related compounds.[2][4] However, for challenging separations where a C18 column may not provide adequate resolution, alternative stationary phases like C8 or phenyl-hexyl can be employed to leverage different separation mechanisms.
Q3: What are the typical sample preparation techniques for analyzing irbesartan in biological matrices like plasma?
A3: The choice of sample preparation depends on the required sensitivity and cleanliness of the extract. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method using solvents like methanol or acetonitrile.[5] While quick, it may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. A mixture of ethyl acetate and n-hexane (80:20, v/v) has been successfully used for irbesartan extraction from plasma.[2]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interfering substances are washed away. This is often the preferred method for high-sensitivity bioanalysis.
Q4: What are the typical mass transitions (m/z) for irbesartan in LC-MS/MS analysis?
A4: In positive ion mode, the precursor ion for irbesartan is typically [M+H]⁺ at m/z 429.3. Common product ions for quantification include m/z 195.1 and 207.0.[6][7] In negative ion mode, the precursor ion [M-H]⁻ is at m/z 427.2, with a common product ion being m/z 206.9.[5][8]
Quantitative Data Summary
Table 1: HPLC and UPLC Method Parameters for Irbesartan Analysis
| Parameter | Method 1 (HPLC)[9] | Method 2 (UPLC) |
| Column | Cosmosil C18 (250x4.6mm, 5µm) | BEH C18 (50mm x 2.1mm, 1.7µm) |
| Mobile Phase | Methanol:Water (pH 3.0) (80:20 v/v) | 0.2% aqueous glacial acetic acid:Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 0.1 mL/min |
| Detection | UV at 228 nm | UV at 229 nm |
| Retention Time | 3.257 min | Not Specified |
| Column Temp. | Ambient | 25°C |
Table 2: LC-MS/MS Method Parameters for Irbesartan Analysis in Human Plasma
| Parameter | Method 1[2] | Method 2[5] |
| Column | Hypersil Gold C18 (100x4.6mm, 5µm) | Acquity UPLC BEH C18 (50x2.1mm, 1.7µm) |
| Mobile Phase | 2mM Ammonium (B1175870) Formate (B1220265) (pH 4.0):Methanol (20:80 v/v) | Acetonitrile:Methanol:10mM Ammonium Acetate (70:15:15 v/v/v) |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Negative |
| Precursor Ion (m/z) | Not Specified | 427.2 |
| Product Ion (m/z) | Not Specified | 193.08 |
| Retention Time | 2.54 min | Not Specified |
| Internal Standard | Telmisartan | Telmisartan |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Irbesartan in Human Plasma (LLE Method) [2]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., Telmisartan).
-
Vortex for 30 seconds.
-
Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate (B84403) solution.
-
Add 2.5 mL of extraction solvent (ethyl acetate: n-Hexane, 80:20 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at approximately 1900 x g for 5 minutes at 10°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Hypersil Gold C18 (100 x 4.6 mm, 5 µm).
-
Mobile Phase: 2 mM ammonium formate (pH 4.0) / methanol (20:80 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Set up the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Use Multiple Reaction Monitoring (MRM) for quantification, with appropriate precursor and product ions for irbesartan and the internal standard.
-
Protocol 2: HPLC Analysis of Irbesartan in Pharmaceutical Dosage Forms [9]
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of irbesartan reference standard and transfer to a 10 mL volumetric flask.
-
Add mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase to get a concentration of 1 mg/mL.
-
Prepare working standard solutions by further dilution with the mobile phase to the desired concentration range (e.g., 60-100 µg/mL).
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 10 mg of irbesartan to a 100 mL volumetric flask.
-
Add a sufficient amount of mobile phase and sonicate for 20 minutes to dissolve.
-
Dilute to volume with the mobile phase and filter through a 0.45 µm filter.
-
Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Cosmosil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:Water (pH adjusted to 3.0) (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm.
-
Injection Volume: 20 µL.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of irbesartan in plasma.
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. jocpr.com [jocpr.com]
- 2. Biotransformation of irbesartan in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov.tw [fda.gov.tw]
- 5. researchgate.net [researchgate.net]
- 6. aragen.com [aragen.com]
- 7. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Hydrochlorothiazide Detection Sensitivity
Welcome to the technical support center for the analysis of hydrochlorothiazide (B1673439) (HCTZ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of HCTZ detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting hydrochlorothiazide?
A1: High-Performance Liquid Chromatography (HPLC) coupled with various detectors and electrochemical sensor-based methods are among the most sensitive for HCTZ detection.[1][2][3][4] Specifically, HPLC with electrochemical detection has demonstrated very high sensitivity, allowing for the determination of HCTZ in human serum at low concentrations.[3] Novel electrochemical sensors, such as those based on modified graphene electrodes or polypyrrole nanotubes, also offer excellent sensitivity and low detection limits.[1][2]
Q2: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for HCTZ analysis?
A2: The LOD and LOQ for HCTZ can vary significantly depending on the analytical method and the sample matrix. For instance, a highly sensitive HPLC method with electrochemical detection can achieve an LOQ of 5 ng/mL in serum.[3] Electrochemical sensors have shown detection limits as low as 19 nM (nanomolar) and 0.05 µM.[1][5] An LC-MS/MS method for a related N-nitroso HCTZ impurity has achieved an LOD of 5 pg/mL and an LOQ of 10 pg/mL.[6]
Q3: How can I improve the sensitivity of my existing HPLC method for HCTZ?
A3: To enhance the sensitivity of your HPLC method, consider the following:
-
Detector Selection: Switching to a more sensitive detector, such as a mass spectrometer (MS) or an electrochemical detector, can significantly lower your detection limits compared to a standard UV detector.[3]
-
Sample Preparation: Implement a robust sample preparation technique like solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix.[7][8]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and pH can improve peak shape and resolution, leading to better sensitivity.[4][9]
-
Column Chemistry: Utilizing a column with a smaller particle size or a different stationary phase can enhance separation efficiency.
Q4: What are common sources of interference in HCTZ analysis?
A4: Interferences can arise from various sources, including:
-
Sample Matrix: Endogenous components in biological samples like plasma and urine can co-elute with HCTZ, affecting quantification.[10]
-
Co-administered Drugs: Other medications taken by a patient can interfere with the analysis.[10][11] For example, in combined dosage forms, other active pharmaceutical ingredients and their impurities may interfere.[12][13]
-
Excipients: In pharmaceutical formulations, excipients used in the tablet or capsule can sometimes interfere with the assay.[14]
-
Degradation Products: Stability studies have shown that HCTZ can degrade under stress conditions, and these degradation products may interfere with the quantification of the parent drug.[9]
Troubleshooting Guide
This guide addresses common issues encountered during HCTZ analysis.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution: Adjust the pH of the mobile phase. HCTZ has pKa values of 7.9 and 9.2, so a mobile phase pH around 3-4 is often used to ensure it is in a non-ionized form for good retention and peak shape on a C18 column.[9]
-
-
Possible Cause: Column degradation.
-
Solution: Flush the column with a strong solvent or replace it if it has reached the end of its lifespan.
-
-
Possible Cause: Sample overload.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue 2: Low Signal or Inability to Detect HCTZ
-
Possible Cause: Insufficient sample concentration.
-
Solution: Employ a sample pre-concentration step such as solid-phase extraction (SPE).[8]
-
-
Possible Cause: Inadequate detector sensitivity.
-
Possible Cause: Improper sample extraction.
-
Solution: Optimize the extraction solvent and procedure to ensure efficient recovery of HCTZ from the sample matrix.
-
Issue 3: Inconsistent or Irreproducible Results with Electrochemical Sensors
-
Possible Cause: Electrode surface fouling.
-
Solution: Clean the electrode surface according to the manufacturer's instructions or use a gentle polishing step. For modified electrodes, ensure the modification layer is stable.
-
-
Possible Cause: Fluctuation in experimental conditions.
-
Possible Cause: Presence of interfering electroactive species.
-
Solution: Implement a sample cleanup procedure to remove potential interferences before analysis.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various sensitive methods for HCTZ detection.
Table 1: Performance of HPLC-Based Methods for Hydrochlorothiazide Detection
| Method | Sample Matrix | Linear Range | LOD | LOQ | Reference |
| HPLC-Electrochemical Detection | Human Serum | Not Specified | Not Specified | 5 ng/mL | [3] |
| HPLC-UV | Pharmaceutical Dosage Form | 20-60 µg/mL | Not Specified | Not Specified | [14] |
| RP-HPLC | Human Plasma | 1-10 µg/mL (for co-analysis) | Not Specified | 10 ng/mL | [17] |
| RP-HPLC | Tablet Dosage Form | Not Specified | 0.019 µg/mL | Not Specified | [12] |
| LC-MS/MS (for N-nitroso HCTZ) | Pharmaceutical Tablets | 10 pg/mL - 10 ng/mL | 5 pg/mL | 10 pg/mL | [6] |
Table 2: Performance of Electrochemical Sensor-Based Methods for Hydrochlorothiazide Detection
| Sensor Type | Sample Matrix | Linear Range | LOD | Reference |
| High-quality modified graphene electrode | Pharmaceutical formulations, Human plasma | 0.1–48.0 μM | 19 nM | [1] |
| Polypyrrole nanotubes modified carbon paste electrode | Biological samples | 5.0-400.0 μM | 1.5 μM | [2] |
| CoMoO4 nanosheets-modified screen-printed electrode | Tablets, Urine samples | 0.1 to 400.0 μM | 0.05 μM | [5] |
| g-C3N4-Co3O4/ionic liquid-modified carbon paste electrode | Tablets, Urine samples | 1.0-700.0 µM | 0.27 µM | [16][18] |
Experimental Protocols
Protocol 1: HPLC Method for HCTZ in Pharmaceutical Dosage Forms [9]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: Methanol: Buffer pH 3.2 (60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of HCTZ in the mobile phase.
-
Perform serial dilutions to create calibration standards within the desired linear range.
-
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of HCTZ.
-
Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and filter to remove excipients.
-
Dilute the filtered solution to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution and quantify the HCTZ concentration based on the calibration curve.
-
Protocol 2: Electrochemical Detection of HCTZ using a Modified Graphene Electrode [1]
-
Electrode Preparation:
-
Synthesize high-quality graphene (H-GR) from graphene oxide (GO) via a reduction method.
-
Modify a glassy carbon electrode (GCE) with the synthesized H-GR.
-
-
Electrochemical Measurements:
-
Employ adsorptive stripping differential pulse voltammetry.
-
Use a suitable supporting electrolyte (e.g., phosphate (B84403) buffer solution).
-
Optimize experimental parameters such as accumulation potential, accumulation time, and scan rate.
-
-
Sample Preparation (Human Plasma):
-
Precipitate proteins from the plasma sample using a suitable agent (e.g., acetonitrile).
-
Centrifuge to separate the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the supporting electrolyte.
-
-
Analysis:
-
Record the differential pulse voltammograms for standard solutions of HCTZ to create a calibration curve.
-
Analyze the prepared sample solution and determine the HCTZ concentration from the calibration curve.
-
Visualizations
Caption: General workflow for hydrochlorothiazide analysis in tablets by HPLC.
References
- 1. A novel and highly sensitive electrochemical sensor based on a high-quality modified graphene electrode for the determination of hydrochlorothiazide in pharmaceutical formulations and human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Voltammetric determination of hydrochlorothiazide at a modified carbon paste electrode with polypyrrole nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New sensitive method for the determination of hydrochlorothiazide in human serum by high-performance liquid chromatography with electrochemical detection [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. japsonline.com [japsonline.com]
- 10. [Review of the interference between the most commonly prescribed drugs and clinical analyses at the Primary Health Care Centre of L'Hospitalet de Llobregat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Primer on Drug Interferences with Test Results | Basicmedical Key [basicmedicalkey.com]
- 12. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 13. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. jebe.samipubco.com [jebe.samipubco.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Accounting for the Pharmacokinetic Variability of Irbesartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving irbesartan (B333). The content addresses common issues related to the drug's pharmacokinetic variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high inter-individual variability in irbesartan plasma concentrations in our study. What are the primary contributing factors?
High variability in irbesartan pharmacokinetics is expected and is influenced by several key factors. The most significant of these is genetic polymorphism in the Cytochrome P450 2C9 (CYP2C9) enzyme, which is the primary enzyme responsible for irbesartan metabolism.[1][2] Other factors include patient age and potential, though less common, drug-drug interactions.[3][4] In contrast, gender, food, and mild-to-moderate renal or hepatic impairment do not have a clinically significant impact on its pharmacokinetics.[2][3][5][6]
Q2: How do CYP2C9 genetic polymorphisms specifically affect irbesartan pharmacokinetics, and how can we account for this in our study design?
CYP2C9 is a highly polymorphic enzyme, and certain variant alleles, such as CYP2C92 and CYP2C93, result in decreased metabolic activity compared to the wild-type (CYP2C9*1).[7]
-
Effect: Individuals who are carriers of these variant alleles (e.g., genotypes 1/3 or 1/13) are considered "poor metabolizers." Studies have shown that these individuals exhibit significantly higher plasma concentrations (Cmax), increased total drug exposure (AUC), and lower oral clearance of irbesartan compared to individuals with the wild-type genotype (1/1).[1][8] This is due to the reduced rate of metabolism of the drug.[1]
-
Troubleshooting/Action:
-
Genotyping: To account for this variability, it is highly recommended to perform CYP2C9 genotyping on your study participants. This will allow you to stratify your data and analyze pharmacokinetic parameters based on genotype.
-
Population PK Modeling: If genotyping is not feasible, consider using population pharmacokinetic (PK) modeling approaches that can help identify and quantify the sources of variability in your dataset. Physiologically based pharmacokinetic (PBPK) models have been developed to predict irbesartan pharmacokinetics in different CYP2C9 genotypes.[9]
-
Q3: What is the impact of patient demographics, specifically age and gender, on irbesartan exposure?
-
Age: Age has a statistically significant effect on irbesartan pharmacokinetics. Studies have shown that elderly subjects (>65 years) have a higher area under the curve (AUC) and peak plasma concentration (Cmax) by approximately 43% and 49%, respectively, compared to younger subjects.[3][4] The time to reach peak concentration (tmax) may also be shorter in the elderly.[3][4] However, these changes are not generally considered to require dose adjustments due to the drug's overall safety and efficacy profile.[4]
-
Gender: Studies have found no statistically significant differences in the main pharmacokinetic parameters (AUC, Cmax, t1/2) between male and female subjects.[3][4] Therefore, gender is not a major source of pharmacokinetic variability for irbesartan.
Q4: Are there significant drug-drug interactions we should control for in our clinical study?
While irbesartan has a low potential for drug interactions, a few are noteworthy:[2][6]
-
CYP2C9 Inhibitors: Co-administration with strong CYP2C9 inhibitors, such as fluconazole, can increase irbesartan's AUC by approximately 63% and Cmax by 19%.[2][10] While these increases are not always considered clinically significant, it is crucial to document the use of any concomitant medications, especially known CYP2C9 inhibitors.
-
NSAIDs: The antihypertensive effect of irbesartan may be reduced by nonsteroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors.[11] Concomitant use can also increase the risk of renal impairment.[11][12]
-
Potassium-Elevating Drugs: Co-administration with other drugs that increase serum potassium, such as ACE inhibitors, other ARBs, and potassium-sparing diuretics (e.g., spironolactone), can lead to hyperkalemia.[11][12]
-
No Significant Interaction: No clinically significant interactions have been identified with hydrochlorothiazide (B1673439), nifedipine, simvastatin, warfarin, or digoxin.[2][11]
Q5: Our irbesartan quantification assay is showing poor sensitivity or interference. What are the recommended bioanalytical methods?
High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence or tandem mass spectrometry (MS/MS) are the most common and reliable methods for quantifying irbesartan in plasma.
-
HPLC with Fluorescence Detection: This is a robust and sensitive method. It often involves a simple protein precipitation step for sample preparation.[13][14]
-
LC-MS/MS (UPLC-MS/MS): This is considered the gold standard for bioanalysis due to its high sensitivity and specificity. It allows for very low limits of quantification (LLOQ), often in the low ng/mL range (e.g., 2-5 ng/mL).[15][16] Sample preparation can be achieved through simple protein precipitation or liquid-liquid extraction.[15][17]
If you are experiencing issues, troubleshoot the following:
-
Sample Preparation: Ensure complete protein precipitation or efficient extraction. Inadequate sample cleanup is a common source of interference and matrix effects in LC-MS/MS.
-
Internal Standard (IS): Use an appropriate internal standard. Losartan is commonly used for HPLC-Fluorescence assays, while a deuterated analog of irbesartan is ideal for LC-MS/MS.[13][18]
-
Chromatography: Optimize the mobile phase composition and gradient to ensure good separation of irbesartan from endogenous plasma components and any potential metabolites.
Data Presentation
Table 1: Effect of CYP2C9 Genotype on Irbesartan Pharmacokinetic Parameters (Relative to CYP2C91/1)
| Pharmacokinetic Parameter | CYP2C91/3 Genotype | CYP2C91/13 Genotype | Reference(s) |
| AUC (Area Under the Curve) | 1.64-fold higher | 1.79-fold higher | [1] |
| Cmax (Peak Concentration) | 1.56-fold higher | 1.50-fold higher | [1] |
| t1/2 (Half-life) | 1.38-fold longer | 1.50-fold longer | [1] |
| Oral Clearance | 39.3% lower | 44.0% lower | [1] |
Table 2: Effect of Age on Irbesartan Pharmacokinetic Parameters (Elderly vs. Young Subjects)
| Pharmacokinetic Parameter | Percent Change in Elderly Subjects | Reference(s) |
| AUC (Area Under the Curve) | ~43% increase | [3][4] |
| Cmax (Peak Concentration) | ~49% increase | [3][4] |
| tmax (Time to Peak) | Significantly shorter | [3][4] |
Table 3: Comparison of Bioanalytical Methods for Irbesartan Quantification in Human Plasma
| Method | Sample Preparation | LLOQ | Linearity Range (ng/mL) | Reference(s) |
| HPLC-Fluorescence | Protein Precipitation | 1 ng/mL | 1 - 1000 | [3] |
| HPLC-Fluorescence | Protein Precipitation | 10 ng/mL | 10 - 5000 | [13][14] |
| UPLC-MS/MS | Protein Precipitation | 2 ng/mL | 2 - 500 | [15] |
| UPLC-MS/MS | Protein Precipitation | 5 ng/mL | 5 - 3000 | [16] |
| LC-MS/MS | Liquid-Liquid Extraction | Not Specified | Not Specified | [17] |
Experimental Protocols
Protocol 1: Quantification of Irbesartan in Human Plasma using HPLC-Fluorescence (Based on methodologies described in cited literature)[3][13]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., 800 ng/mL losartan).[13]
-
Vortex the mixture for approximately 30-60 seconds to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Detection:
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of irbesartan to the internal standard against the nominal concentration of the calibration standards. Use a weighted linear regression model for analysis.
-
Protocol 2: Protocol for a Single-Dose Irbesartan Pharmacokinetic Study (Based on methodologies described in cited literature)[1][3][18]
-
Subject Enrollment:
-
Recruit healthy volunteers who meet inclusion/exclusion criteria.
-
Obtain written informed consent.
-
Perform medical screening, including baseline laboratory tests.
-
-
Study Conduct:
-
Blood Sample Collection:
-
Plasma Processing and Storage:
-
Within 30 minutes of collection, centrifuge the blood samples to separate the plasma.
-
Transfer the plasma into labeled polypropylene (B1209903) tubes.
-
Store the plasma samples at -20°C or -80°C until bioanalysis.[3]
-
-
Pharmacokinetic Analysis:
-
Analyze plasma samples for irbesartan concentration using a validated bioanalytical method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis. Key parameters include Cmax, tmax, AUC(0-t), AUC(0-∞), t1/2, and oral clearance (CL/F).
-
Visualizations
Caption: Workflow for a typical irbesartan pharmacokinetic study.
Caption: Factors influencing irbesartan pharmacokinetic variability.
References
- 1. CYP2C9 3 and 13 alleles significantly affect the pharmacokinetics of irbesartan in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug interactions with irbesartan [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of age and gender on the pharmacokinetics of irbesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of age and gender on the pharmacokinetics of irbesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The new angiotensin II receptor antagonist, irbesartan: pharmacokinetic and pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CYP2C9 genotype predicts the blood pressure response to irbesartan: results from the Swedish Irbesartan Left Ventricular Hypertrophy Investigation vs Atenolol (SILVHIA) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between CYP2C9 polymorphisms and office blood pressure levels in patients treated with irbesartan and valsartan | Rebrova | Pharmacogenetics and Pharmacogenomics [pharmacogenetics-pharmacogenomics.ru]
- 9. Physiologically based pharmacokinetic (PBPK) modeling to predict the pharmacokinetics of irbesartan in different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. 8 Irbesartan Interactions You Should Know About - GoodRx [goodrx.com]
- 13. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies [ouci.dntb.gov.ua]
- 14. HPLC determination of irbesartan in human plasma: its application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 15. jfda-online.com [jfda-online.com]
- 16. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Hydrochlorothiazide-Induced Photosensitivity in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the potential photosensitivity of hydrochlorothiazide (B1673439) (HCTZ) in laboratory animal studies. Below are troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate robust and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is hydrochlorothiazide (HCTZ)-induced photosensitivity?
A1: HCTZ is a diuretic medication that can cause photosensitivity, a condition where the skin becomes more susceptible to damage from ultraviolet (UV) radiation. This reaction is primarily phototoxic, meaning the drug absorbs UV light (mainly UVA) and releases energy that damages surrounding cells and tissues.[1][2] In some cases, it can also be associated with photoallergic reactions, which involve an immune response.[3]
Q2: What is the proposed mechanism of HCTZ photosensitivity?
A2: The precise molecular mechanism is still under investigation, but it is understood that HCTZ absorbs UVA radiation, leading to the generation of reactive oxygen species (ROS).[4] These ROS can cause oxidative damage to cellular components like DNA, lipids, and proteins.[5] Recent studies also suggest that HCTZ may exacerbate UVB-induced photosensitivity by disrupting the DNA damage response, specifically by impairing nucleotide excision repair (NER) and interfering with the p53 signaling pathway and cell cycle arrest in keratinocytes.[6]
Q3: Which animal models are appropriate for studying HCTZ photosensitivity?
A3: Hairless mice are a commonly used model for studying drug-induced photosensitivity and skin cancer risk.[5][7] Guinea pigs have also been used historically for the experimental production of drug phototoxicity.[8] The choice of model depends on the specific research question, endpoints being measured, and available resources.
Q4: What type of radiation should be used in these studies?
A4: Photosensitive reactions to HCTZ are primarily initiated by UVA radiation (320-400 nm).[1][5][8] However, some studies suggest that UVA and UVB radiation may have additive or synergistic effects.[8] Therefore, the choice of a light source should be carefully considered based on the experimental goals. Solar simulators that emit a spectrum of UVA and UVB are often used.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or no observable photosensitive reaction (e.g., erythema, edema). | 1. Inadequate Drug Dose or Bioavailability: The concentration of HCTZ in the skin may be too low. 2. Insufficient UV Radiation Dose: The energy delivered to the skin may be below the threshold to elicit a response. 3. Improper Timing: The UV exposure may not coincide with the peak plasma/skin concentration of HCTZ. 4. Animal Variation: Biological differences between animals (e.g., skin pigmentation, thickness) can affect outcomes. | 1. Review literature for established dose ranges. Consider pilot studies to determine an effective dose in your model. 2. Calibrate your light source and ensure accurate dosimetry. Perform a dose-response study for UV radiation to determine the minimal erythema dose (MED). 3. Conduct pharmacokinetic studies to determine the Tmax of HCTZ in your animal model and time UV exposure accordingly. 4. Use a sufficient number of animals to account for biological variability and ensure proper randomization. |
| High variability in results between animals in the same group. | 1. Uneven Drug Administration: Inconsistent dosing between animals. 2. Non-uniform UV Exposure: Variations in the intensity of the light source across the exposure area. 3. Animal Behavior: Animals may shield parts of their body from the light source. | 1. Ensure accurate and consistent administration of HCTZ (e.g., via oral gavage, in drinking water). 2. Regularly map the beam profile of your light source to ensure uniform irradiance. 3. Consider using appropriately sized and designed irradiation chambers or mild sedation (if ethically approved) to minimize movement. |
| Unexpected skin reactions in control (vehicle-only + UV) group. | 1. UV Dose Too High: The dose of UV radiation may be causing a sunburn reaction independent of the drug. 2. Vehicle-Induced Photosensitivity: The vehicle used to dissolve HCTZ may have photosensitizing properties. | 1. Re-evaluate the MED for your animal model. The UV dose should be sub-erythemal for control animals. 2. Test the vehicle alone with UV exposure to rule out any confounding effects. |
| Difficulty distinguishing between phototoxicity and photoallergy. | Overlapping Clinical Signs: Both can present with erythema and edema. | Phototoxicity is more common, appears shortly after exposure (minutes to hours), resembles an exaggerated sunburn, and is dose-dependent.[3][9] Photoallergy is a delayed-type hypersensitivity, may take 24-48 hours to develop, can spread to non-exposed areas, and is not strictly dose-dependent.[1] Histological analysis can also help differentiate. |
Data Presentation
The following table summarizes data from various studies on HCTZ and photosensitivity. Note that results can be conflicting, with some animal and human studies showing no significant phototoxic effects at certain doses.[7][10][11][12]
| Study Type | Model | HCTZ Dose | UV Radiation | Key Findings | Reference |
| In vivo | Hairless Mice | Low dose: 0.26 mg/mouse/dayHigh dose: 0.52 mg/mouse/day | UVR until tumor development | HCTZ did not accelerate the development of squamous cell carcinomas compared to UVR alone. | [7] |
| In vitro | Human Keratinocytes (HaCaT) | 70-370 ng/mL | UVA (10 J/cm²) | Combined exposure induced acute phototoxicity and oxidative DNA damage. | [5] |
| In vitro | Human Fibroblasts & Melanocytes | 1.0 mM | UVA | A significant decrease in cell viability and number was observed, with fibroblasts being more sensitive. | [4] |
| In vivo | Human Volunteers | 25 mg/day for 15 days | UVA and UVB | No significant increase in photosensitivity for UVA or UVB radiation was observed compared to placebo. | [10][11] |
| In vivo | Human Skin Biopsies | N/A | Low dose UVA (300 mJ/cm²)High dose UVA (5 J/cm²) | Low dose UVA activated the p53 pathway; high dose UVA also provoked DNA damage and inflammation in HCTZ-treated biopsies. | [13] |
Experimental Protocols
Protocol: Assessment of HCTZ-Induced Phototoxicity in Hairless Mice
This protocol is a generalized methodology based on common practices in the field. Researchers should adapt it based on their specific hypotheses and institutional guidelines.
1. Animal Model and Acclimatization:
- Use male or female hairless mice (e.g., SKH-1), 6-8 weeks old.
- Acclimatize animals for at least one week before the experiment with a standard 12-hour light/dark cycle.
- Provide ad libitum access to food and water.
2. Grouping and Dosing:
- Group 1 (Control): Vehicle only (e.g., 0.5% methylcellulose (B11928114) in water).
- Group 2 (UV Control): Vehicle + UV radiation.
- Group 3 (HCTZ only): HCTZ in vehicle.
- Group 4 (Test): HCTZ in vehicle + UV radiation.
- Administer HCTZ or vehicle via oral gavage at a dose determined by pilot studies (e.g., 50 mg/kg).
3. UV Irradiation:
- Determine the Tmax for HCTZ in your model (typically 1-2 hours post-dosing).
- At Tmax, lightly restrain or anesthetize the animals.
- Expose the dorsal skin of the animals in Groups 2 and 4 to a controlled dose of UVA radiation from a calibrated solar simulator. The dose should be sub-erythemal (e.g., 5-10 J/cm²), as determined in preliminary MED studies.
4. Endpoint Assessment:
- Visual Scoring: At 24, 48, and 72 hours post-irradiation, score the skin for erythema (redness) and edema (swelling) using a standardized scale (e.g., 0 = no reaction, 4 = severe reaction).
- Biophysical Measurements: Measure skin thickness with calipers and skin redness with a colorimeter.
- Histopathology: At the end of the observation period, euthanize the animals and collect skin samples for histological analysis (e.g., H&E staining to assess inflammation, epidermal thickness, and cell damage).
- Biomarker Analysis: Skin or blood samples can be analyzed for markers of oxidative stress (e.g., 8-OHdG) or inflammation (e.g., cytokine levels).[5]
Visualizations
Below are diagrams illustrating key concepts and workflows related to HCTZ photosensitivity research.
Caption: Proposed signaling pathway for HCTZ-induced phototoxicity.
Caption: A typical experimental workflow for an in vivo HCTZ photosensitivity study.
Caption: Troubleshooting logic for inconsistent results in photosensitivity studies.
References
- 1. cnodes.ca [cnodes.ca]
- 2. Drug-Induced Photosensitivity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Phototoxic Reactions Inducted by Hydrochlorothiazide and Furosemide in Normal Skin Cells—In Vitro Studies on Melanocytes and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrochlorothiazide Use and Risk of Nonmelanoma Skin Cancers: A Biological Plausibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrochlorothiazide disrupts DNA damage response to exacerbate skin photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photosensitivity Due to Thiazides | Actas Dermo-Sifiliográficas [actasdermo.org]
- 9. books.rsc.org [books.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. A randomized, placebo-controlled, trial to assess the photosensitizing, phototoxic and carcinogenic potential of hydrochlorothiazide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Abstract 641 Hydrochlorothiazide did not lead to phototoxic reactions and DNA-damage in healthy volunteers - the "HCTox-Study" [dgk.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Efficacy of Irbesartan, Losartan, and Valsartan
This guide provides a detailed comparison of the efficacy of three commonly prescribed Angiotensin II Receptor Blockers (ARBs): irbesartan, losartan, and valsartan (B143634). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from key clinical trials to offer an objective overview of their comparative performance in managing hypertension. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and research workflows.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Irbesartan, losartan, and valsartan are all antagonists of the Angiotensin II receptor type 1 (AT1). They exert their antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade leads to vasodilation, reduced secretion of aldosterone, and a subsequent decrease in blood pressure.[1][2][3]
References
Irbesartan's AT1 Receptor Selectivity: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of irbesartan's selective antagonism of the Angiotensin II Type 1 (AT1) receptor.
This guide provides a detailed comparison of irbesartan (B333) with other angiotensin II receptor blockers (ARBs), supported by experimental data. It includes a thorough examination of binding affinities, functional assay results, and detailed experimental protocols to offer a clear perspective on irbesartan's receptor selectivity.
High-Affinity and Selective Binding of Irbesartan to the AT1 Receptor
Irbesartan demonstrates a high degree of selectivity for the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. This selectivity is crucial for its therapeutic efficacy in treating conditions like hypertension, as the primary pressor effects of angiotensin II are mediated through the AT1 receptor.[1][2] Experimental data from radioligand binding assays consistently show that irbesartan binds to the AT1 receptor with high affinity, while its affinity for the AT2 receptor is significantly lower.[3][4][5]
Studies have reported that irbesartan's affinity for the AT1 receptor is more than 8,500 times greater than for the AT2 receptor.[4] In direct binding assays, irbesartan displaced radiolabeled angiotensin II from rat liver epithelial cell membranes (a source of AT1 receptors) with a Ki of 4.05 nM.[6] In contrast, its potency in displacing the radioligand from PC-12w cells, which express AT2 receptors, was low and comparable to that of losartan.[6] This high selectivity ensures that irbesartan effectively blocks the detrimental effects of angiotensin II mediated by the AT1 receptor, such as vasoconstriction and aldosterone (B195564) release, while not interfering with the potential beneficial effects mediated by the AT2 receptor.[2]
Comparative Binding Affinities of Angiotensin Receptor Blockers
The following table summarizes the binding affinities and selectivity of irbesartan and other commonly used ARBs for the AT1 and AT2 receptors. The data is compiled from various in vitro binding studies.
| Drug | AT1 Receptor Affinity (Ki/IC50, nM) | AT1 vs. AT2 Selectivity (Fold Increase) |
| Irbesartan | 1.3 - 4.05 [3][6] | >8,500 [4] |
| Losartan | 20 - 25.2[5][6] | ~1,000[1] |
| EXP3174 (active metabolite of Losartan) | 1.2[4] | ~1,000[1] |
| Valsartan (B143634) | 2.4[4] | ~30,000[4][7] |
| Candesartan | 0.64[3] | >10,000[3][4] |
| Olmesartan | Not explicitly stated | >12,500[8][9] |
| Telmisartan | Not explicitly stated | >3,000[4] |
Note: Ki and IC50 values are measures of binding affinity; a lower value indicates higher affinity. The selectivity is the ratio of the affinity for the AT1 receptor to the affinity for the AT2 receptor.
Functional Selectivity: Inhibition of Downstream Signaling
The functional consequence of irbesartan's selective binding to the AT1 receptor is the potent blockade of angiotensin II-induced downstream signaling pathways. A key pathway activated by the AT1 receptor is the Gq/11-phospholipase C (PLC) pathway, which leads to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium.[10] Irbesartan has been shown to be a potent antagonist of this pathway, effectively inhibiting angiotensin II-induced IP3 turnover.[6] This functional antagonism confirms that irbesartan's high binding affinity translates into effective blockade of the physiological actions of angiotensin II at the cellular level.
Experimental Protocols
Radioligand Binding Assay for AT1/AT2 Receptor Affinity
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of irbesartan and other ARBs for the AT1 and AT2 receptors.
Materials:
-
Receptor Source: Membranes from tissues or cells expressing AT1 receptors (e.g., rat liver, adrenal cortex) or AT2 receptors (e.g., PC-12w cells, adrenal medulla).[6][11]
-
Radioligand: [125I]-Angiotensin II or [125I][Sar1, Ile8]Angiotensin II.[11]
-
Competitor Ligands: Irbesartan and other ARBs.
-
Buffers: Assay buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin), wash buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Gamma Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a membrane fraction by differential centrifugation.[11]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug (e.g., irbesartan).[12]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[12]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[12]
-
Counting: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
Inositol Trisphosphate (IP3) Turnover Assay
This protocol describes a method to assess the functional antagonism of irbesartan on the AT1 receptor by measuring its effect on angiotensin II-stimulated IP3 production.
Materials:
-
Cell Culture: Cells endogenously expressing or transfected with the AT1 receptor (e.g., vascular smooth muscle cells).
-
Radiolabel: [3H]myo-inositol.
-
Stimulant: Angiotensin II.
-
Inhibitor: Irbesartan.
-
Reagents: Trichloroacetic acid (TCA), Dowex anion-exchange resin, scintillation fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Labeling: Culture cells and label them with [3H]myo-inositol, which is incorporated into the cellular phosphoinositides.[14]
-
Drug Treatment: Pre-incubate the labeled cells with various concentrations of irbesartan.
-
Stimulation: Stimulate the cells with a fixed concentration of angiotensin II to induce IP3 production.
-
Extraction: Stop the reaction by adding TCA and extract the soluble inositol phosphates.[14]
-
Separation: Separate IP3 from other inositol phosphates using anion-exchange chromatography.[14]
-
Quantification: Measure the amount of [3H]IP3 by liquid scintillation counting.
-
Data Analysis: Determine the extent to which irbesartan inhibits angiotensin II-stimulated IP3 accumulation.
Signaling Pathway
The following diagram illustrates the signaling pathway of the AT1 receptor and the point of inhibition by irbesartan.
References
- 1. droracle.ai [droracle.ai]
- 2. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II antagonism in clinical practice: experience with valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Olmesan | 20 mg | Tablet | ওলমেসান ২০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. biochem.wustl.edu [biochem.wustl.edu]
A Comparative Analysis of Hydrochlorothiazide and Other Thiazide Diuretics: A Guide for Researchers and Drug Development Professionals
An in-depth review of the comparative efficacy, safety, and mechanisms of hydrochlorothiazide (B1673439) versus other thiazide and thiazide-like diuretics, supported by experimental data and detailed methodologies.
Thiazide diuretics have long been a cornerstone in the management of hypertension. Among them, hydrochlorothiazide (HCTZ) is one of the most frequently prescribed. However, its standing as the preferred agent has been increasingly questioned in light of evidence suggesting the superiority of other thiazide and thiazide-like diuretics, such as chlorthalidone (B1668885) and indapamide (B195227). This guide provides a comprehensive comparative analysis of hydrochlorothiazide against these key alternatives, presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and study designs to inform research and drug development in this area.
Comparative Efficacy in Blood Pressure Reduction
Multiple meta-analyses and head-to-head clinical trials have demonstrated that chlorthalidone and indapamide are more potent than hydrochlorothiazide in lowering systolic blood pressure (SBP) at commonly prescribed doses.[1][2] A systematic review of 14 randomized trials found that indapamide and chlorthalidone lowered SBP more than HCTZ by approximately 5.1 mmHg and 3.6 mmHg, respectively.[1][2]
Table 1: Comparative Antihypertensive Efficacy of Thiazide Diuretics
| Diuretic | Daily Dose Range (mg) | Mean Systolic Blood Pressure Reduction (mmHg) vs. HCTZ | Reference |
| Hydrochlorothiazide (HCTZ) | 12.5 - 50 | - | [3] |
| Chlorthalidone | 12.5 - 25 | -3.6 to -8.2 | [1][4] |
| Indapamide | 1.25 - 2.5 | -5.1 to -7.5 | [1][4] |
Impact on Cardiovascular Outcomes and Left Ventricular Hypertrophy
Beyond blood pressure reduction, evidence suggests that chlorthalidone and indapamide may offer superior cardiovascular protection. Studies have indicated that these "thiazide-like" diuretics are more effective in reducing the risk of cardiovascular events and in regressing left ventricular hypertrophy (LVH), a key predictor of cardiovascular morbidity and mortality.[4] A meta-analysis of double-blind randomized trials showed that chlorthalidone and indapamide, along with potassium-sparing diuretic/hydrochlorothiazide combinations (referred to as "CHIP" diuretics), were approximately twice as effective as HCTZ alone in reducing left ventricular mass.[4]
Comparative Safety and Metabolic Effects
A primary concern with thiazide diuretic therapy is the potential for metabolic adverse effects, including hypokalemia, hyponatremia, and alterations in glucose and lipid metabolism. The comparative risk of these side effects among different thiazides is a critical consideration.
While some studies suggest a higher incidence of hypokalemia with chlorthalidone compared to hydrochlorothiazide, others have found no significant difference, particularly when dose equivalence is considered.[3][5] One large pragmatic trial found a slightly higher incidence of hypokalemia in the chlorthalidone group (6.0%) compared to the hydrochlorothiazide group (4.4%).[3] However, a meta-analysis comparing indapamide with HCTZ found no detectable differences in their effects on serum potassium.[1][6]
Table 2: Comparative Metabolic Adverse Effects of Thiazide Diuretics
| Adverse Effect | Hydrochlorothiazide | Chlorthalidone | Indapamide | Reference |
| Hypokalemia | Lower to similar risk | Higher to similar risk | Similar risk | [1][3][5][6] |
| Hyponatremia | Lower to similar risk | Higher to similar risk | Similar risk | [5] |
| Hyperglycemia | Potential risk | Potential risk | Potential risk | [7] |
| Hyperuricemia | Potential risk | Potential risk | Potential risk | [7] |
Mechanism of Action: The NCC Transporter and its Regulation
Thiazide diuretics exert their effects by inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the nephron.[8] This inhibition leads to increased sodium and chloride excretion, resulting in diuresis and a reduction in blood volume and blood pressure. Recent structural studies have revealed that hydrochlorothiazide, chlorthalidone, and indapamide all bind to an orthosteric site within the NCC, physically obstructing the ion translocation pathway.[9]
The activity of the NCC is regulated by a complex signaling pathway involving the With-No-Lysine (WNK) kinases.[1][10] WNK kinases form a signaling cascade that ultimately leads to the phosphorylation and activation of NCC.[8][9] Thiazide diuretics' efficacy can be influenced by this regulatory pathway.
Caption: Mechanism of action of thiazide diuretics on the NCC transporter.
Experimental Protocols for Comparative Clinical Trials
The robust comparison of thiazide diuretics relies on well-designed clinical trials. A typical experimental protocol for a head-to-head comparison study is outlined below.
1. Study Design: A randomized, double-blind, parallel-group or crossover design is often employed.[3][11][12]
2. Patient Population: Participants are typically adults (e.g., aged 18-80 years) with a diagnosis of essential hypertension, often with a specified range of baseline systolic and diastolic blood pressure.[11][12] Exclusion criteria commonly include secondary hypertension, severe renal impairment, a history of major cardiovascular events within the preceding months, and contraindications to thiazide diuretics.
3. Randomization and Blinding: Patients are randomly assigned to receive one of the study drugs. To minimize bias, both patients and investigators are blinded to the treatment allocation. This is often achieved by using identical-appearing placebo and active drug capsules.[11]
4. Dosing and Titration: The study drugs are administered at clinically relevant doses. The protocol may include a dose-titration phase where the dosage is adjusted based on the patient's blood pressure response to achieve a target blood pressure.[12]
5. Blood Pressure Measurement:
-
Office Blood Pressure: Seated blood pressure is measured at regular intervals during clinic visits using a standardized protocol and a validated automated device.[12]
-
Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM is frequently used to provide a more comprehensive assessment of blood pressure control, including daytime, nighttime, and 24-hour mean values.[13][14][15][16] This method is considered more reproducible and less subject to the "white-coat" effect than office measurements.[13][14]
6. Laboratory Assessments: Blood and urine samples are collected at baseline and at specified follow-up times to monitor metabolic parameters. Standard laboratory methods are used for these assessments.[17][18][19][20][21]
-
Serum Electrolytes: Sodium, potassium, and chloride are typically measured using ion-selective electrode (ISE) methods.[18]
-
Renal Function: Serum creatinine (B1669602) is measured, and the estimated glomerular filtration rate (eGFR) is calculated.[17]
-
Metabolic Panel: Fasting blood glucose, uric acid, and a lipid profile (total cholesterol, HDL, LDL, and triglycerides) are assessed.[17]
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
The available evidence strongly suggests that the thiazide-like diuretics, chlorthalidone and indapamide, are more potent antihypertensive agents than hydrochlorothiazide and may offer superior cardiovascular protection. While metabolic side effects are a consideration for all thiazide diuretics, the differences between agents may be less pronounced when equipotent doses are compared. For researchers and drug development professionals, a thorough understanding of the comparative pharmacology, the nuances of clinical trial design, and the underlying mechanisms of action is crucial for advancing the treatment of hypertension and developing novel therapeutic strategies. Future research should continue to explore the long-term comparative effectiveness and safety of these agents in diverse patient populations.
References
- 1. JCI - The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex [jci.org]
- 2. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorthalidone vs. Hydrochlorothiazide for Hypertension-Cardiovascular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrochlorothiazide vs chlorthalidone, indapamide, and potassium-sparing/hydrochlorothiazide diuretics for reducing left ventricular hypertrophy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Distal Convoluted Tubule Showdown: Chlorthalidone versus HCTZ — NephJC [nephjc.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. Use of ambulatory blood pressure monitoring in pharmacological trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ambulatory blood pressure monitoring in the evaluation of antihypertensive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ambulatory Blood Pressure Monitoring to Diagnose and Manage Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laboratory medicine in arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Association of abnormal serum electrolyte levels with hypertension in a population with high salt intake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scivisionpub.com [scivisionpub.com]
Head-to-Head Clinical Trials of Avalide Versus Other Combination Antihypertensives: A Comparative Guide
This guide provides a detailed comparison of Avalide (irbesartan/hydrochlorothiazide) with other combination antihypertensive therapies, focusing on efficacy and safety data from head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic options.
Mechanism of Action Signaling Pathways
This compound combines two antihypertensive agents with complementary mechanisms of action: irbesartan (B333), an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (B1673439) (HCTZ), a thiazide diuretic.
Irbesartan selectively blocks the angiotensin II type 1 (AT1) receptor, inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[][2] This leads to vasodilation and a reduction in blood pressure.
Hydrochlorothiazide inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney.[3][4] This action reduces the reabsorption of sodium and chloride, leading to increased excretion of sodium and water, which in turn lowers blood volume and blood pressure.[4]
Efficacy Comparison
This compound vs. Valsartan (B143634)/Hydrochlorothiazide (Diovan HCT)
Several studies have directly compared the efficacy of irbesartan/HCTZ with valsartan/HCTZ.
Table 1: Comparison of Irbesartan/HCTZ vs. Valsartan/HCTZ in Patients Uncontrolled on HCTZ Monotherapy (COSIMA Study) [5][6][7]
| Parameter | Irbesartan/HCTZ (150/12.5 mg) | Valsartan/HCTZ (80/12.5 mg) | p-value |
| Mean Reduction in Home SBP (mmHg) | -13.0 | -10.6 | 0.0094 |
| Mean Reduction in Home DBP (mmHg) | -9.5 | -7.4 | 0.0007 |
| Blood Pressure Control Rate (HBPM ≤135/85 mmHg) | 50.2% | 33.2% | 0.0003 |
Table 2: Retrospective Comparison of Irbesartan/HCTZ vs. Valsartan/HCTZ in a Clinical Setting [8]
| Parameter | Irbesartan/HCTZ (150/12.5 mg) | Valsartan/HCTZ (80/12.5 mg or 160/12.5 mg) | p-value |
| Mean Reduction in SBP (mmHg) | -9 | -2 | 0.021 |
| Mean Reduction in DBP (mmHg) | -5 | 0 | 0.022 |
This compound vs. Losartan (B1675146)/Hydrochlorothiazide (Hyzaar)
A study utilizing ambulatory blood pressure monitoring (ABPM) compared the effects of irbesartan/HCTZ and losartan/HCTZ.
Table 3: Comparison of Irbesartan/HCTZ vs. Losartan/HCTZ using 24-hour ABPM [9]
| Parameter | Irbesartan/HCTZ (150/12.5 mg) | Losartan/HCTZ (50/12.5 mg) | Finding |
| 24-h Ambulatory DBP | Greater Reduction | Lesser Reduction | Significant difference in adjusted mean changes from baseline |
| Diastolic Load | Greater Reduction | Lesser Reduction | Significantly greater reduction |
| Mean Ambulatory SBP (last 4h of dosing) | Greater Reduction | Lesser Reduction | Significantly greater reduction |
This compound vs. Valsartan/Amlodipine (B1666008) (Exforge)
A study in very elderly patients compared the combination of irbesartan/HCTZ with valsartan/amlodipine.
Table 4: Comparison of Irbesartan/HCTZ vs. Valsartan/Amlodipine in Very Elderly Patients (≥75 years) [10]
| Parameter | Irbesartan/HCTZ (300/12.5 mg) | Valsartan/Amlodipine (160/5 mg) | p-value |
| 24h Ambulatory SBP/DBP Reduction (mmHg) | -29.6 / -15.4 | -29.9 / -15.6 | Not Significant |
| Day-time SBP/DBP Reduction (mmHg) | -29.3 / -14.9 | -28.6 / -14.5 | Not Significant |
| Night-time SBP/DBP Reduction (mmHg) | -25.4 / -16.9 | -26.2 / -17.4 | Not Significant |
| Orthostatic SBP/DBP Change (mmHg) | -17.2 / -9.1 | -10.1 / -1.9 | <0.05 (SBP), <0.01 (DBP) |
| Change in Serum Potassium | Significant Decrease | No Significant Change | <0.05 |
| Change in Serum Uric Acid | Significant Increase | No Significant Change | <0.05 |
Experimental Protocols
COSIMA Study (COmparative Study of Efficacy of Irbesartan/HCTZ with Valsartan/HCTZ Using Home Blood Pressure Monitoring)[5][6][7]
-
Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) study conducted in primary care settings in France.
-
Patient Population: 800 adults (18-79 years) with untreated or uncontrolled mild-to-moderate essential hypertension.
-
Methodology:
-
A 5-week open-label run-in period where all patients received HCTZ 12.5 mg once daily.
-
Patients whose blood pressure remained uncontrolled (average home SBP >135 mmHg) were randomized to either irbesartan/HCTZ (150/12.5 mg) or valsartan/HCTZ (80/12.5 mg) for 8 weeks.
-
Blood pressure was assessed using home blood pressure monitoring (HBPM) in the morning and evening for 5 days at baseline and after 8 weeks of treatment. Office blood pressure measurements were also taken.
-
-
Primary Endpoint: Change in mean systolic blood pressure as measured by HBPM after 8 weeks of treatment compared to baseline.
Irbesartan/HCTZ vs. Losartan/HCTZ ABPM Study[9]
-
Study Design: A comparative, randomized trial.
-
Patient Population: Patients with mild-to-moderate hypertension.
-
Methodology:
-
Patients were treated with either irbesartan 150 mg/HCTZ 12.5 mg or losartan 50 mg/HCTZ 12.5 mg for a 4-week period.
-
Efficacy was assessed using 24-hour ambulatory blood pressure monitoring to evaluate mean blood pressure, blood pressure load, and duration of action.
-
-
Primary Endpoint: Comparison of the reduction in 24-hour ambulatory diastolic blood pressure between the two treatment groups.
Irbesartan/HCTZ vs. Valsartan/Amlodipine in Very Elderly Patients[10]
-
Study Design: A prospective, randomized, parallel-group study.
-
Patient Population: 94 hypertensive patients aged 75-89 years.
-
Methodology:
-
A 4-week placebo run-in period.
-
Patients were randomized to receive either valsartan 160mg/amlodipine 5mg or irbesartan 300mg/HCTZ 12.5mg for 24 weeks.
-
After 4 weeks, the dose of amlodipine or HCTZ was doubled in non-responders.
-
Clinical blood pressure (sitting, lying, and standing) was evaluated every 4 weeks.
-
24-hour ambulatory blood pressure monitoring, electrolytes, and uric acid were assessed at the end of the placebo and treatment periods.
-
-
Primary Endpoint: Comparison of the reduction in ambulatory and clinical blood pressure between the two treatment groups.
Summary
Head-to-head clinical trials suggest that the irbesartan/HCTZ combination may offer advantages in blood pressure reduction compared to valsartan/HCTZ and losartan/HCTZ at the studied doses.[5][6][7][8][9] In a study of very elderly patients, irbesartan/HCTZ demonstrated comparable blood pressure-lowering efficacy to valsartan/amlodipine, though with a greater effect on orthostatic blood pressure and certain metabolic parameters.[10] These findings provide valuable data for informing clinical research and drug development in the field of antihypertensive combination therapies. Further research with larger and more diverse patient populations is warranted to confirm these observations.
References
- 2. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 3. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. f-mri.org [f-mri.org]
- 7. A home blood pressure monitoring study comparing the antihypertensive efficacy of two angiotensin II receptor antagonist fixed combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Irbesartan/ Hydrochlorothiazide and Valsartan/Hydrochlorothiazide Combination in Lowering Blood Pressure: A Retrospective Observational Study in Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambulatory blood pressure comparison of the anti-hypertensive efficacy of fixed combinations of irbesartan/hydrochlorothiazide and losartan/hydrochlorothiazide in patients with mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of two treatment combinations of hypertension in very elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of Irbesartan and Hydrochlorothiazide: A Comparative Guide
This guide provides an objective comparison of the antihypertensive efficacy of irbesartan (B333) and hydrochlorothiazide (B1673439) as monotherapies versus their combination. It is intended for researchers, scientists, and drug development professionals interested in the synergistic effects of these two compounds. The information presented is supported by data from clinical studies.
Mechanism of Action: A Dual Approach to Blood Pressure Control
The enhanced efficacy of combining irbesartan and hydrochlorothiazide stems from their complementary mechanisms of action. Irbesartan is an angiotensin II receptor blocker (ARB) that inhibits the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[1][2][3] By selectively blocking the AT1 receptor, irbesartan prevents angiotensin II from causing vasoconstriction and stimulating aldosterone (B195564) secretion, leading to vasodilation and reduced sodium and water retention.[1][2][4]
Hydrochlorothiazide (HCTZ) is a thiazide diuretic that acts on the distal convoluted tubule of the kidney to inhibit the sodium-chloride symporter.[3][4] This action reduces the reabsorption of sodium and chloride, leading to increased excretion of water and a subsequent decrease in blood volume and systemic vascular resistance.[4]
The synergistic effect is particularly noteworthy because thiazide diuretics can cause a compensatory increase in renin and angiotensin II levels.[5][6] Irbesartan directly counteracts this effect by blocking the actions of the elevated angiotensin II, leading to a more profound and sustained reduction in blood pressure than either agent can achieve alone.[4][7]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct and combined signaling pathways of irbesartan and hydrochlorothiazide.
Caption: Mechanism of action of Irbesartan on the RAAS pathway.
Caption: Mechanism of action of Hydrochlorothiazide in the kidney.
Comparative Efficacy: Monotherapy vs. Combination Therapy
Clinical trials have consistently demonstrated the superior blood pressure-lowering effects of the irbesartan/hydrochlorothiazide combination compared to either drug administered as monotherapy.[4][8]
Blood Pressure Reduction in Patients with Moderate to Severe Hypertension
The following table summarizes data from a prospective, randomized, double-blind study comparing the efficacy of irbesartan/HCTZ combination therapy to irbesartan monotherapy in patients with severe hypertension.[8]
| Treatment Group | Mean Seated Systolic BP Reduction (mmHg) | Mean Seated Diastolic BP Reduction (mmHg) | Patients Achieving DBP <90 mmHg (%) |
| Irbesartan/HCTZ Combination | -9.7 (vs. monotherapy) | -4.7 (vs. monotherapy) | 47.2 |
| Irbesartan Monotherapy | - | - | 33.2 |
Data reflects differences between combination and monotherapy groups after 5 weeks of treatment.[8]
Another study in patients with moderate hypertension showed the following reductions from baseline after 8 weeks:[9]
| Treatment Group | Mean Seated Systolic BP Reduction (mmHg) |
| Irbesartan/HCTZ (300/25 mg) | 27.1 |
| Irbesartan (300 mg) | 22.1 |
| HCTZ (25 mg) | 15.7 |
Efficacy in Specific Patient Populations
A post-hoc analysis of two studies evaluated the efficacy of the combination therapy in obese patients and patients with type 2 diabetes.[10]
| Patient Population | Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Obese Patients | Irbesartan/HCTZ | 29.4 | 20.2 |
| Irbesartan Monotherapy | 20.1 | 15.9 | |
| Patients with T2DM | Irbesartan/HCTZ | 26.9 | 17.8 |
| Irbesartan Monotherapy | 21.8 | 15.8 |
Experimental Protocols
The data presented is derived from well-controlled clinical trials. A representative experimental design is outlined below.
Representative Clinical Trial Protocol
-
Study Design: A multicenter, prospective, randomized, double-blind, active-controlled, parallel-group study.
-
Patient Population: Adult patients (≥18 years) with a diagnosis of essential hypertension (e.g., seated diastolic blood pressure ≥110 mmHg for severe hypertension studies).[8] Key exclusion criteria would include secondary hypertension, a history of hypersensitivity to either drug, and significant renal or hepatic impairment.
-
Treatment Protocol:
-
Washout Period: A 2 to 4-week single-blind, placebo lead-in period to withdraw previous antihypertensive medications.[11]
-
Randomization: Patients are randomized to receive either combination therapy (e.g., irbesartan 150 mg/HCTZ 12.5 mg) or monotherapy (e.g., irbesartan 150 mg).[8]
-
Titration: The dosage is force-titrated after a predefined period (e.g., 1-2 weeks) to a higher dose (e.g., irbesartan 300 mg/HCTZ 25 mg or irbesartan 300 mg).[8][10]
-
Follow-up: Patients are followed for a specified duration (e.g., 7 to 12 weeks) with regular blood pressure measurements.[8][10]
-
-
Efficacy Endpoints:
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including serum potassium and creatinine), and vital signs throughout the study.[8][12]
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial evaluating the synergistic effects of irbesartan and hydrochlorothiazide.
Caption: A typical clinical trial workflow for efficacy comparison.
Conclusion
The combination of irbesartan and hydrochlorothiazide demonstrates a clear synergistic effect in lowering blood pressure.[7] Clinical data consistently show that the combination therapy is more effective than monotherapy with either agent alone across a range of patient populations, including those with moderate to severe hypertension, obesity, and type 2 diabetes.[8][10] The complementary mechanisms of action, where irbesartan mitigates the reactive renin increase caused by hydrochlorothiazide, provide a strong pharmacological basis for this enhanced efficacy. The fixed-dose combination offers a valuable therapeutic option for achieving blood pressure goals in patients who are not adequately controlled on monotherapy.[1][13]
References
- 1. Irbesartan and Hydrochlorothiazide: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. medicine.com [medicine.com]
- 3. Irbesartan and hydrochlorothiazide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Articles [globalrx.com]
- 5. The Efficacy and Safety of Low‐ and High‐ Dose Fixed Combinations of Irbesartan/Hydrochlorothiazide in Patients With Uncontrolled Systolic Blood Pressure on Monotherapy: The INCLUSIVE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximising antihypertensive effects of angiotensin II receptor blockers with thiazide diuretic combination therapy: focus on irbesartan/hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Efficacy and Safety of Irbesartan/HCTZ Combination Therapy As Initial Treatment for Rapid Control of Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. medscape.com [medscape.com]
- 12. The effects of irbesartan added to hydrochlorothiazide for the treatment of hypertension in patients non-responsive to hydrochlorothiazide alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
cross-validation of analytical methods for Avalide components
A comparative guide to the cross-validation of analytical methods for the simultaneous determination of Irbesartan (B333) and Hydrochlorothiazide (B1673439), the active components of Avalide, is presented for researchers, scientists, and drug development professionals. This compound combines Irbesartan, an angiotensin II receptor antagonist, and Hydrochlorothiazide, a thiazide diuretic, to treat hypertension.[1][2][3][4] The guide outlines various analytical techniques, summarizing their performance metrics and detailing the experimental protocols involved.
Comparison of Analytical Methods
The simultaneous quantification of Irbesartan (IRB) and Hydrochlorothiazide (HCTZ) in pharmaceutical formulations has been accomplished using several analytical techniques. The primary methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]
Data Presentation
The performance of these methods is compared based on key validation parameters such as linearity, accuracy (percentage recovery), precision (Relative Standard Deviation, %RSD), Limit of Detection (LOD), and Limit of Quantitation (LOQ).
| Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| RP-HPLC | Irbesartan | 0.1–25 µg/mL | - | < 2% | 0.008 µg/mL | - | [6] |
| Hydrochlorothiazide | 0.25–25 µg/mL | - | < 2% | 0.012 µg/mL | - | [6] | |
| RP-HPLC | Irbesartan | 36-216 µg/mL | - | - | 0.65 µg/mL | 1.97 µg/mL | [8] |
| Hydrochlorothiazide | 3-18 µg/mL | - | - | 0.513 µg/mL | 1.556 µg/mL | [8] | |
| RP-HPLC | Irbesartan | 100 µg/mL (Assay) | 101.04% | < 2% | - | - | |
| Hydrochlorothiazide | 50 µg/mL (Assay) | 100.51% | < 2% | - | - | ||
| HPTLC | Irbesartan | 100–600 ng/spot | - | - | 22.19 ng/spot | 73.98 ng/spot | |
| Hydrochlorothiazide | 50–250 ng/spot | - | - | 12.42 ng/spot | 41.39 ng/spot | ||
| Spectrophotometry (Simultaneous Eq.) | Irbesartan | 5–35 µg/mL | 99.60–99.90% | < 2.0% | - | - | [5] |
| Hydrochlorothiazide | 0.2–40 µg/mL | 99.70–99.90% | < 2.0% | - | - | [5] | |
| Spectrophotometry (Absorbance Ratio) | Irbesartan | 5–35 µg/mL | 98.00–99.80% | < 2.0% | - | - | [5] |
| Hydrochlorothiazide | 0.2–40 µg/mL | 98.40–99.70% | < 2.0% | - | - | [5] | |
| Derivative Spectrophotometry | Irbesartan | 14.4–33.6 mg/L | 99.5% | 1.37% (Inter-day) | - | 5.0 mg/L | [9] |
| Hydrochlorothiazide | 1.2–2.8 mg/L | 96.9% | 2.52% (Inter-day) | - | 1.1 mg/L | [9] | |
| LC-MS/MS | Irbesartan | 10–5000 ng/mL | 95.33–99.00% | < 15% | - | 10 ng/mL | [7] |
| Hydrochlorothiazide | 1–500 ng/mL | 87.20–105.75% | < 15% | - | 1 ng/mL | [7] | |
| U-HPLC-MS/MS | Irbesartan | 5–3000 ng/mL | - | < 12% | - | 5 ng/mL | [10] |
| Hydrochlorothiazide | 0.5–300 ng/mL | - | < 12% | - | 0.5 ng/mL | [10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from multiple sources and represent typical experimental setups.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A widely used method for its accuracy and precision in separating and quantifying Irbesartan and Hydrochlorothiazide.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase : A mixture of an aqueous buffer and an organic solvent is common. For example, a buffer-acetonitrile mixture (65:35, v/v) with the buffer containing 50mM ammonium (B1175870) acetate (B1210297), adjusted to a specific pH (e.g., pH 5.5 with acetic acid). Another example is a mobile phase of Methanol and 0.05% Orthophosphoric acid (90:10 v/v).[8]
-
Flow Rate : Typically maintained at 1.0 mL/min.[8]
-
Detection : UV detection at a wavelength where both compounds show reasonable absorbance, such as 260 nm or 226 nm.[8]
-
Sample Preparation : Tablets are accurately weighed, ground to a fine powder, and a portion equivalent to a specific amount of the active ingredients is dissolved in a suitable solvent like methanol. The solution is then filtered and diluted as necessary with the mobile phase to fall within the linear range of the calibration curve.
-
Quantification : An internal standard (e.g., Methylparaben) can be used for improved accuracy. Calibration curves are constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and high-throughput alternative to HPLC for the simultaneous estimation of these drugs.
-
Stationary Phase : Precoated silica (B1680970) gel 60F254 plates are commonly used.
-
Mobile Phase : A mixture of organic solvents, for instance, acetonitrile (B52724) and ethyl acetate in an 8:2 (v/v) ratio.
-
Sample Application : Standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.
-
Development : The plate is developed in a twin-trough chamber saturated with the mobile phase vapor.
-
Detection : After development, the plate is dried, and the spots are scanned by a densitometer at a specific wavelength, such as 260 nm.
-
Quantification : The peak areas of the detected spots are correlated with the concentration of the analytes to determine their quantities.
UV-Visible Spectrophotometry
Spectrophotometric methods are simple and cost-effective but may be less specific than chromatographic techniques. Several approaches exist:
-
Simultaneous Equation Method : This method involves measuring the absorbance of the sample solution at the λmax of both drugs (e.g., 205 nm for Irbesartan and 272 nm for Hydrochlorothiazide).[5] The concentrations are then calculated by solving a set of simultaneous equations derived from Beer-Lambert's law.[5]
-
Absorbance Ratio Method (Q-Analysis) : Absorbance is measured at two wavelengths: one being the iso-absorptive point (where both drugs have the same absorptivity) and the other being the λmax of one of the components.[5]
-
Derivative Spectrophotometry : This technique uses the first or second derivative of the absorption spectrum to resolve overlapping spectra. Measurements are made at the zero-crossing wavelengths of the interfering component. For example, using second-derivative spectrophotometry, measurements can be made at 230.1 nm for Irbesartan and 232.7 nm for Hydrochlorothiazide.[9][11]
Visualizations
Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System (RAS) and the mechanism of action of Irbesartan and Hydrochlorothiazide. Irbesartan blocks the AT1 receptor, preventing angiotensin II from causing vasoconstriction. Hydrochlorothiazide acts on the kidneys to increase sodium and water excretion, reducing blood volume.[1][12]
Caption: Mechanism of action for this compound components.
Experimental Workflow
The diagram below outlines a typical workflow for the simultaneous analysis of Irbesartan and Hydrochlorothiazide in a tablet formulation using RP-HPLC.
Caption: General workflow for HPLC analysis of this compound tablets.
References
- 1. Articles [globalrx.com]
- 2. drugs.com [drugs.com]
- 3. This compound (Irbesartan / hydrochlorothiazide): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 4. This compound (Irbesartan-Hydrochlorothiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. phmethods.net [phmethods.net]
- 6. turkjps.org [turkjps.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Irbesartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of irbesartan (B333), a potent and selective angiotensin II receptor antagonist. The information presented is supported by experimental data to aid in research and development decision-making.
Introduction
Irbesartan is a non-peptide angiotensin II receptor blocker (ARB) with high affinity and selectivity for the AT1 receptor subtype.[1] Its primary mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[2] By selectively inhibiting the binding of angiotensin II to the AT1 receptor, irbesartan prevents vasoconstriction and aldosterone (B195564) secretion, leading to a reduction in blood pressure.[3] Beyond its well-established antihypertensive effects, irbesartan exhibits pleiotropic effects, including organ protection, that are mediated through various signaling pathways. This guide will delve into the quantitative measures of its efficacy in both laboratory settings and living organisms.
In Vitro Efficacy of Irbesartan
The in vitro efficacy of irbesartan has been demonstrated through various assays that quantify its binding affinity to the AT1 receptor and its functional inhibition of angiotensin II-induced cellular responses.
AT1 Receptor Binding Affinity
Radioligand binding assays are instrumental in determining the affinity of irbesartan for the angiotensin II type 1 (AT1) receptor. These experiments typically measure the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity.
| Parameter | Value (nM) | Cell Line/Tissue | Reference |
| Ki | 4.05 | WB-Fischer 344 (WB) rat liver epithelial cells | [4] |
| Kd | ~1 | Not Specified | [5][6] |
| IC50 | 1.3 | Not Specified |
Functional Inhibition
Functional assays assess the ability of irbesartan to antagonize the physiological effects of angiotensin II at the cellular level. A key measure is the half-maximal inhibitory concentration (IC50), which represents the concentration of irbesartan required to inhibit the angiotensin II-induced response by 50%.
| Assay | IC50 (nM) | Cell Line/Tissue | Reference |
| Angiotensin II-induced inositol (B14025) trisphosphate (IP3) turnover | Not explicitly stated, but irbesartan showed the highest functional potency compared to losartan (B1675146) and tasosartan. | WB-Fischer 344 (WB) rat liver epithelial cells | [4] |
| Angiotensin II-induced contraction | 4 | Rabbit aorta ring | |
| Inhibition of Arachidonic Acid Metabolism (via CYP2C8) | 55.6 µM | Recombinant CYP2C8 | [7] |
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation
Recent studies have revealed that irbesartan can activate PPAR-γ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. This activation is independent of its AT1 receptor blocking activity and may contribute to its beneficial metabolic effects.[8] In transcription reporter assays, irbesartan at 10 μmol/L induced the transcriptional activity of PPAR-γ by 3.4-fold.[8]
In Vivo Efficacy of Irbesartan
The in vivo efficacy of irbesartan is primarily evaluated by its ability to lower blood pressure in animal models of hypertension and its capacity to protect organs from damage associated with high blood pressure and other cardiovascular diseases.
Blood Pressure Reduction
The antihypertensive effect of irbesartan has been extensively studied in various animal models, most notably in spontaneously hypertensive rats (SHRs).
| Animal Model | Dose | Route of Administration | Duration | Systolic Blood Pressure (SBP) Reduction | Diastolic Blood Pressure (DBP) Reduction | Reference |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Gavage | 8 weeks | Significant reduction compared to untreated SHR | Not Specified | [9][10] |
| Spontaneously Hypertensive Stroke-Prone Rats (SHRSP) | Not specified | Not specified | 8 weeks | From 162 ± 4 mmHg to 125 ± 5 mmHg | Not Specified | [11] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg·kg−1·d−1 | In chow | 4 months | No obvious effect on SBP level alone, but synergistic effect when combined with amlodipine (B1666008) | No obvious effect on DBP level alone, but synergistic effect when combined with amlodipine | [12] |
| Beagle Dogs | 5 mg/kg | Oral | Single dose | Significant reduction from 2-10 hours post-administration | Not Specified | [13][14] |
| Beagle Dogs | 2 mg/kg | Oral | Single dose | Minimal effect | Not Specified | [13][14] |
Organ Protection
Beyond its hemodynamic effects, irbesartan has demonstrated significant organ-protective properties, including cardioprotective and nephroprotective effects.
Cardioprotection:
-
In a mouse model of polymicrobial sepsis, irbesartan (3 mg/kg, i.p.) improved left ventricular function, evidenced by an increase in ejection fraction from 27.8 ± 3% to 42.4 ± 1.1%.[2]
-
In a rat model of myocardial ischemia-reperfusion injury, irbesartan at doses of 50.0 mg/kg/d and 200.0 mg/kg/d significantly downregulated myocardial enzyme indexes.[15]
-
In doxorubicin-induced cardiotoxicity in rats, irbesartan (40 mg/kg, orally/daily for 3 weeks) provided significant protection against cardiac damage by means of antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic mechanisms.[16]
Nephroprotection:
-
In a rat model of gentamicin-induced nephrotoxicity, irbesartan significantly reduced blood urea (B33335) and serum creatinine (B1669602) levels.[17]
-
In another study on gentamicin-induced nephrotoxicity in rats, co-administration of irbesartan (25 mg/kg/day p.o for 4 weeks) significantly decreased serum urea and creatinine.[18]
-
In a lipopolysaccharide (LPS)-induced acute kidney injury model in rats, irbesartan treatment restored aquaporin-1 levels and reversed increases in creatinine, total oxidant status (TOS), and oxidative stress index (OSI).[19]
Signaling Pathways
The therapeutic effects of irbesartan are mediated through its interaction with multiple signaling pathways.
Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism of action of irbesartan is the blockade of the RAAS pathway.
Caption: Irbesartan blocks the RAAS pathway at the AT1 receptor.
MAPK/NF-κB Signaling Pathway
Irbesartan has been shown to modulate inflammatory responses by inhibiting the p38 MAPK/NF-κB signaling pathway.
Caption: Irbesartan inhibits the p38 MAPK/NF-κB signaling pathway.
PPAR-γ Signaling Pathway
Irbesartan can activate PPAR-γ, leading to the regulation of genes involved in metabolism and inflammation.
Caption: Irbesartan activates the PPAR-γ signaling pathway.
Experimental Protocols
In Vitro: AT1 Receptor Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of irbesartan for the human AT1 receptor.[3]
1. Materials:
- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human AT1 receptor, or rat liver membranes.[3][20]
- Radioligand: [125I]Sar1,Ile8-Angiotensin II.[3]
- Non-specific Binding Control: 1 µM Angiotensin II.[3]
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[21]
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- 96-well plates.
- GF/C filters.
- Cell harvester.
- Scintillation counter.
2. Membrane Preparation:
- Culture and harvest cells expressing the human AT1 receptor.
- Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.
- Centrifuge the lysate to pellet the membranes.
- Wash the membrane pellet with fresh assay buffer.
- Resuspend the final membrane pellet in assay buffer, determine the protein concentration, and store at -80°C.[3]
3. Competitive Binding Assay:
- Prepare serial dilutions of irbesartan.
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding at various concentrations of irbesartan.[3]
- Add the diluted membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or irbesartan dilution to the respective wells.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[3]
- Terminate the reaction by rapid filtration through pre-soaked GF/C filters using a cell harvester.[3]
- Wash the filters multiple times with ice-cold wash buffer.[3]
- Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the irbesartan concentration.
- Determine the IC50 value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
start [shape=ellipse, label="Start"];
prepare_membranes [label="Prepare Cell Membranes\n(Expressing AT1 Receptor)"];
prepare_reagents [label="Prepare Reagents\n(Radioligand, Irbesartan dilutions)"];
setup_assay [label="Set up 96-well Plate\n(Total, Non-specific, Competition)"];
incubate [label="Incubate to Reach Equilibrium"];
filter_wash [label="Filter and Wash to Separate\nBound from Free Radioligand"];
count_radioactivity [label="Count Radioactivity"];
analyze_data [label="Analyze Data\n(Calculate IC50 and Ki)"];
end [shape=ellipse, label="End"];
start -> prepare_membranes;
start -> prepare_reagents;
prepare_membranes -> setup_assay;
prepare_reagents -> setup_assay;
setup_assay -> incubate;
incubate -> filter_wash;
filter_wash -> count_radioactivity;
count_radioactivity -> analyze_data;
analyze_data -> end;
}
Caption: Workflow for an AT1 receptor radioligand binding assay.
In Vivo: Blood Pressure Measurement in Rats (Tail-Cuff Method)
This protocol describes a non-invasive method for measuring systolic blood pressure in rats using the tail-cuff technique.[22][23][24]
1. Animals and Acclimatization:
- Use an appropriate rat model of hypertension (e.g., Spontaneously Hypertensive Rats - SHRs).
- Allow the rats to acclimate to the laboratory environment for at least one week before the experiment.
- Train the rats to the restraint and tail-cuff procedure for several days before data collection to minimize stress-induced blood pressure fluctuations.[25]
2. Equipment:
- Rat restrainer.
- Tail-cuff system with a pneumatic pulse sensor and an occlusion cuff.
- Warming platform or chamber to promote vasodilation of the tail artery.
- Data acquisition system.
3. Procedure:
- Place the rat in the restrainer.
- Position the rat on the warming platform to maintain a consistent and appropriate tail temperature.
- Place the occlusion cuff and the sensor cuff on the rat's tail.
- The system will automatically inflate the occlusion cuff to a pressure above the expected systolic blood pressure and then gradually deflate it.
- The sensor detects the return of blood flow as the pressure in the occlusion cuff falls below the systolic pressure.
- Record multiple blood pressure readings for each rat and calculate the average.
4. Data Analysis:
- Compare the systolic blood pressure measurements between the irbesartan-treated group and the control (vehicle-treated) group.
- Use appropriate statistical tests to determine the significance of any observed differences.
start [shape=ellipse, label="Start"];
acclimatize [label="Acclimatize and Train Rats"];
restrain_warm [label="Place Rat in Restrainer\nand Warm the Tail"];
place_cuffs [label="Position Occlusion and\nSensor Cuffs on the Tail"];
inflate_deflate [label="Inflate and Slowly Deflate\nthe Occlusion Cuff"];
detect_pulse [label="Sensor Detects Return of Pulse"];
record_sbp [label="Record Systolic Blood Pressure"];
repeat_measurements [label="Repeat for Multiple Readings"];
analyze_data [label="Analyze and Compare Data\nbetween Groups"];
end [shape=ellipse, label="End"];
start -> acclimatize;
acclimatize -> restrain_warm;
restrain_warm -> place_cuffs;
place_cuffs -> inflate_deflate;
inflate_deflate -> detect_pulse;
detect_pulse -> record_sbp;
record_sbp -> repeat_measurements;
repeat_measurements -> analyze_data;
analyze_data -> end;
}
Caption: Workflow for tail-cuff blood pressure measurement in rats.
Conclusion
Irbesartan demonstrates potent and selective antagonism of the AT1 receptor both in vitro and in vivo. Its high binding affinity translates to effective inhibition of angiotensin II-induced cellular responses and significant blood pressure reduction in hypertensive animal models. Furthermore, emerging evidence highlights its capacity to engage in signaling pathways beyond the RAAS, such as the PPAR-γ and MAPK/NF-κB pathways, which likely contribute to its observed organ-protective effects. This comprehensive profile underscores the multifaceted therapeutic potential of irbesartan in cardiovascular disease management.
References
- 1. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of irbesartan in polymicrobial sepsis : The role of the p38MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The angiotensin AT(1) receptor antagonist irbesartan has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Angiotensin II Receptor Blockers on Metabolism of Arachidonic Acid via CYP2C8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin–adiponectin imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin-adiponectin imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Irbesartan lowers superoxide levels and increases nitric oxide bioavailability in blood vessels from spontaneously hypertensive stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergism of irbesartan and amlodipine on hemodynamic amelioration and organ protection in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics (PK/PD) of irbesartan in Beagle dogs after oral administration at two dose rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research on cardioprotective effect of irbesartan in rats with myocardial ischemia-reperfusion injury through MAPK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Irbesartan suppresses cardiac toxicity induced by doxorubicin via regulating the p38-MAPK/NF-κB and TGF-β1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Renoprotective effect of irbesartan in a rat model of gentamicin-induced nephrotoxicity: Role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. revistanefrologia.com [revistanefrologia.com]
- 20. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. ahajournals.org [ahajournals.org]
- 23. kentscientific.com [kentscientific.com]
- 24. researchgate.net [researchgate.net]
- 25. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Preclinical Studies on Avalide: A Comparative Guide
This guide provides a comparative analysis of the preclinical data supporting the use of Avalide (a fixed-dose combination of irbesartan (B333) and hydrochlorothiazide) for the treatment of hypertension. The focus is on independent research that evaluates the efficacy and mechanisms of action of its components, irbesartan and hydrochlorothiazide (B1673439), in established animal models of hypertension. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of this compound's preclinical performance relative to other antihypertensive agents.
Mechanism of Action
This compound's antihypertensive effect stems from the complementary actions of its two components: irbesartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (HCTZ), a thiazide diuretic.
-
Irbesartan: This agent selectively blocks the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone (B195564), which promotes sodium and water retention. By blocking the AT1 receptor, irbesartan leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[1][2]
-
Hydrochlorothiazide: HCTZ inhibits the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium and water (diuresis), which in turn decreases blood volume and blood pressure.[3]
The combination of these two agents results in a synergistic antihypertensive effect. HCTZ-induced volume depletion can lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS), which irbesartan then effectively blocks.
The following diagrams illustrate the key signaling pathways targeted by irbesartan and hydrochlorothiazide.
Preclinical Efficacy Data
The following tables summarize quantitative data from independent preclinical studies evaluating irbesartan in validated animal models of hypertension. Direct preclinical comparisons of the irbesartan/HCTZ combination against other combinations are limited; therefore, the data primarily focuses on irbesartan as a monotherapy or in comparison to other classes of antihypertensives.
Table 1: Effect of Irbesartan on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Reference |
| Irbesartan | 30 mg/kg/day (oral) | 8 weeks | ↓ 35 mmHg (approx.) | [4] |
| Amlodipine | 2.5 mg/kg/day (oral) | 8 weeks | ↓ 30 mmHg (approx.) | [4] |
| Control (SHR) | - | 8 weeks | No significant change | [4] |
Table 2: Effect of Irbesartan in Dahl Salt-Sensitive (S) Rats on a High-Salt Diet
| Treatment Group | Dose | Route | Duration | Mean Arterial Pressure (MAP) at 8 weeks | Reference |
| Control (High Salt) | - | - | 4 weeks | ~160 mmHg | [5] |
| Irbesartan | 500 mg/kg/day | Oral gavage | 4 weeks | Partial prevention of hypertension | [5] |
| Irbesartan | 150 mg/kg/day | Subcutaneous | 4 weeks | Fully prevented salt-induced hypertension | [5] |
Table 3: Comparison of Irbesartan and Enalapril in a Rat Model of Renal Injury
| Treatment Group | Effect on Proteinuria | Effect on Creatinine Clearance | Reference |
| Irbesartan | Reduced albuminuria | No significant prevention of decline | [5] |
| Enalapril | Reduced albuminuria | Partially prevented decline | [5] |
| Diltiazem | No effect | No effect | [5] |
| Hydralazine, Reserpine, HCTZ | No effect | No effect | [5] |
Experimental Protocols
This section details representative methodologies used in the preclinical evaluation of antihypertensive agents like irbesartan and HCTZ.
Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of essential hypertension.
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls, typically 12-16 weeks of age at the start of the study.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Drug Administration: Test compounds (e.g., irbesartan, comparator drugs) and vehicle are administered daily via oral gavage for a specified duration (e.g., 8 weeks).
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively at regular intervals (e.g., weekly) using the tail-cuff method. For accurate readings, rats are habituated to the restraining device for several days before the actual measurements begin.
-
Endpoint Analysis: At the end of the treatment period, animals may be euthanized for collection of blood and tissues for further analysis (e.g., plasma drug concentrations, biomarker analysis, histopathology of organs like the heart and kidneys).
Dahl Salt-Sensitive (S) Rat Model
The Dahl S rat is a genetic model of salt-sensitive hypertension, where high dietary salt intake induces a significant increase in blood pressure.
-
Animals: Male Dahl Salt-Sensitive (S) rats, typically starting at 4 weeks of age.
-
Diet: Rats are fed either a regular-salt diet (e.g., 0.3% NaCl) or a high-salt diet (e.g., 8% NaCl) to induce hypertension.
-
Drug Administration: Irbesartan or a vehicle control is administered chronically via various routes, such as subcutaneous injection, oral gavage, or intracerebroventricular (ICV) infusion, to assess central versus peripheral effects.
-
Blood Pressure Measurement: Mean arterial pressure (MAP) is measured in conscious rats at the end of the study period (e.g., at 8 weeks of age) through an implanted arterial catheter for direct and continuous measurement.
-
Challenge Tests: To assess the degree of AT1 receptor blockade, pressor responses to intravenous or ICV injections of angiotensin II are often measured.
Summary and Conclusion
Independent preclinical studies confirm the antihypertensive efficacy of irbesartan, a key component of this compound, in established animal models of hypertension such as the Spontaneously Hypertensive Rat and the Dahl Salt-Sensitive rat. The data indicates that irbesartan effectively lowers blood pressure, and its efficacy is comparable to or, in some models, greater than other antihypertensive agents like amlodipine. The synergistic action of combining irbesartan with a diuretic like hydrochlorothiazide is supported by the distinct and complementary mechanisms of action of the two drugs. While direct head-to-head preclinical comparisons of the irbesartan/HCTZ combination against other combination therapies are not extensively reported in the reviewed literature, the foundational preclinical data for the individual components provide a strong rationale for the clinical use of this compound in managing hypertension. The detailed experimental protocols provided herein offer a basis for the independent replication and further investigation of these findings.
References
A Meta-Analysis of Clinical Trials on Irbesartan/Hydrochlorothiazide Combination Therapy
A comprehensive review of the efficacy and safety of the irbesartan (B333)/hydrochlorothiazide (B1673439) fixed-dose combination in the management of hypertension, with a comparative look at alternative therapies.
This guide provides a meta-analytical perspective on the clinical trial data for the fixed-dose combination of irbesartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide (HCTZ), a thiazide diuretic. It is intended for researchers, scientists, and drug development professionals seeking a detailed comparison of this combination therapy's performance against other antihypertensive treatments, supported by experimental data.
Mechanism of Action: A Dual Approach to Blood Pressure Control
The combination of irbesartan and hydrochlorothiazide leverages two distinct and complementary mechanisms to achieve effective blood pressure reduction.
Irbesartan selectively blocks the angiotensin II type 1 (AT1) receptors.[1] This prevents angiotensin II, a potent vasoconstrictor, from binding to these receptors in tissues like vascular smooth muscle and the adrenal glands. The result is vasodilation (widening of blood vessels) and reduced aldosterone (B195564) secretion, which in turn decreases sodium and water retention, leading to a drop in blood pressure.[2][3]
Hydrochlorothiazide is a diuretic that inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys.[4][5] This leads to increased excretion of sodium, chloride, and water, reducing the volume of extracellular fluid and plasma, which subsequently lowers blood pressure.[6] Over time, HCTZ may also contribute to a reduction in peripheral vascular resistance.[5]
The synergistic action of these two agents often leads to greater blood pressure reductions than can be achieved with either component alone.
Caption: Dual mechanism of action of Irbesartan/HCTZ.
Efficacy in Clinical Trials: A Synthesis of Evidence
Pooled analyses and meta-analyses of randomized controlled trials (RCTs) have consistently demonstrated the superior efficacy of irbesartan/HCTZ combination therapy compared to monotherapy in reducing blood pressure.
A meta-analysis of 16 RCTs involving 12,055 participants showed that ARB/HCTZ combination therapy resulted in significantly better control of both systolic and diastolic blood pressure compared to ARB monotherapy.[7] Specifically for irbesartan/HCTZ, several large-scale trials and pooled analyses have confirmed its robust antihypertensive effects across diverse patient populations.
Blood Pressure Reduction in Moderate to Severe Hypertension
In a pooled analysis of two multicenter, randomized, double-blind, active-controlled studies involving 1,235 patients with moderate to severe hypertension, the fixed-dose combination of irbesartan/HCTZ (up to 300/25 mg) was significantly more effective than either irbesartan (up to 300 mg) or HCTZ (up to 25 mg) monotherapy.[2][8] The need for combination therapy was found to increase with higher baseline blood pressure and more stringent blood pressure goals.[2]
| Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Irbesartan/HCTZ (150/12.5 mg to 300/25 mg) | 27-31 | 16-22 |
| Irbesartan Monotherapy (150 mg to 300 mg) | 20.1 | 15.9 |
| HCTZ Monotherapy (12.5 mg to 25 mg) | N/A | N/A |
Data synthesized from a pooled analysis of trials in moderate to severe hypertension.[4][8]
Efficacy in High-Risk Patient Subgroups
A post-hoc pooled analysis of two RCTs with 796 patients demonstrated the consistent efficacy and tolerability of irbesartan/HCTZ in high-risk subgroups, including the elderly (≥65 years), obese patients, and individuals with type 2 diabetes.[4] Notably, patients with a high cardiovascular risk at baseline experienced greater blood pressure reductions with the combination therapy.[4]
| Patient Subgroup | Irbesartan/HCTZ SBP/DBP Reduction (mmHg) | Irbesartan Monotherapy SBP/DBP Reduction (mmHg) |
| With Type 2 Diabetes | 26.9 / 17.8 | 21.8 / 15.8 |
| Obese (BMI ≥30 kg/m ²) | 29.4 / 20.2 | 20.1 / 15.9 |
Data from a post-hoc analysis of two prospective, randomized, controlled studies.[8]
Comparison with Other Combination Therapies
The COSIMA (COmparative Study of efficacy of Irbesartan/HCTZ with valsartan/HCTZ) trial, a prospective, randomized, open-label, blinded-endpoint study, compared the antihypertensive efficacy of irbesartan/HCTZ (150/12.5 mg) with valsartan/HCTZ (80/12.5 mg). The results, based on home blood pressure monitoring, showed that irbesartan/HCTZ produced significantly greater reductions in both systolic and diastolic blood pressure.[9][10][11]
| Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Irbesartan/HCTZ (150/12.5 mg) | -13.0 | -9.5 |
| Valsartan/HCTZ (80/12.5 mg) | -10.6 | -7.4 |
Data from the COSIMA study.[9][10][11]
Safety and Tolerability Profile
The combination of irbesartan and HCTZ is generally well-tolerated. Pooled analyses have shown that the adverse event profile of the combination therapy is comparable to that of monotherapy.[2][8] In a study on severe hypertension, irbesartan/HCTZ combination therapy achieved greater and more rapid blood pressure reduction without an increase in side effects compared to irbesartan monotherapy.[12] The incidence of adverse events such as dizziness and hypotension was similar between the combination and monotherapy groups.[12]
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are the experimental protocols for some of the key studies cited.
The INCLUSIVE Trial (Irbesartan/HCTZ Blood Pressure Reductions in Diverse Patient Populations)
-
Study Design: A multicenter, prospective, open-label, single-arm trial.[6][13]
-
Patient Population: Adults with uncontrolled systolic blood pressure (140-159 mmHg; 130-159 mmHg for those with type 2 diabetes) after at least 4 weeks of antihypertensive monotherapy.[13] The trial included a diverse population, with specific recruitment targets for elderly, African-American, and Hispanic/Latino patients, as well as those with type 2 diabetes or metabolic syndrome.[6]
-
Treatment Protocol: The study consisted of four sequential phases:
-
Primary Outcome: Change in systolic blood pressure from baseline to the end of the 18-week treatment period.[14]
Caption: Experimental workflow of the INCLUSIVE trial.
Severe Hypertension Study (Pooled Analysis)
-
Study Design: A prospective, randomized, double-blind, active-controlled, multicenter trial.[12]
-
Patient Population: Patients with severe hypertension, defined as a seated diastolic blood pressure (SeDBP) of ≥110 mmHg if untreated, or ≥100 mmHg if on monotherapy.[12]
-
Treatment Protocol:
-
Primary Outcome: The proportion of patients achieving a SeDBP <90 mmHg after 5 weeks of therapy.[12]
The COSIMA Study (Comparison with Valsartan/HCTZ)
-
Study Design: A prospective, randomized, open-label, blinded-endpoint study.[11]
-
Patient Population: Untreated or uncontrolled hypertensive adults.[11]
-
Treatment Protocol:
-
Primary Outcome: Blood pressure reduction as assessed by home blood pressure monitoring (HBPM) after 8 weeks of combination treatment.[9]
Conclusion
The available evidence from meta-analyses and large-scale clinical trials strongly supports the use of a fixed-dose combination of irbesartan and hydrochlorothiazide for the management of hypertension. This combination therapy has demonstrated superior blood pressure-lowering efficacy compared to irbesartan monotherapy and has shown favorable results in head-to-head comparisons with other ARB/diuretic combinations. Its effectiveness is consistent across a broad range of patient populations, including those with higher cardiovascular risk, and it maintains a safety profile comparable to that of its individual components. The dual mechanism of action provides a potent and well-tolerated option for achieving blood pressure control in patients who are unlikely to reach their target with monotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Initial combination therapy with irbesartan/hydrochlorothiazide for hypertension: an analysis of the relationship between baseline blood pressure and the need for combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Irbesartan type II diabetic nephropathy trial: study design and baseline patient characteristics. For the Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Efficacy and Safety of Initial Use of Irbesartan/Hydrochlorothiazide Fixed‐Dose Combination in Hypertensive Patients With and Without High Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. login.medscape.com [login.medscape.com]
- 7. Efficacy of ARB/HCTZ Combination Therapy in Uncontrolled Hypertensive Patients Compared with ARB Monotherapy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. f-mri.org [f-mri.org]
- 11. A home blood pressure monitoring study comparing the antihypertensive efficacy of two angiotensin II receptor antagonist fixed combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Irbesartan/HCTZ Combination Therapy As Initial Treatment for Rapid Control of Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Fixed Combinations of Irbesartan/Hydrochlorothiazide in Hypertensive Women: The Inclusive Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. healio.com [healio.com]
A Comparative Guide to the Pharmacodynamics of Avalide Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the pharmacodynamic properties of different dosage forms of Avalide, a combination antihypertensive medication containing irbesartan (B333) and hydrochlorothiazide (B1673439). The information presented is intended to support research, scientific understanding, and drug development efforts in the field of cardiovascular therapeutics.
Mechanism of Action
This compound's therapeutic effect stems from the complementary actions of its two active ingredients: irbesartan, an angiotensin II receptor blocker (ARB), and hydrochlorothiazide, a thiazide diuretic.[1][2]
-
Irbesartan: This component selectively blocks the AT1 subtype of angiotensin II receptors.[1] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS). By inhibiting the binding of angiotensin II to its receptors, irbesartan induces vasodilation and reduces aldosterone (B195564) secretion, leading to a decrease in blood pressure.[2][3]
-
Hydrochlorothiazide: This diuretic acts on the distal tubules of the kidney to inhibit the reabsorption of sodium. This leads to an increased excretion of sodium and water, as well as potassium and hydrogen ions, resulting in a reduction in plasma volume and subsequently, blood pressure.[2]
The combination of these two agents results in an additive antihypertensive effect, leading to a greater reduction in blood pressure than either component administered alone.[1][4]
Pharmacodynamic and Pharmacokinetic Profiles
The concomitant administration of irbesartan and hydrochlorothiazide has no clinically significant effect on the pharmacokinetics of either drug.[1][5] Both agents are orally active and do not require biotransformation for their activity.[1][5]
| Parameter | Irbesartan | Hydrochlorothiazide |
| Oral Bioavailability | 60-80%[1][5][6] | 50-80%[1][5][6] |
| Time to Peak Plasma Concentration (Tmax) | 1.5-2 hours[1][5][6] | 1-2.5 hours[1][5][6] |
| Effect of Food on Bioavailability | Not significant[1][5] | Not significant[1][5] |
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of various this compound dosage forms in the treatment of hypertension. The combination therapy is often used in patients whose blood pressure is not adequately controlled with monotherapy.[3]
A study involving 898 hypertensive patients receiving various doses of irbesartan/hydrochlorothiazide (ranging from 37.5 mg/6.25 mg to 300 mg/25 mg) in placebo-controlled trials showed that 29.5% of patients experienced adverse reactions. The most commonly reported adverse drug reactions were dizziness (5.6%), fatigue (4.9%), nausea/vomiting (1.8%), and abnormal urination (1.4%).[1][5]
In patients not adequately controlled with monotherapy, the addition of irbesartan to hydrochlorothiazide has been shown to produce further dose-related reductions in blood pressure.[7] Similarly, adding hydrochlorothiazide to irbesartan therapy results in additional blood pressure lowering.[7]
Available Dosage Forms:
This compound is available in the following oral tablet formulations:
-
300 mg irbesartan / 25 mg hydrochlorothiazide[8]
The usual starting dose is 150 mg/12.5 mg once daily, which can be titrated upwards after 1 to 2 weeks if necessary, to a maximum of 300 mg/25 mg once daily.[3][8]
Experimental Protocols
Bioequivalence Studies
Bioequivalence studies are crucial for comparing different formulations of a drug product. A typical bioequivalence study for this compound would involve a randomized, two-period, two-sequence, crossover design in healthy volunteers under fasting conditions.
Methodology Example:
-
Subject Recruitment: A cohort of healthy volunteers is recruited for the study.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences.
-
Treatment Periods: In the first period, subjects receive a single dose of either the test or reference formulation. After a washout period (typically 7 days), they receive the other formulation in the second period.[9][10]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 96 hours post-dose).[9]
-
Pharmacokinetic Analysis: Plasma concentrations of irbesartan and hydrochlorothiazide are determined using a validated analytical method, such as HPLC-MS/MS.[9] The primary pharmacokinetic parameters (Cmax and AUC) are calculated.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric least-squares means of the test and reference formulations for the log-transformed Cmax and AUC values are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the acceptance range of 80-125%.[9][10]
Visualizing Pharmacodynamic Mechanisms
Signaling Pathway of Irbesartan
Caption: Mechanism of action of Irbesartan in the Renin-Angiotensin System.
Experimental Workflow for a Bioequivalence Study
Caption: A typical crossover design for a bioequivalence study.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medicine.com [medicine.com]
- 3. Irbesartan and Hydrochlorothiazide: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. Pharmacokinetic and pharmacodynamic interaction between irbesartan and hydrochlorothiazide in renal hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 10. Bioequivalence studies for 2 different strengths of irbesartan/hydrochlorothiazide combination in healthy volunteers: 300/25 mg and 300/12.5 mg film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Animal Models for Predicting Human Response to Avalide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical animal models and human clinical trials to validate the relevance of animal studies in predicting the human response to Avalide (a combination of irbesartan (B333) and hydrochlorothiazide). By examining experimental data and methodologies, this document aims to offer objective insights for researchers in the field of hypertension and cardiovascular drug development.
Introduction to this compound and its Mechanism of Action
This compound is a widely prescribed medication for the treatment of hypertension. It combines two active ingredients with complementary mechanisms of action:
-
Irbesartan : An Angiotensin II Receptor Blocker (ARB) that inhibits the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By selectively blocking the AT1 receptor, irbesartan prevents angiotensin II-mediated vasoconstriction and aldosterone (B195564) secretion, leading to vasodilation and a reduction in blood pressure.[][4][5]
-
Hydrochlorothiazide (HCTZ) : A thiazide diuretic that acts on the kidneys to increase the excretion of sodium and water.[6][7] It inhibits the sodium-chloride cotransporter in the distal convoluted tubules, reducing blood volume and consequently lowering blood pressure.[8][9][10]
The combination of these two agents in this compound provides a synergistic effect, often resulting in more significant blood pressure reduction than monotherapy with either component alone.[11][12]
Key Signaling Pathways
The primary signaling pathway influenced by the irbesartan component of this compound is the Renin-Angiotensin-Aldosterone System (RAAS). This system is a critical regulator of blood pressure and fluid balance.[13][14] Irbesartan's blockade of the AT1 receptor is the key interaction within this pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Irbesartan.
Hydrochlorothiazide acts on the nephron in the kidney, specifically the distal convoluted tubule, to inhibit sodium reabsorption.
Caption: Mechanism of action for Hydrochlorothiazide (HCTZ) in the kidney.
Preclinical Evidence in Animal Models
Animal models are fundamental in the preclinical evaluation of antihypertensive drugs, allowing for the investigation of pathophysiology and therapeutic efficacy.[15]
-
Spontaneously Hypertensive Rat (SHR): A widely used genetic model that mimics human essential hypertension.[16]
-
Renal Hypertensive Models: These models, such as the two-kidney, one-clip (2K1C) model, induce hypertension by constricting a renal artery, thereby activating the RAAS.[16] This model is particularly relevant for studying RAAS inhibitors like irbesartan.
-
Salt-Sensitive Rats (e.g., Dahl Salt-Sensitive): These models develop hypertension in response to high salt intake and are useful for evaluating diuretics.[15]
-
Angiotensin II Infusion Models: Continuous infusion of Angiotensin II in rodents creates a state of hypertension directly mediated by RAAS activation.[16]
References
- 1. nbinno.com [nbinno.com]
- 2. Irbesartan | C25H28N6O | CID 3749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Irbesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Irbesartan? [synapse.patsnap.com]
- 6. quora.com [quora.com]
- 7. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 9. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 11. Articles [globalrx.com]
- 12. Articles [globalrx.com]
- 13. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Translational Value of In Vitro Findings for Avalide (Irbesartan/Hydrochlorothiazide)
This guide offers an objective comparison of the in vitro experimental data for the components of Avalide—irbesartan (B333) and hydrochlorothiazide (B1673439)—and assesses the translational value of these findings by correlating them with clinical outcomes. It is intended for researchers, scientists, and professionals in drug development to provide a clear understanding of how preclinical data for this combination therapy predicts its in vivo antihypertensive efficacy.
Section 1: Irbesartan - An Angiotensin II Receptor Blocker (ARB)
Irbesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Its primary mechanism of action is the blockade of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. By preventing angiotensin II from binding to the AT1 receptor, irbesartan inhibits vasoconstriction and aldosterone (B195564) secretion, leading to a reduction in blood pressure.[3][4]
The diagram below illustrates the intervention point of Irbesartan within the RAAS cascade.
The predictive value of in vitro assays for ARBs like irbesartan is well-established. There is a significant linear relationship between the degree of AT1 receptor blockade measured in vitro and the blunting of the hypertensive response to exogenous angiotensin II infusion in vivo.[5][6] This correlation demonstrates that in vitro binding affinity is a strong predictor of clinical pharmacodynamic effects.
| Parameter | In Vitro Finding | In Vivo / Clinical Outcome | Translational Value |
| Target Affinity | High affinity and selectivity for the AT1 receptor.[2] | Potent, dose-dependent, and sustained 24-hour blood pressure control.[2] | High: Receptor binding assays are highly predictive of the primary antihypertensive effect. |
| Receptor Blockade | Complete (100%) inhibition of angiotensin II pressor effect at 4 hours post-dose (150 mg).[7] | Significant reduction in mean 24-hour systolic (SBP) and diastolic (DBP) blood pressure.[3] | High: The degree of receptor blockade seen in vitro translates directly to measurable blood pressure reduction in patients. |
| Pleiotropic Effects | Peroxisome proliferator-activated receptor (PPARγ) agonistic effects have been observed in some in vitro studies.[2][8] | Potential for beneficial effects on inflammatory markers and endothelial function, independent of blood pressure lowering.[2][9] | Moderate: While intriguing, the clinical significance of these non-RAAS effects requires further large-scale studies for confirmation. |
This protocol provides a general framework for determining the binding affinity of a compound like irbesartan to the AT1 receptor.
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the AT1 receptor (e.g., rat liver membranes).[10] Protein concentration is determined using a standard method like the Bradford or BCA assay.[11]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[11]
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled AT1 antagonist (e.g., [¹²⁵I][Sar¹,Ile⁸]AngII) and varying concentrations of the unlabeled test compound (irbesartan).[10][12]
-
Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at a controlled temperature (e.g., 30°C).[11]
-
Separation: Separate receptor-bound from free radioligand via rapid vacuum filtration through glass fiber filters.[12]
-
Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. The radioactivity trapped on the filters, representing the bound ligand, is then quantified using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Section 2: Hydrochlorothiazide (HCTZ) - A Thiazide Diuretic
Hydrochlorothiazide (HCTZ) is a diuretic that lowers blood pressure by inhibiting the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC) in the distal convoluted tubule of the kidney.[13] This action increases the excretion of sodium, chloride, and water, thereby reducing plasma volume and, subsequently, blood pressure.[1]
The diagram below shows the site of action for HCTZ.
The link between in vitro inhibition of the NCC transporter and the clinical diuretic and antihypertensive effects is direct. Assays using systems like Xenopus laevis oocytes to express the NCC allow for precise quantification of inhibitor potency.[14] This in vitro activity translates well to the observed natriuresis (sodium excretion) and blood pressure reduction in humans.
| Parameter | In Vitro Finding | In Vivo / Clinical Outcome | Translational Value |
| Target Inhibition | Dose-dependent inhibition of the thiazide-sensitive Na⁺-Cl⁻ cotransporter (NCC).[14] | Increased urinary excretion of sodium and water, leading to reduced plasma volume.[1] Onset of diuretic action within 2 hours.[15] | High: The primary molecular action directly causes the intended physiological effect. |
| Potency (IC₅₀) | IC₅₀ values for NCC inhibition can be determined in cellular assay systems.[14] | The clinical dose (e.g., 12.5 mg - 25 mg) effectively reduces blood pressure.[2] | High: In vitro potency is a reliable indicator of the effective clinical dose range. |
| Electrolyte Effects | N/A (This is an in vivo consequence) | Can cause electrolyte imbalances like hypokalemia (low potassium) and hyponatremia (low sodium).[16] | N/A: In vitro target-based assays do not predict systemic side effects. However, the combination with irbesartan tends to ameliorate HCTZ-induced hypokalemia.[7] |
This protocol describes a method to assess the inhibitory effect of compounds like HCTZ on the NCC transporter expressed in a cell system.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently or stably transfected to express the human Na⁺-Cl⁻ cotransporter (NCC).[17]
-
Cell Plating: Seed the NCC-expressing cells into multi-well plates and grow to confluence.
-
Assay Activation: To activate the NCC, incubate the cells in a hypotonic, chloride-free solution for approximately 10 minutes at 37°C.[18]
-
Inhibitor Incubation: Replace the activation medium with a similar solution containing the test compound (HCTZ) at various concentrations and incubate for 10 minutes.
-
Uptake Measurement: Initiate the uptake by adding a solution containing a radioactive tracer for sodium (e.g., ²²Na⁺) along with non-radioactive Na⁺ and Cl⁻.
-
Termination: After a defined period (e.g., 60 minutes), stop the uptake by rapidly washing the cells with ice-cold, isotope-free buffer.[14]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of Na⁺ uptake at each HCTZ concentration. Plot the percentage of inhibition versus the log of HCTZ concentration to determine the IC₅₀ value.
Section 3: this compound - Combination Therapy and Alternatives
The fixed-dose combination of irbesartan and HCTZ in this compound provides an additive antihypertensive effect, often achieving greater blood pressure reduction than either component alone.[9][15] This is particularly beneficial for patients who do not achieve their blood pressure goals with monotherapy.[3][16]
A primary alternative to ARBs are Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Lisinopril). Both classes target the RAAS but at different points.
| Drug Class | In Vitro Target | Translational Correlation | Clinical Comparison |
| ARB (Irbesartan) | AT1 Receptor | High correlation between in vitro binding affinity and in vivo blood pressure reduction.[5] | More effective than some other ARBs (losartan, valsartan) in reducing blood pressure.[2] Well-tolerated with an adverse event profile similar to placebo.[2] |
| ACE Inhibitor (e.g., Lisinopril) | Angiotensin-Converting Enzyme (ACE) | High correlation between in vitro ACE inhibition (IC₅₀) and in vivo blood pressure reduction. | Irbesartan has been shown to be as effective as enalapril (B1671234) (another ACE inhibitor) in patients with mild-to-moderate hypertension.[2] ACE inhibitors are associated with a characteristic side effect of a dry cough, which is less common with ARBs. |
| Thiazide Diuretic (HCTZ) | Na⁺-Cl⁻ Cotransporter (NCC) | High correlation between in vitro NCC inhibition and clinical diuretic/antihypertensive effect.[14] | Recommended as a first-line therapy for hypertension.[19] The combination with an ARB provides additive effects and mitigates side effects like hypokalemia.[8] |
Section 4: Conclusion
The translational value of in vitro findings for the components of this compound is exceptionally high. For both irbesartan and hydrochlorothiazide, the primary in vitro mechanism of action—AT1 receptor blockade and NCC inhibition, respectively—correlates strongly and directly with the desired clinical outcome of blood pressure reduction. Standardized in vitro assays, such as radioligand binding and ion uptake studies, are reliable and predictive tools for assessing the pharmacodynamic properties of these compounds. This strong in vitro-in vivo correlation (IVIVC) is fundamental to the drug development process, allowing preclinical data to serve as a robust surrogate for predicting clinical efficacy and guiding dose selection.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Irbesartan and hydrochlorothiazide association in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Irbesartan and Hydrochlorothiazide: Package Insert / Prescribing Info / MOA [drugs.com]
- 17. Phenotypic and pharmacogenetic evaluation of patients with thiazide-induced hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
A Comparative Guide to the Safety Profiles of Irbesartan and Other Angiotensin II Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of irbesartan (B333) and other angiotensin II receptor blockers (ARBs), commonly known as sartans. The information presented is based on data from clinical trials, meta-analyses, and pharmacovigilance studies to support evidence-based decision-making in research and drug development.
Angiotensin II receptor blockers are a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy. Their mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This class of drugs is generally well-tolerated, particularly when compared to angiotensin-converting enzyme (ACE) inhibitors, primarily due to a lower incidence of cough. However, variations in the safety and tolerability profiles among different ARBs warrant a detailed comparative analysis.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ARBs exert their therapeutic effects by interrupting the Renin-Angiotensin-Aldosterone System (RAAS). Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors to cause vasoconstriction, inflammation, and fibrosis, leading to increased blood pressure. ARBs selectively block this interaction, resulting in vasodilation and reduced blood pressure.
Validating Biomarkers for Avalide's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting and monitoring the therapeutic effect of Avalide (irbesartan/hydrochlorothiazide), an angiotensin II receptor blocker (ARB) and thiazide diuretic combination, with other antihypertensive alternatives. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound combines two antihypertensive agents with complementary mechanisms of action. Irbesartan (B333) is a selective antagonist of the angiotensin II AT1 receptor, inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to a decrease in blood pressure.[1] Hydrochlorothiazide (B1673439) is a thiazide diuretic that inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidney, leading to a reduction in blood volume and subsequently, blood pressure.[2] The combination of these two agents often results in a more significant blood pressure reduction than either component alone.[3][4]
Biomarkers for Predicting Therapeutic Response to this compound
The identification of reliable biomarkers is crucial for personalizing antihypertensive therapy and predicting patient response to this compound. Key biomarkers fall into several categories: genetic markers, components of the Renin-Angiotensin-Aldosterone System (RAAS), and inflammatory markers.
Genetic Biomarkers
Genetic variations can significantly influence an individual's response to antihypertensive medications. For this compound, key genetic biomarkers include polymorphisms in genes related to drug metabolism and the RAAS pathway.
| Biomarker | Gene | Polymorphism | Impact on this compound Therapy |
| CYP2C9 Genotype | CYP2C9 | *2 and *3 alleles | Carriers of the *2 or *3 alleles may exhibit a greater reduction in diastolic blood pressure in response to irbesartan due to reduced metabolism of the drug. |
| ACE Insertion/Deletion (I/D) Polymorphism | ACE | I/D alleles | The "I" allele has been associated with a better blood pressure response to irbesartan.[5] |
Renin-Angiotensin-Aldosterone System (RAAS) Markers
The RAAS is the primary target of irbesartan. Baseline and dynamic changes in RAAS components can serve as indicators of therapeutic efficacy.
| Biomarker | Description | Expected Change with this compound | Implication for Therapeutic Effect |
| Plasma Renin Activity (PRA) | Measures the enzymatic activity of renin in the plasma. | Increased | A significant increase in PRA post-treatment indicates effective blockade of the RAAS feedback loop by irbesartan.[6] |
| Plasma Aldosterone (B195564) Concentration (PAC) | Measures the level of aldosterone in the plasma. | Decreased | A reduction in PAC confirms the inhibition of angiotensin II-stimulated aldosterone release, a key mechanism of irbesartan.[6][7] |
| Aldosterone-to-Renin Ratio (ARR) | The ratio of PAC to PRA. | Decreased | A decrease in the ARR is an expected consequence of AT1 receptor blockade.[8] |
Inflammatory and Endothelial Function Markers
Chronic hypertension is associated with low-grade inflammation and endothelial dysfunction. This compound's components have been shown to modulate these processes.
| Biomarker | Description | Expected Change with this compound | Implication for Therapeutic Effect |
| High-sensitivity C-reactive protein (hs-CRP) | A sensitive marker of systemic inflammation. | Decreased | Reduction in hs-CRP levels suggests an anti-inflammatory effect of irbesartan, which may contribute to its cardiovascular protective benefits.[7][9] |
| Endothelial Function Markers | e.g., flow-mediated dilation (FMD), von Willebrand factor (vWF) | Improved | Irbesartan has been shown to improve endothelial function, which is a positive prognostic indicator.[10][11] |
Biomarkers for Monitoring Therapeutic Effect and Side Effects of this compound
Monitoring biomarkers during treatment can help assess the ongoing efficacy and identify potential adverse effects.
| Biomarker | Component of this compound | Clinical Relevance |
| Serum Uric Acid | Hydrochlorothiazide | Can be elevated by hydrochlorothiazide, potentially increasing the risk of gout. Monitoring is important, especially in susceptible individuals.[9] |
| Serum Electrolytes (Potassium, Sodium) | Hydrochlorothiazide | Hydrochlorothiazide can cause hypokalemia (low potassium) and hyponatremia (low sodium). Regular monitoring is essential.[2] |
| Urinary Sodium Excretion | Hydrochlorothiazide | An increase in urinary sodium excretion is a direct indicator of the diuretic effect of hydrochlorothiazide. A spot urine sodium of >50-70 mmol/L 2-6 hours after administration suggests an adequate response.[1][12] |
Comparison with Alternative Antihypertensive Therapies
This compound's performance can be compared to other common antihypertensive combination therapies, such as those containing an ACE inhibitor and a diuretic (e.g., Lisinopril/HCTZ) or another ARB and a diuretic (e.g., Valsartan/HCTZ).
Blood Pressure Reduction
Clinical trials have demonstrated the potent blood pressure-lowering effects of irbesartan/hydrochlorothiazide combinations.
| Treatment Comparison | Study Finding |
| Irbesartan/HCTZ vs. Valsartan/HCTZ | Some studies suggest that irbesartan/HCTZ may provide a numerically greater reduction in blood pressure compared to valsartan/HCTZ at commonly prescribed doses.[13][14] |
| Irbesartan/HCTZ vs. Lisinopril/HCTZ | Both combinations are effective in lowering blood pressure, with the choice often depending on patient tolerability, particularly regarding the cough associated with ACE inhibitors.[15] |
Biomarker Profile Comparison
| Biomarker | This compound (Irbesartan/HCTZ) | ACE Inhibitor/HCTZ (e.g., Lisinopril/HCTZ) | Other ARB/HCTZ (e.g., Valsartan/HCTZ) |
| Plasma Renin Activity (PRA) | Markedly Increased | Increased (due to loss of negative feedback) | Markedly Increased |
| Aldosterone | Decreased | Decreased | Decreased |
| Serum Uric Acid | Increased (due to HCTZ) | May have a neutral or slightly increasing effect | Increased (due to HCTZ) |
| Serum Potassium | Decreased (due to HCTZ) | Potential for hyperkalemia (ACE inhibitor effect may counteract HCTZ-induced hypokalemia to some extent) | Decreased (due to HCTZ) |
| hs-CRP | Shown to decrease with irbesartan | Some studies show a reduction with ACE inhibitors | Some studies show a reduction with other ARBs |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.
Measurement of Plasma Renin Activity (PRA) and Aldosterone
-
Patient Preparation: Patients should be in a seated position for 5-15 minutes before blood collection. It is recommended to discontinue medications that can interfere with the RAAS for at least two weeks, if clinically feasible.[6]
-
Sample Collection: Blood is collected in a chilled EDTA tube.
-
Sample Processing: The plasma is separated by centrifugation at 4°C and frozen until analysis.
-
Assay: PRA is typically measured by radioimmunoassay (RIA) or chemiluminescent immunoassay, which quantifies the generation of angiotensin I from angiotensinogen. Aldosterone is also measured by RIA or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Genotyping of CYP2C9 and ACE Polymorphisms
-
Sample Collection: A whole blood sample is collected in an EDTA tube.
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using standard commercial kits.
-
Genotyping:
-
CYP2C9: Genotyping for the *2 and *3 alleles is commonly performed using polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) analysis or real-time PCR with specific probes.
-
ACE I/D: The insertion/deletion polymorphism is identified by PCR amplification of the target region followed by agarose (B213101) gel electrophoresis to distinguish the different sized amplicons.
-
Measurement of Urinary Sodium
-
Sample Collection: A spot urine sample is collected 2 to 6 hours after the administration of the diuretic.[12]
-
Analysis: The sodium concentration in the urine is measured using an ion-selective electrode on a standard clinical chemistry analyzer.[5]
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)
-
Sample Collection: A serum or plasma sample is collected.
-
Analysis: hs-CRP is measured using a high-sensitivity immunoassay, such as nephelometry or immunoturbidimetry.[3][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions provides a clearer understanding of this compound's mechanism and the role of associated biomarkers.
Conclusion
The validation of biomarkers for this compound's therapeutic effect is a multifaceted process involving genetic, RAAS, and inflammatory markers. A comprehensive biomarker panel, rather than a single marker, is likely to provide the most accurate prediction of treatment response and risk of adverse effects. This guide provides a framework for researchers and clinicians to understand and utilize these biomarkers in the context of personalized hypertension management. Further head-to-head clinical trials incorporating a broad panel of these biomarkers are needed to refine treatment strategies and improve patient outcomes.
References
- 1. Maximising antihypertensive effects of angiotensin II receptor blockers with thiazide diuretic combination therapy: focus on irbesartan/hydrochlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Endothelial function, blood pressure control, and risk modification: impact of irbesartan alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fixed combination of irbesartan and hydrochlorothiazide in the management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hs-CRP Test: Measure Inflammation| Labcorp OnDemand [ondemand.labcorp.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. testing.com [testing.com]
- 10. Angiotensin receptor blockers & endothelial dysfunction: Possible correlation & therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial effects of antihypertensive treatment: focus on irbesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Irbesartan and hydrochlorothiazide association in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of Irbesartan/ Hydrochlorothiazide and Valsartan/Hydrochlorothiazide Combination in Lowering Blood Pressure: A Retrospective Observational Study in Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Different Classes of Antihypertensive Drugs on Endothelial Function and Inflammation [mdpi.com]
- 15. ibl-america.com [ibl-america.com]
Safety Operating Guide
Proper Disposal of Avalide in a Laboratory Setting: A Step-by-Step Guide for Researchers
For scientists and drug development professionals, the proper disposal of unused or expired pharmaceuticals like Avalide (irbesartan/hydrochlorothiazide) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols ensures compliance with regulations and minimizes the potential for environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a research environment.
Understanding the Regulatory Framework
The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA), and regulations for controlled substances set by the Drug Enforcement Administration (DEA). This compound is not a DEA-controlled substance. Therefore, its disposal is governed by RCRA and applicable state and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Characterization of this compound Waste
Before disposal, it is essential to characterize the waste. This compound is a combination of two active pharmaceutical ingredients (APIs): irbesartan (B333) and hydrochlorothiazide (B1673439).
-
Irbesartan : This compound can be persistent in the environment and may not be completely removed by standard wastewater treatment processes.[1][2] Studies have indicated a potential for ecological risk associated with its presence in surface waters.[3]
-
Hydrochlorothiazide : Environmental risk assessments suggest that the use of hydrochlorothiazide presents an insignificant risk to the environment.[4]
While this compound itself is not typically classified as a hazardous waste under RCRA, this determination should be confirmed with your institution's EHS office, as state regulations can be more stringent. The Safety Data Sheet (SDS) for this compound advises disposing of the material in accordance with applicable regional, national, and local laws and regulations.[5]
Quantitative Data Summary
| Component | Environmental Risk | Occupational Exposure Limits (OEL) - 8-hour TWA |
| Irbesartan | Considered an emerging environmental pollutant due to its persistence in water.[1][2] Some studies have labeled its occurrence as a high ecological risk.[3] | 0.1 mg/m³ |
| Hydrochlorothiazide | Predicted to present an insignificant risk to the environment based on the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio.[4] Not expected to be persistent.[4] | 0.085 mg/m³ |
TWA: Time-Weighted Average
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for disposing of this compound in a laboratory setting.
Step 1: Initial Assessment and Consultation
-
Identify Waste: Determine that the this compound is expired, unused, or no longer needed for research purposes.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific disposal requirements based on federal, state, and local regulations.
Step 2: Segregation and Containerization
-
Do Not Mix: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Use Designated Containers: Place the this compound waste in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical nature of the drug, securely sealed, and stored in a designated satellite accumulation area.
Step 3: Labeling
-
Proper Labeling: Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical names of the active ingredients (Irbesartan, Hydrochlorothiazide)
-
The accumulation start date
-
The name and contact information of the principal investigator or laboratory manager.
-
Step 4: Storage
-
Secure Storage: Store the labeled waste container in a secure, designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and inaccessible to unauthorized personnel.
-
Regular Inspection: Periodically inspect the container for any signs of leakage or deterioration.
Step 5: Disposal through a Certified Vendor
-
Arrange for Pickup: Coordinate with your EHS department to arrange for the pickup and disposal of the waste by a certified hazardous waste vendor.
-
Incineration: The preferred method of disposal for pharmaceutical waste is typically incineration at a permitted facility to ensure complete destruction of the active pharmaceutical ingredients.
-
Documentation: Retain all documentation related to the waste disposal, including manifests and certificates of destruction, for the period required by your institution and regulatory agencies.
What Not to Do:
-
Do Not Flush: Never flush this compound down the drain or toilet. This can contribute to the contamination of waterways.
-
Do Not Dispose in Regular Trash: Do not discard this compound in the regular or biohazardous trash unless specifically cleared to do so by your EHS department, which is highly unlikely in a laboratory setting.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research setting.
References
Essential Personal Protective Equipment (PPE) Protocols for Handling Avalide
FOR IMMEDIATE USE: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Avalide (irbesartan/hydrochlorothiazide). Adherence to these guidelines is essential to ensure personal safety and proper disposal of materials.
This compound is a combination antihypertensive drug containing irbesartan (B333), an angiotensin II receptor antagonist, and hydrochlorothiazide (B1673439), a thiazide diuretic. While not classified as a cytotoxic hazardous drug, appropriate handling is necessary to minimize occupational exposure and potential health risks. Both active pharmaceutical ingredients (APIs) have established Occupational Exposure Limits (OELs), indicating the need for protective measures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting, particularly when manipulating tablets (e.g., crushing, dissolving) which may generate dust or aerosols.
| PPE Component | Specification | Purpose |
| Hand Protection | Double gloving with chemotherapy-grade nitrile gloves. | Prevents skin contact with the active pharmaceutical ingredients. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust or splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when there is a potential for generating airborne particles (e.g., weighing powder, crushing tablets). |
| Body Protection | Disposable gown. | Protects skin and clothing from contamination. |
Quantitative Data for PPE Selection
| Active Pharmaceutical Ingredient | Occupational Exposure Limit (OEL) - 8-hour TWA |
| Irbesartan | 0.1 mg/m³[1] |
| Hydrochlorothiazide | 0.085 mg/m³[1] |
Note: Given the lack of specific glove permeation data, it is recommended to use chemotherapy-grade nitrile gloves, which are tested against a wide range of chemicals and are generally recommended for handling pharmaceutical compounds.[2] Gloves should be changed regularly, at least every two hours, or immediately if contamination is suspected.
Experimental Protocols: Handling this compound Powder (from crushed tablets)
This protocol outlines the steps for safely handling this compound powder in a laboratory setting.
1. Preparation:
- Designate a specific area for handling this compound powder.
- Ensure a calibrated analytical balance is placed within a chemical fume hood or a ventilated balance enclosure.
- Cover the work surface with disposable plastic-backed absorbent pads.
2. Donning PPE:
- Don a disposable gown.
- Don two pairs of chemotherapy-grade nitrile gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff.
- Don safety glasses with side shields or goggles.
- Don a NIOSH-approved N95 respirator.
3. Handling Procedure:
- Carefully crush the this compound tablet(s) in a designated and contained manner (e.g., using a mortar and pestle within a fume hood).
- Weigh the required amount of powder using the analytical balance inside the ventilated enclosure.
- Use a spatula or other appropriate tool to transfer the powder.
- Clean all equipment used (mortar, pestle, spatula, etc.) thoroughly after use.
4. Doffing PPE:
- Remove the outer pair of gloves and dispose of them.
- Remove the gown, turning it inside out as it is removed, and dispose of it.
- Remove the inner pair of gloves and dispose of them.
- Remove eye and respiratory protection.
- Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Container | Disposal Method |
| Contaminated PPE (gloves, gown, etc.) | Labeled hazardous waste container (e.g., yellow bag) | Incineration through a licensed waste management provider. |
| Unused or Expired this compound Tablets | Non-hazardous pharmaceutical waste container (often a blue-lidded container)[3][4] | Incineration through a licensed pharmaceutical waste vendor.[1] |
| Contaminated Labware (disposable) | Labeled hazardous waste container | Incineration. |
| Contaminated Cleaning Materials | Labeled hazardous waste container | Incineration. |
Note: Always consult and adhere to your institution's and local regulations for pharmaceutical waste disposal.[3]
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process and procedural flow for safely handling this compound in a research setting.
Caption: PPE selection and handling workflow for this compound.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Evaluation of the permeation of antineoplastic agents through medical gloves of varying materials and thickness and with varying surface treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Waste Disposal & Bins | Stericycle UK [stericycle.co.uk]
- 4. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
